Dichlorobis(2-ethylhexyl)silane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dichloro-bis(2-ethylhexyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34Cl2Si/c1-5-9-11-15(7-3)13-19(17,18)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDGSXMFTGZLDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C[Si](CC(CC)CCCC)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621651 | |
| Record name | Dichlorobis(2-ethylhexyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089687-03-5 | |
| Record name | Dichlorobis(2-ethylhexyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorobis(2-ethylhexyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Dichlorobis(2-ethylhexyl)silane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorobis(2-ethylhexyl)silane (CAS No. 1089687-03-5) is a significant organosilicon compound characterized by a central silicon atom bonded to two chlorine atoms and two 2-ethylhexyl groups.[1] As a member of the dialkyldichlorosilane family, it serves as a versatile precursor in the synthesis of a variety of silicon-containing materials.[2] The presence of the branched, long-chain alkyl groups imparts unique solubility and steric properties, making it a compound of interest in materials science and synthetic chemistry. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, reactivity, and potential applications, with a focus on providing practical insights for laboratory and drug development professionals.
Chemical Structure and Identification
The molecular structure of this compound consists of a tetrahedral silicon atom at its core. The two chlorine atoms are highly reactive sites, susceptible to nucleophilic substitution, which is the basis for much of its synthetic utility. The two 2-ethylhexyl groups are bulky, non-polar side chains that influence the compound's physical properties, such as its solubility in organic solvents and its hydrolytic stability.
Caption: 2D Chemical Structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 1089687-03-5[1] |
| Molecular Formula | C16H34Cl2Si[1] |
| Molecular Weight | 325.43 g/mol [3] |
| IUPAC Name | dichloro-bis(2-ethylhexyl)silane[1] |
| Synonyms | Di(2-ethylhexyl)dichlorosilane, Bis(2-ethylhexyl)dichlorosilane[1] |
| InChI | InChI=1S/C16H34Cl2Si/c1-5-9-11-15(7-3)13-19(17,18)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3[1] |
| InChIKey | BXDGSXMFTGZLDT-UHFFFAOYSA-N[1] |
| SMILES | CCCCC(CC)C--INVALID-LINK--(Cl)Cl[1] |
Physicochemical Properties
The physical and chemical properties of this compound are largely dictated by the interplay between the polar Si-Cl bonds and the non-polar 2-ethylhexyl groups. It is a liquid at room temperature and is sensitive to moisture.
Table 2: Physicochemical Data
| Property | Value |
| Appearance | White to Orange to Green clear liquid |
| Boiling Point | 132-138 °C at 1.5 mmHg |
| Density | 0.924 g/cm³ (Predicted) |
| Refractive Index | 1.4590 to 1.4630 |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to be complex due to the diastereotopic protons in the 2-ethylhexyl groups.
-
~0.8-1.0 ppm (m): Overlapping signals from the two terminal methyl groups (-CH₃).
-
~1.2-1.6 ppm (m): A broad multiplet corresponding to the methylene protons (-CH₂-) of the alkyl chains.
-
~1.1-1.3 ppm (m): A multiplet for the methylene protons attached to the silicon atom (Si-CH₂-).
-
~1.7-1.9 ppm (m): A multiplet for the methine proton (-CH-).
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will show distinct signals for each carbon environment in the 2-ethylhexyl group.
-
~10-14 ppm: Signals corresponding to the terminal methyl carbons (-CH₃).
-
~22-35 ppm: A series of signals for the methylene carbons (-CH₂-) of the alkyl chains.
-
~20-25 ppm: Signal for the methylene carbon attached to the silicon atom (Si-CH₂-).
-
~40-45 ppm: Signal for the methine carbon (-CH-).
FTIR Spectroscopy (Predicted)
The infrared spectrum will be dominated by absorptions from the alkyl groups and the Si-Cl bonds.
-
2955-2850 cm⁻¹: Strong C-H stretching vibrations of the methyl and methylene groups.
-
1465-1450 cm⁻¹: C-H bending (scissoring) vibrations of the methylene groups.
-
1380-1370 cm⁻¹: C-H bending (umbrella) vibrations of the methyl groups.
-
800-850 cm⁻¹: Si-C stretching vibrations.
-
450-600 cm⁻¹: Strong Si-Cl stretching vibrations.
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry is expected to show a molecular ion peak, albeit potentially weak, and characteristic fragmentation patterns.
-
M⁺ at m/z 324 (and isotopic peaks for Cl): The molecular ion.
-
Loss of a butyl group (-C₄H₉): A fragment at m/z 267.
-
Loss of a 2-ethylhexyl group (-C₈H₁₇): A fragment at m/z 211.
-
Loss of Cl: A fragment at m/z 289.
-
Further fragmentation of the alkyl chains will lead to a series of peaks separated by 14 amu (-CH₂-).
Synthesis and Reactivity
Synthesis: Grignard Reaction
The most common method for synthesizing dialkyldichlorosilanes is through the reaction of silicon tetrachloride (SiCl₄) with a Grignard reagent.[4] In the case of this compound, the Grignard reagent is 2-ethylhexylmagnesium bromide or chloride. The reaction proceeds via nucleophilic substitution of the chloride ions on the silicon atom.
A significant challenge in this synthesis is controlling the degree of alkylation. The reaction can produce a mixture of mono-, di-, tri-, and tetra-alkylated silanes.[4] The reactivity of the chlorosilane intermediates decreases with increasing alkyl substitution (SiCl₄ ≈ RSiCl₃ > R₂SiCl₂ >> R₃SiCl).[4] Therefore, careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired this compound.
Caption: Grignard Synthesis Workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization. All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Preparation of the Grignard Reagent:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.2 equivalents).
-
Add a small crystal of iodine to the flask.
-
Add a small portion of a solution of 2-ethylhexyl bromide (2.0 equivalents) in anhydrous diethyl ether to the magnesium turnings.
-
Initiate the reaction by gentle heating if necessary. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 2-ethylhexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Silicon Tetrachloride:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of silicon tetrachloride (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
-
Reactivity
The reactivity of this compound is dominated by the two Si-Cl bonds. These bonds are susceptible to nucleophilic attack by a wide range of nucleophiles.
-
Hydrolysis: this compound reacts with water to form the corresponding silanediol, bis(2-ethylhexyl)silanediol, and hydrochloric acid. The silanediol is often unstable and can readily undergo self-condensation to form polysiloxanes. The rate of hydrolysis is influenced by pH and the steric bulk of the alkyl groups.
-
Reaction with Alcohols: In the presence of a base (e.g., a tertiary amine) to scavenge the HCl byproduct, this compound reacts with alcohols to form dialkoxybis(2-ethylhexyl)silanes.
-
Reaction with Amines: It reacts with primary and secondary amines to form aminosilanes. The stoichiometry of the reaction can be controlled to achieve mono- or di-substitution of the chlorine atoms.
Applications
The unique combination of reactive chloro groups and long, branched alkyl chains makes this compound a valuable intermediate in several fields.
-
Precursor for Silicone Polymers: As a difunctional monomer, it can be used in the synthesis of polysiloxanes.[5] The 2-ethylhexyl groups can improve the solubility of the resulting polymers in organic media and impart flexibility and low-temperature performance.
-
Surface Modifying Agent: The reactive Si-Cl bonds can react with hydroxyl groups on the surfaces of inorganic materials such as silica, glass, and metal oxides. This allows for the covalent attachment of the 2-ethylhexyl groups to the surface, rendering it hydrophobic (water-repellent).[6][7] This property is useful for creating water-resistant coatings and modifying the surface of fillers for improved compatibility with non-polar polymer matrices.
-
Solubility Enhancing Reagent: The long alkyl chains can enhance the solubility of other molecules or materials in non-polar solvents.[3]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is corrosive and causes severe skin burns and eye damage.[1] It may also be corrosive to metals. Upon contact with moisture, it releases corrosive and toxic hydrogen chloride gas.
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. A face shield is recommended.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from moisture. Handle under an inert atmosphere whenever possible.
-
-
Storage:
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
Store under an inert gas (e.g., nitrogen or argon).
-
Keep away from incompatible materials such as water, alcohols, and bases.
-
-
First Aid:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
References
- 1. This compound | C16H34Cl2Si | CID 22023834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1089687-03-5 | Benchchem [benchchem.com]
- 3. materials.alfachemic.com [materials.alfachemic.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. nbinno.com [nbinno.com]
- 7. dakenchem.com [dakenchem.com]
Introduction: The Role of Branched Dichlorosilanes in Materials Science
An In-Depth Technical Guide to the Synthesis and Characterization of Dichlorobis(2-ethylhexyl)silane
Organosilicon compounds are foundational to modern materials science, offering a unique combination of organic functionality and inorganic stability.[1] Within this class, dichlorodialkylsilanes serve as exceptionally versatile precursors for the synthesis of high-performance materials, including silicones, resins, and coupling agents.[1][2] The two chlorine atoms on the silicon center provide reactive sites for controlled hydrolysis and polycondensation, allowing for precise tuning of the final polymer's structure and properties.[1]
This guide focuses on this compound (CAS RN: 1089687-03-5), a specialty dichlorosilane distinguished by its two bulky, branched 2-ethylhexyl side chains.[3] These non-polar, flexible alkyl groups are strategically significant; they impart enhanced solubility in organic media, increase the hydrophobic character of derived materials, and introduce steric bulk that can modify the physical properties of polymers, such as lowering the glass transition temperature. This combination of reactivity and tailored physical properties makes this compound a valuable building block in the development of advanced materials, specialty coatings, and as a chemical intermediate in diverse applications like water treatment and fluorescent tracing.[4][5]
Synthesis: The Grignard Pathway to Silicon-Carbon Bond Formation
The formation of robust silicon-carbon bonds is the cornerstone of organosilane synthesis. For compounds like this compound, the Grignard reaction is the most direct and well-established methodology.[6][7] This pathway is chosen for its efficiency and adaptability in creating bonds between a primary alkyl halide and a silicon halide precursor.
Causality of the Method: The Grignard reaction leverages the polarity reversal (umpolung) of the carbon atom. In the 2-ethylhexyl halide precursor, the carbon bonded to the halogen is electrophilic. Upon reaction with magnesium metal, the organomagnesium halide, or Grignard reagent, is formed, rendering this same carbon atom strongly nucleophilic and basic.[7] This potent nucleophile can then readily attack the highly electrophilic silicon atom of a precursor like silicon tetrachloride (SiCl₄), displacing the chloride leaving groups to form the desired Si-C bonds.[8] The reaction's stoichiometry is critical; two equivalents of the Grignard reagent are required to achieve the desired disubstitution.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Successful execution under strictly anhydrous and anaerobic conditions is paramount to prevent premature decomposition of the Grignard reagent and the product.
Reagents and Equipment:
-
Magnesium turnings
-
1-Bromo-2-ethylhexane (or 1-Chloro-2-ethylhexane)
-
Iodine crystal (as initiator)
-
Silicon tetrachloride (SiCl₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)[8]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk line with a supply of dry argon or nitrogen
-
Three-neck round-bottom flask, dropping funnel, condenser, and magnetic stirrer
-
Low-temperature bath (ice/salt or cryocooler)
Procedure:
-
Grignard Reagent Preparation: a. Assemble the glassware and dry thoroughly under vacuum using a heat gun. Allow to cool to room temperature under a positive pressure of inert gas. b. To the three-neck flask, add magnesium turnings (2.2 equivalents). c. In the dropping funnel, prepare a solution of 1-bromo-2-ethylhexane (2.0 equivalents) in anhydrous ether. d. Add a small crystal of iodine to the magnesium turnings. The purple color indicates a dry, inert atmosphere. e. Add a small portion of the halide solution to the magnesium. The reaction is initiated when the iodine color disappears and gentle bubbling is observed. If the reaction does not start, gentle warming may be required. f. Once initiated, add the remainder of the 1-bromo-2-ethylhexane solution dropwise at a rate that maintains a gentle reflux. The use of ether as a solvent helps stabilize the organomagnesium compound.[7] g. After the addition is complete, stir the gray, cloudy mixture for an additional 1-2 hours at room temperature to ensure complete consumption of the magnesium.
-
Reaction with Silicon Tetrachloride: a. Cool the Grignard reagent solution to 0 °C or lower using an ice/salt bath. Vigorous stirring is essential. b. Prepare a solution of silicon tetrachloride (1.0 equivalent) in anhydrous ether in the dropping funnel. c. Add the SiCl₄ solution dropwise to the cold, stirring Grignard reagent. This step is highly exothermic and slow addition is crucial to prevent side reactions and control the temperature. d. Upon completion of the addition, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight to ensure the reaction goes to completion.
-
Workup and Purification: a. Cool the reaction mixture again in an ice bath. b. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution. This step hydrolyzes any unreacted Grignard reagent and precipitates magnesium salts without using a strong acid that could degrade the product. c. Transfer the mixture to a separatory funnel. Separate the organic (ether) layer. d. Wash the organic layer with brine, then dry over anhydrous magnesium sulfate. e. Filter off the drying agent and remove the solvent by rotary evaporation. f. The crude product is then purified by vacuum distillation. The high boiling point of this compound necessitates reduced pressure to prevent thermal decomposition. The fraction collected at the appropriate boiling point and pressure will be the pure product.
Safety Precautions:
-
This compound is corrosive and causes severe skin burns and eye damage.[4]
-
Silicon tetrachloride is highly corrosive and reacts violently with water to release HCl gas.
-
Grignard reagents are highly reactive and flammable; they react vigorously with water and protic solvents.[7]
-
The entire synthesis must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
Characterization and Structural Elucidation
Confirming the identity and purity of the synthesized this compound is achieved through a combination of chromatographic and spectroscopic techniques. Each method provides a unique piece of structural information, and together they validate the outcome of the synthesis.
Expected Analytical Data
The following table summarizes the expected results from key analytical techniques. These predictions are based on established principles of spectroscopy for organosilicon compounds.[9][10]
| Technique | Expected Observation | Purpose |
| Purity (GC) | A major peak with >95% area integration.[4] | Confirms the purity of the distilled product. |
| ¹H NMR | Multiple signals in the 0.8-1.6 ppm range corresponding to the alkyl chain protons. A distinct multiplet for the Si-CH₂ protons, shifted slightly downfield from other methylene groups. | Confirms the presence and structure of the 2-ethylhexyl groups. |
| ¹³C NMR | A series of peaks corresponding to the eight unique carbons of the 2-ethylhexyl group. The Si-CH₂ carbon will have a characteristic chemical shift. | Provides a carbon map of the organic substituents. |
| ²⁹Si NMR | A single resonance in the chemical shift region characteristic for dichlorodialkylsilanes. | Unambiguously confirms the chemical environment of the silicon atom. |
| FT-IR | Strong C-H stretching bands (~2850-2960 cm⁻¹). Absence of Si-H (~2100-2250 cm⁻¹) and broad O-H (~3200-3600 cm⁻¹) bands. Presence of Si-Cl stretching bands.[9] | Confirms the attachment of alkyl groups and the absence of hydrolysis or incomplete reaction byproducts. |
| MS (EI) | Molecular ion peak (M⁺) at m/z 324. Isotopic pattern for two chlorine atoms (M⁺, M+2, M+4) in an approximate 9:6:1 ratio. | Confirms the molecular weight and elemental composition (presence of two Cl atoms).[11] |
Properties and Potential Applications
The unique structure of this compound dictates its physical properties, chemical reactivity, and utility.
Physical and Chemical Properties
| Property | Value/Description | Source/Rationale |
| CAS Number | 1089687-03-5 | [3] |
| Molecular Formula | C₁₆H₃₄Cl₂Si | [3] |
| Molecular Weight | 325.43 g/mol | [12] |
| Appearance | Colorless to pale yellow/green liquid | [4] |
| Reactivity | The Si-Cl bonds are highly susceptible to nucleophilic substitution, especially hydrolysis, to form silanols which can then condense to form siloxanes. This is the basis of its utility as a precursor. | [1] |
| Stability | Stable under anhydrous, inert conditions.[13] Reacts with moisture, acids, and bases.[13] |
Logical Flow of Applications
The primary value of this compound lies in its function as a reactive intermediate. The two chlorine atoms are leaving groups, and the two large alkyl groups are property modifiers. This dual nature allows it to be a versatile starting point for various materials.
-
Precursor for Silicone Polymers: Through controlled hydrolysis and condensation, it can be used to synthesize silicone polymers (polysiloxanes). The bulky 2-ethylhexyl groups will remain as side chains, sterically hindering close chain packing. This results in polymers with low glass transition temperatures (Tg), good flexibility at low temperatures, and high solubility in non-polar organic solvents.
-
Surface Modifying Agent: The reactive Si-Cl bonds can react with hydroxyl groups on the surfaces of inorganic materials like silica or glass. This process grafts the bis(2-ethylhexyl)silyl moiety onto the surface, transforming a hydrophilic surface into a highly hydrophobic (water-repellent) one.
-
Intermediate in Fine Chemical Synthesis: It can serve as a starting material for other organosilicon compounds by replacing the chlorine atoms with other functional groups via nucleophilic substitution, creating more complex and specialized silane coupling agents or building blocks.[5]
Conclusion
This compound is a valuable organosilicon intermediate whose synthesis is reliably achieved via the Grignard reaction, a cornerstone of Si-C bond formation. Its structure is confirmed through a standard suite of spectroscopic and chromatographic methods. The compound's utility is derived from the combination of its reactive dichlorosilyl core and its property-modifying 2-ethylhexyl groups, which impart solubility, flexibility, and hydrophobicity to the materials derived from it. This makes it a key building block for researchers and professionals in materials science and specialty chemical development.
References
- 1. This compound | 1089687-03-5 | Benchchem [benchchem.com]
- 2. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C16H34Cl2Si | CID 22023834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1089687-03-5 | TCI Deutschland GmbH [tcichemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. gelest.com [gelest.com]
- 7. byjus.com [byjus.com]
- 8. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gelest.com [gelest.com]
- 10. Bis(2-ethylhexyl) phthalate(117-81-7) 1H NMR spectrum [chemicalbook.com]
- 11. PubChemLite - this compound (C16H34Cl2Si) [pubchemlite.lcsb.uni.lu]
- 12. calpaclab.com [calpaclab.com]
- 13. mysds.henkel.com [mysds.henkel.com]
An In-depth Technical Guide to Dichlorobis(2-ethylhexyl)silane (CAS No. 1089687-03-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Versatility of Organosilanes in Modern Chemistry
Organosilane chemistry represents a cornerstone of modern materials science and synthetic chemistry. These hybrid organic-inorganic compounds offer a unique combination of properties, enabling advancements in fields ranging from polymer chemistry and surface science to organic electronics. Dichlorobis(2-ethylhexyl)silane, the subject of this guide, exemplifies the utility of this class of molecules. Its bifunctional nature, possessing two reactive chlorine atoms and two bulky, solubilizing 2-ethylhexyl groups, makes it a valuable precursor for a variety of applications. While direct applications in drug development are not prominently documented for this specific silane, its role as a building block in the synthesis of complex molecules and materials underscores its potential relevance to the broader pharmaceutical sciences, particularly in the development of advanced drug delivery systems and diagnostic devices. This guide provides a comprehensive overview of the spectroscopic characterization, safe handling, and potential applications of this compound, offering a critical resource for researchers and professionals in the field.
Chemical Identity and Physicochemical Properties
This compound is a dichlorodialkylsilane with the chemical structure illustrated below. The presence of the two chiral centers at the 2-position of the ethylhexyl chains means the compound exists as a mixture of stereoisomers.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1089687-03-5 | [1][2][3] |
| Molecular Formula | C16H34Cl2Si | [4] |
| Molecular Weight | 325.43 g/mol | [4] |
| Appearance | White to Orange to Green clear liquid | [2] |
| Boiling Point | 132-138 °C at 1.5 mmHg | |
| Density | 0.949 g/cm³ | |
| Refractive Index | 1.4590 to 1.4630 | |
| Purity | >95.0% (GC) | [2] |
Spectroscopic Characterization: A Predictive Approach
While publicly available experimental spectra for this compound are limited, a detailed interpretation can be predicted based on the known spectroscopic behavior of analogous dichlorodialkylsilanes. Commercial suppliers confirm that the NMR spectrum conforms to the expected structure.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments.
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be complex due to the presence of the two chiral centers and the numerous methylene groups. Key predicted signals include:
-
~0.8-1.0 ppm (m, 12H): Overlapping signals corresponding to the two terminal methyl groups of the hexyl chains and the methyl groups of the ethyl branches.
-
~1.2-1.6 ppm (m, 16H): A broad multiplet arising from the eight methylene groups within the two hexyl chains.
-
~1.0-1.2 ppm (m, 4H): Signals for the two methylene groups attached to the silicon atom. The diastereotopic nature of these protons could lead to a more complex splitting pattern.
-
~1.6-1.8 ppm (m, 2H): Signals corresponding to the two methine protons at the chiral centers.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would show distinct signals for each unique carbon atom in the 2-ethylhexyl group. Due to chirality, some carbons may appear as pairs of signals.
-
~10-15 ppm: Signals for the terminal methyl carbons.
-
~20-40 ppm: A series of signals for the methylene carbons of the hexyl chains and the ethyl branches.
-
~40-50 ppm: Signals for the methine carbons at the chiral centers.
-
~25-35 ppm: Signals for the methylene carbons directly bonded to the silicon atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be dominated by the vibrational modes of the alkyl chains and the Si-Cl bonds.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 2950-2850 | C-H stretching (alkyl) | Strong |
| 1465-1450 | C-H bending (methylene & methyl) | Medium |
| 1380-1370 | C-H bending (methyl) | Medium-Weak |
| 800-600 | Si-Cl stretching | Strong |
| ~500 | Si-C stretching | Medium-Weak |
The absence of a strong Si-H stretching band around 2100-2200 cm⁻¹ would confirm the disubstitution at the silicon center.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable techniques.
Predicted Mass Spectrum: The mass spectrum would be expected to show a molecular ion peak cluster corresponding to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). The most abundant peaks in the molecular ion region would be at m/z 324 (for C16H34³⁵Cl2Si), 326 (for C16H34³⁵Cl³⁷ClSi), and 328 (for C16H34³⁷Cl2Si) with a characteristic intensity ratio of approximately 9:6:1. Common fragmentation pathways would involve the loss of chlorine atoms and alkyl fragments.
Synthesis and Reactivity
This compound is typically synthesized via the hydrosilylation of 2-ethyl-1-hexene with dichlorosilane (H₂SiCl₂) in the presence of a platinum catalyst.
Figure 2: General synthetic scheme for this compound.
The two chlorine atoms on the silicon are highly reactive and susceptible to nucleophilic substitution. This reactivity is the basis for its utility as a monomer in polymerization reactions and as a precursor for other organosilicon compounds. For instance, hydrolysis with water leads to the formation of silanols, which can then condense to form polysiloxanes.
Applications in Materials Science
The primary application of this compound lies in its role as a monomer and building block for the synthesis of advanced materials.
Organic Semiconductors
The bulky and flexible 2-ethylhexyl groups enhance the solubility of resulting polymers in organic solvents, which is crucial for solution-based processing techniques used in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dichlorosilane functionality allows for its incorporation into various polymer backbones through polycondensation reactions.
Polymer Chemistry
This compound can be used to synthesize a variety of silicon-containing polymers. The properties of these polymers can be tuned by co-polymerization with other dichlorosilanes or by post-polymerization modification. The introduction of the 2-ethylhexyl groups can improve the thermal stability and processability of the resulting polymers.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[5]
-
Moisture Sensitivity: Handle under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as water, alcohols, and strong bases.[5]
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[5]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[5]
Conclusion
This compound is a versatile organosilicon compound with significant potential in materials science. Its unique combination of reactive chloro groups and solubilizing alkyl chains makes it a valuable precursor for the synthesis of novel polymers and organic semiconductors. While direct applications in drug development are not yet established, the fundamental chemistry of this compound and its derivatives may offer future opportunities in areas such as controlled-release formulations and biocompatible materials. A thorough understanding of its spectroscopic properties and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.
References
- 1. This compound | 1089687-03-5 | TCI EUROPE N.V. [tcichemicals.com]
- 2. This compound | 1089687-03-5 | TCI Deutschland GmbH [tcichemicals.com]
- 3. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 4. This compound | C16H34Cl2Si | CID 22023834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
An In-depth Technical Guide to the Hydrolysis and Condensation Reactions of Dichlorosilanes
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Silicon Backbone of Innovation
Dichlorosilanes are foundational precursors in the synthesis of polysiloxanes, the remarkable polymers more commonly known as silicones.[1][2] From advanced medical devices and drug delivery systems to high-performance lubricants and sealants, the versatility of silicones stems from the controlled manipulation of the hydrolysis and condensation reactions of their dichlorosilane building blocks.[3][4] This guide provides a deep dive into the core chemistry of these reactions, offering not just the "how" but the critical "why" behind the synthesis of these invaluable materials. Understanding these fundamental processes is paramount for any professional seeking to innovate within the expansive field of silicone chemistry.
Section 1: The Cornerstone of Silicone Synthesis – The Dichlorosilane Molecule
The journey to polysiloxanes begins with the synthesis of chlorosilanes, most notably through the Müller-Rochow direct process, which reacts silicon with methyl chloride.[5][6] This process yields a mixture of methylchlorosilanes, with dimethyldichlorosilane ((CH₃)₂SiCl₂) being a primary and highly valuable product.[6][7] The reactivity of the silicon-chlorine bond is the linchpin of subsequent polymerization.
The general structure of a dichlorosilane is R₂SiCl₂, where 'R' represents an organic group. The nature of this 'R' group significantly influences the properties of the final polysiloxane. For the purpose of this guide, we will primarily focus on dimethyldichlorosilane, the most common precursor for polydimethylsiloxane (PDMS), a widely used silicone.[2][8]
Section 2: The Hydrolysis Reaction - Activating the Monomer
The initial and critical step in forming polysiloxanes is the hydrolysis of the dichlorosilane. This reaction replaces the two chlorine atoms with hydroxyl (OH) groups, forming a highly reactive silanediol intermediate and releasing hydrogen chloride (HCl) as a byproduct.[2]
R₂SiCl₂ + 2H₂O → R₂Si(OH)₂ + 2HCl
Unraveling the Mechanism
The hydrolysis of chlorosilanes is a nucleophilic substitution reaction.[9] While the precise mechanism can be influenced by the reaction conditions, it generally proceeds through a pentacoordinate silicon intermediate.[10] Water molecules, acting as nucleophiles, attack the electrophilic silicon atom. This process can be catalyzed by both acids and bases.[10]
Computational studies suggest that the reaction can proceed through pathways leading to either retention or inversion of the stereochemistry at the silicon center.[9] The presence of multiple water molecules can facilitate the reaction by forming hydrogen-bonded complexes, which are more reactive than a single water monomer.[9]
Factors Influencing Hydrolysis
The rate and outcome of the hydrolysis reaction are highly sensitive to several experimental parameters:
| Parameter | Effect on Hydrolysis | Causality |
| Water Concentration | A stoichiometric excess of water is typically used to drive the reaction to completion. However, very high concentrations can lead to uncontrolled reactions and gelation. | Le Chatelier's principle dictates that excess reactant pushes the equilibrium towards the products. |
| Temperature | The reaction is exothermic.[11] Controlling the temperature is crucial to prevent side reactions and ensure a controlled polymerization process. Lower temperatures can slow the reaction, allowing for better control.[12] | Increased temperature increases the kinetic energy of molecules, leading to a higher frequency of effective collisions and a faster reaction rate. |
| Solvent | The choice of solvent is critical for managing the reaction's exothermicity and the solubility of reactants and products. Ethers, such as diethyl ether, are commonly used.[13] | An inert solvent helps to dissipate heat and maintain a homogeneous reaction mixture. |
| pH | The hydrolysis rate is influenced by pH, with minima generally observed around neutral pH.[14] Both acidic and basic conditions can catalyze the reaction.[10] | Under acidic conditions, protonation of the leaving group (Cl) makes it a better leaving group. Under basic conditions, the hydroxide ion is a stronger nucleophile than water. |
Section 3: The Condensation Reaction - Building the Polymer Chain
Following hydrolysis, the highly reactive silanediol monomers undergo condensation to form siloxane bonds (Si-O-Si), the backbone of the polysiloxane polymer.[2][15] This reaction involves the elimination of a water molecule for each siloxane bond formed.
n R₂Si(OH)₂ → [-R₂SiO-]n + n H₂O
Linear vs. Cyclic Polysiloxanes
The condensation of difunctional silanediols can lead to the formation of both linear polymer chains and cyclic oligomers.[2][16] The relative amounts of these products are influenced by the reaction conditions.
-
Linear Polysiloxanes: Formed through intermolecular condensation between two silanediol molecules. These are the basis for most silicone fluids, elastomers, and resins.[2]
-
Cyclic Polysiloxanes: Formed through intramolecular condensation of a single, short-chain linear siloxane. Common cyclic species include hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4).[13]
In industrial processes, the formation of cyclic species is often favored by carrying out the hydrolysis in dilute solutions.[13] These cyclic oligomers can then be isolated and subjected to ring-opening polymerization to produce high molecular weight linear polysiloxanes.[17]
Controlling Molecular Weight
The final molecular weight of the polysiloxane is a critical determinant of its physical properties. To control the chain length, a "chain stopper" is often introduced. Monofunctional chlorosilanes, such as trimethylchlorosilane ((CH₃)₃SiCl), are commonly used for this purpose.[2] Upon hydrolysis, they form a silanol that can react with the end of a growing polymer chain, effectively terminating further polymerization.[2]
Section 4: A Practical Guide to the Laboratory-Scale Synthesis of Polydimethylsiloxane (PDMS)
This section outlines a representative experimental protocol for the hydrolysis and condensation of dichlorodimethylsilane to produce polydimethylsiloxane.
Safety First: Handling Dichlorosilanes
Dichlorosilanes are hazardous materials that require strict safety protocols. They are:
-
Highly Flammable: Vapors can ignite spontaneously in air.[18][19] All work must be conducted in a well-ventilated fume hood, away from ignition sources.[20][21]
-
Corrosive: They react violently with water to produce hydrochloric acid, causing severe skin and eye burns.[21][22]
-
Toxic if Inhaled: Can be fatal if inhaled.[21]
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (neoprene or nitrile rubber are suitable).[19]
-
A flame-retardant lab coat.[22]
-
Appropriate respiratory protection may be necessary depending on the scale and ventilation.[19]
Experimental Protocol
This protocol is adapted from established laboratory procedures and is intended for educational and research purposes.[12][13]
Materials:
-
Dichlorodimethylsilane ((CH₃)₂SiCl₂)
-
Diethyl ether (Et₂O), anhydrous
-
Deionized water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Boric acid (B(OH)₃) (for cross-linking, optional)
Equipment:
-
Three-neck round-bottom flask
-
Pressure-equalizing dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser, and a stopper. Place the flask in an ice bath on the magnetic stirrer.
-
Initial Charge: In a fume hood, add 20 mL of dichlorodimethylsilane and 40 mL of diethyl ether to the round-bottom flask.[12] Begin stirring and cool the mixture to below 15°C.[12]
-
Hydrolysis: Slowly add 40 mL of deionized water to the dropping funnel.[12] Add the water dropwise to the stirred dichlorodimethylsilane solution. Maintain the reaction temperature below 25°C.[12] This step is highly exothermic and requires careful control. Vigorous evolution of HCl gas will be observed.[13]
-
Reaction Completion: Once all the water has been added, continue stirring the mixture for an additional 15-30 minutes to ensure the reaction goes to completion.[12][13]
-
Workup - Neutralization: Carefully transfer the reaction mixture to a separatory funnel.[12] Separate and retain the organic (ether) layer. Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases.[12] This neutralizes the HCl byproduct.
-
Workup - Drying: Wash the organic layer with deionized water. Separate the organic layer and dry it over anhydrous magnesium sulfate.[12]
-
Solvent Removal: Remove the drying agent by gravity filtration.[12] Evaporate the diethyl ether using a rotary evaporator to obtain the crude polydimethylsiloxane oil.[12]
-
(Optional) Cross-linking: To create a "bouncing putty" like material, the residual hydroxyl groups can be cross-linked. Add boric acid (approximately 5% by weight of the silicone oil) and heat the mixture with stirring to around 180°C until a stiff gum is formed.[13]
Section 5: Conclusion - A Foundation for Future Innovation
The hydrolysis and condensation of dichlorosilanes are not merely chemical reactions; they are the fundamental processes that give rise to one of the most versatile classes of materials known to science. A thorough understanding of the mechanisms, influencing factors, and practical execution of these reactions is essential for any researcher, scientist, or drug development professional working with silicones. By mastering these core principles, the scientific community can continue to push the boundaries of what is possible with these remarkable polymers, leading to new advancements in medicine, materials science, and beyond.
References
- 1. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]
- 2. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]
- 3. prosilicones64.com [prosilicones64.com]
- 4. Silicone: A Guide to Production, Uses and Benefits - SIMTEC [simtec-silicone.com]
- 5. chemwinfo.com [chemwinfo.com]
- 6. researchgate.net [researchgate.net]
- 7. techlinksilicones.com [techlinksilicones.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 11. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 12. m.youtube.com [m.youtube.com]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. afinitica.com [afinitica.com]
- 15. researchgate.net [researchgate.net]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. Synthesis of Polysiloxanes In Microemulsion Via ring opening of D4 [nanochemres.org]
- 18. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 19. gelest.com [gelest.com]
- 20. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 21. airgas.com [airgas.com]
- 22. middlesexgases.com [middlesexgases.com]
A Technical Guide to the Role of 2-Ethylhexyl Side Groups in Modulating Silicone Polymer Properties for Advanced Applications
Abstract
Polysiloxanes, or silicones, are renowned for their exceptional thermal stability, biocompatibility, and tunable properties, making them foundational materials in medical devices and pharmaceutical formulations.[1][2] The modification of side groups attached to the siloxane backbone is a primary strategy for tailoring these properties to specific applications. This technical guide provides an in-depth analysis of the role of the 2-ethylhexyl side group, a branched aliphatic moiety, in modulating the physicochemical characteristics of silicone polymers. We will explore the synthesis of these modified polymers, the causal mechanisms by which the 2-ethylhexyl group influences mechanical, thermal, surface, and dielectric properties, and the profound implications for drug development, particularly in creating tailored drug-eluting devices.
The Polysiloxane Backbone: A Foundation of Versatility
The remarkable properties of silicone polymers stem from their unique inorganic backbone, composed of repeating siloxane units (–Si–O–). This backbone imparts high flexibility, leading to very low glass transition temperatures (Tg ≈ -120 °C for polydimethylsiloxane, PDMS), and the high bond energy of the Si-O bond (444 kJ/mol) provides excellent thermal and UV stability.[3][4] In the most common silicone, PDMS, the silicon atoms are saturated with methyl groups. While these polymers are incredibly useful, the ability to replace these methyl groups with other functional moieties allows for the precise tuning of the material's performance. Side group modification can alter properties ranging from surface energy and chemical resistance to drug permeability and mechanical strength, making it a cornerstone of advanced polymer design.[5]
The 2-Ethylhexyl Group: A Sterically Influential Modifier
The 2-ethylhexyl group is an eight-carbon, branched alkyl chain. Its introduction onto the polysiloxane backbone imparts several key characteristics that distinguish it from the conventional methyl group or simple linear alkyl chains:
-
Steric Bulk: Its branched nature creates significant steric hindrance, which disrupts the efficient packing of polymer chains.
-
Hydrophobicity: As a non-polar, aliphatic group, it increases the overall hydrophobic and lipophilic character of the polymer.
-
Flexibility: The alkyl chain itself is flexible, contributing to the overall dynamics of the polymer.
-
Chirality: The 2-position is a chiral center. While racemic mixtures are common, the use of a single enantiomer can induce chiral ordering in the polymer, a phenomenon observed in other polymer systems.[6]
These intrinsic features are the direct cause of the significant changes observed in the macroscopic properties of the resulting silicone polymer.
Synthesis of 2-Ethylhexyl-Modified Polysiloxanes
A robust and widely used method for grafting functional side groups onto a silicone backbone is platinum-catalyzed hydrosilylation. This reaction involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond. A common strategy is to use a precursor polymer containing Si-H groups, such as poly(methylhydrosiloxane) (PMHS), and react it with an alkene, in this case, 1-octene's branched isomer, or a derivative suitable for grafting the 2-ethylhexyl group.
The Hydrosilylation Pathway
The workflow involves the reaction of a poly(methylhydrosiloxane-co-dimethylsiloxane) copolymer with a 2-ethylhexyl-containing alkene in the presence of a platinum catalyst, such as Karstedt's catalyst. The ratio of methylhydro- to dimethylsiloxane units in the starting copolymer determines the final density of 2-ethylhexyl groups.
Caption: General workflow for synthesizing 2-ethylhexyl-modified silicones via hydrosilylation.
Experimental Protocol: Synthesis of Poly(dimethyl-co-methyl(2-ethylhexyl))siloxane
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve poly(methylhydrosiloxane-co-dimethylsiloxane) (1.0 eq. of Si-H) in anhydrous toluene.
-
Reactant Addition: Add 1-bromo-2-ethylhexane (1.1 eq.) to the solution.
-
Catalysis: Introduce a catalytic amount of Karstedt's catalyst (e.g., 10 ppm Pt) to the mixture.
-
Reaction: Heat the reaction mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction's progress by FT-IR spectroscopy, observing the disappearance of the Si-H stretching band (around 2160 cm⁻¹).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: Precipitate the polymer by adding the toluene solution dropwise into a non-solvent like methanol. Filter the resulting polymer and wash with fresh methanol.
-
Drying: Dry the purified polymer under vacuum at 60°C until a constant weight is achieved.
Impact on Physicochemical Properties
The introduction of the bulky 2-ethylhexyl group fundamentally alters the polymer's properties compared to standard PDMS.
Mechanical Properties
The steric hindrance from the 2-ethylhexyl groups prevents the polymer chains from packing closely together. This disruption of intermolecular forces generally leads to a softer, more flexible material. In a study involving the incorporation of 2-ethylhexyl salicylate into silicone elastomers, changes in mechanical properties were observed. While the specific effects can depend on the base silicone, the addition of the 2-ethylhexyl moiety generally did not adversely affect the mechanical properties of several tested elastomers and, in some cases, slightly increased tear strength.[7][8]
| Property | Typical PDMS | 2-Ethylhexyl-Modified Silicone (Expected Trend) | Rationale |
| Tensile Strength | Moderate | Lower to Moderate | Reduced chain packing and intermolecular forces.[8] |
| Elongation at Break | High | Higher | Increased free volume allows for greater chain mobility and extension. |
| Hardness (Shore A) | Variable | Lower | Reduced crosslinking efficiency and chain packing lead to a softer material.[8] |
| Tear Strength | Moderate | Moderate to Higher | Branched side chains may act as energy dissipation points, resisting tear propagation.[7] |
Thermal Characteristics
-
Glass Transition Temperature (Tg): The bulky side groups increase the free volume between polymer chains. This increased spacing facilitates segmental motion of the polymer backbone, which typically leads to a lower Tg compared to silicones with smaller, linear alkyl groups of similar carbon number. This enhances low-temperature flexibility.[9]
-
Thermal Stability: The intrinsic thermal stability of the Si-O backbone remains high. However, the degradation pathway may be altered. The C-C and C-H bonds in the 2-ethylhexyl group will begin to degrade at lower temperatures than the Si-O backbone, a phenomenon seen with other organic substituents.[10] The onset of thermal degradation is therefore typically dictated by the stability of the organic side group.
Rheological and Surface Behavior
-
Viscosity: The presence of large, dangling side chains increases the resistance to flow. Therefore, 2-ethylhexyl-modified silicones exhibit significantly higher viscosity than PDMS of a comparable molecular weight.[11]
-
Surface Properties: The aliphatic 2-ethylhexyl groups are highly hydrophobic. Their migration to the polymer-air interface leads to low surface energy and enhanced water repellency, a characteristic feature of functionalized polysiloxanes.[12]
Dielectric Properties
Silicone polymers are excellent dielectric materials. The dielectric constant of a silicone is influenced by the ratio of polar Si-O bonds to non-polar side groups.[13] By replacing small methyl groups with larger, non-polar 2-ethylhexyl groups, the hydrocarbon volume fraction is increased. This dilution of the polar siloxane backbone results in a lower dielectric constant, making these materials potentially suitable for specialized electronic applications requiring low-k dielectrics.
Gas Permeability
Silicones are known for their exceptionally high gas permeability, which is attributed to the high flexibility of the siloxane backbone and the large free volume.[14][15] The introduction of the bulky 2-ethylhexyl group further increases this free volume, creating larger or more numerous "holes" in the polymer matrix. This leads to a significant increase in the permeability of gases like oxygen, nitrogen, and carbon dioxide through the material.[15][16]
Characterization Workflow
A comprehensive characterization is essential to validate the synthesis and understand the structure-property relationships of the modified polymer.
Multi-Technique Characterization Approach
Caption: A comprehensive workflow for characterizing 2-ethylhexyl-modified silicones.
Key Characterization Protocols
-
¹H NMR Spectroscopy: To confirm the successful grafting of the 2-ethylhexyl group. Look for characteristic peaks of the alkyl protons (approx. 0.8-1.5 ppm) and compare their integration to the Si-CH₃ protons (approx. 0.1 ppm) to determine the degree of substitution.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer before and after modification.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg). Samples should be subjected to a heat-cool-heat cycle to erase thermal history, with the Tg determined from the second heating scan.
Implications for Drug Development and Advanced Materials
For drug development professionals, the ability to tune the properties of a biocompatible polymer like silicone is of paramount importance. The incorporation of 2-ethylhexyl side groups offers a powerful tool for optimizing drug delivery systems.
Tuning Drug Elution Profiles
The release of a drug from a silicone matrix is governed by its solubility and diffusivity within the polymer. Standard PDMS is hydrophobic, but the introduction of the larger, more lipophilic 2-ethylhexyl group significantly enhances this characteristic. This has a direct impact on the elution of active pharmaceutical ingredients (APIs):
-
Enhanced Lipophilic Drug Solubility: The 2-ethylhexyl-rich environment can increase the loading capacity and solubility of lipophilic (hydrophobic) drugs within the silicone matrix.[17][18]
-
Modified Release Kinetics: The increased free volume can facilitate faster diffusion of the dissolved drug molecules, while the stronger lipophilic interactions can slow it down. The net effect on the release rate depends on the specific API, but it provides a critical handle for tuning the elution profile from zero-order to more complex kinetics.[17][19] This allows for the design of long-term, sustained-release implants for applications in contraception, hormone replacement, and chronic pain management.[19]
Caption: Conceptual model of how 2-ethylhexyl groups can alter drug elution from a silicone matrix.
Biocompatibility Considerations
Silicones are widely used in medical applications due to their excellent biocompatibility.[2][20] Medical-grade silicones undergo rigorous testing to meet standards like USP Class VI and ISO 10993.[19] When developing a modified silicone for medical use, it is crucial to ensure that the final purified polymer is free of residual catalysts (e.g., platinum), solvents, and unreacted monomers, as these are the most likely sources of any adverse biological response. The polymer itself, being a high-molecular-weight, crosslinked network with a stable backbone, is generally considered inert.
Conclusion
The incorporation of 2-ethylhexyl side groups into a polysiloxane backbone is a highly effective strategy for tuning the material's properties. This modification leverages the group's steric bulk and lipophilicity to decrease hardness, lower the glass transition temperature, reduce the dielectric constant, and increase gas permeability. For researchers in drug development, these changes provide a sophisticated method for controlling the solubility and diffusion of lipophilic APIs within a biocompatible silicone matrix. This enables the rational design of advanced drug-eluting devices with tailored, sustained-release profiles, ultimately leading to more effective therapeutic solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inmr.com [inmr.com]
- 4. Chemistry & Properties of Silicones_Shanghai Rich Chemical New Material Co., Ltd [richsilicone.com]
- 5. BYK ebook for surface additives – BYK [byk.com]
- 6. Effect of chiral 2-ethylhexyl side chains on chiroptical properties of the narrow bandgap conjugated polymers PCPDTBT and PCDTPT - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. scribd.com [scribd.com]
- 8. Effect of ultraviolet-protective 2-ethylhexyl salicylate incorporation on the mechanical properties of different maxillofacial silicone elastomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digital-library.theiet.org [digital-library.theiet.org]
- 10. Factors Determining Unique Thermal Resistance and Surface Properties of Silicone-Containing Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of Mechanical and Dielectric Properties of Silicone Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mvq-silicones.de [mvq-silicones.de]
- 15. cdn.thomasnet.com [cdn.thomasnet.com]
- 16. researchgate.net [researchgate.net]
- 17. mddionline.com [mddionline.com]
- 18. dupont.com [dupont.com]
- 19. Medical grade silicones for drug eluting devices | Elkem.com [elkem.com]
- 20. pentasil.eu [pentasil.eu]
A Comprehensive Technical Guide to the Safe Handling of Dichlorobis(2-ethylhexyl)silane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for Dichlorobis(2-ethylhexyl)silane. As a reactive organosilicon compound, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a deeper, scientifically grounded perspective on why specific handling procedures are necessary.
Section 1: Compound Identification and Core Chemical Properties
This compound is a dialkyldichlorosilane with the chemical formula C16H34Cl2Si.[1] A clear understanding of its chemical identity is the foundation of safe handling.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1089687-03-5 | [1] |
| Molecular Formula | C16H34Cl2Si | [1] |
| Molecular Weight | 325.43 g/mol | [1][2] |
| Appearance | White to Orange to Green clear liquid |
While comprehensive, peer-reviewed toxicological data for this compound is not extensively available, its structural classification as a chlorosilane provides a strong basis for predicting its reactivity and associated hazards.[2] The primary hazard stems from its reactivity with water and other protic substances.
Section 2: The Chemistry of Hazard - Understanding Reactivity
The principal danger associated with this compound, and chlorosilanes in general, is its vigorous reaction with water, a process known as hydrolysis.[3][4] This reaction is the root cause of its corrosive nature.
The Hydrolysis Reaction: A Closer Look
The silicon-chlorine (Si-Cl) bond in dichlorosilanes is highly susceptible to nucleophilic attack by water. The reaction proceeds rapidly, cleaving the Si-Cl bonds and forming highly corrosive hydrogen chloride (HCl) gas and silanols. These silanols can then condense to form siloxane polymers.[4][5]
Simplified Reaction Scheme:
R₂SiCl₂ + 2H₂O → R₂Si(OH)₂ + 2HCl
(Where R = 2-ethylhexyl)
The liberated hydrogen chloride gas will readily dissolve in any available moisture (e.g., in the atmosphere, on skin, in the respiratory tract) to form hydrochloric acid, a strong and highly corrosive acid.[3][6] This is the primary mechanism by which chlorosilanes cause severe skin burns and respiratory tract irritation.[3][7]
Incompatible Materials
Due to its reactivity, this compound must be kept away from a range of substances:
-
Water and Moisture: As detailed above, this is the most significant incompatibility.
-
Alcohols: Similar to water, alcohols will react to produce HCl and alkoxysilanes.
-
Bases (e.g., alkalis): Strong bases can catalyze or react vigorously with chlorosilanes.[8]
-
Oxidizing Agents: Can lead to potentially violent reactions.[8]
-
Metals: The compound is corrosive to many metals, especially in the presence of moisture due to the formation of hydrochloric acid.
Section 3: Hazard Assessment and GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1][9] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[9] |
| Corrosive to Metals | 1 | H290: May be corrosive to metals.[9] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[2] |
The "Danger" signal word and the corrosive pictogram are key identifiers of the significant hazards associated with this compound.[1]
Section 4: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for the safe handling of this compound.
The Hierarchy of Controls
The most effective safety measures involve engineering out the hazard at its source.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound should be conducted within a certified chemical fume hood to contain and exhaust the corrosive vapors.[10]
-
Glove Box: For operations requiring a strictly inert atmosphere, a glove box is the preferred engineering control.[11][12]
-
Inert Atmosphere: Handling and storage under a dry, inert atmosphere (e.g., nitrogen or argon) is crucial to prevent hydrolysis from atmospheric moisture.[2]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully.
-
Eye and Face Protection: Chemical splash goggles in combination with a face shield are mandatory to protect against splashes and the corrosive vapors.[7][10][13]
-
Hand Protection: Neoprene or nitrile rubber gloves should be worn. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[2][13]
-
Skin and Body Protection: A lab coat, buttoned, with long sleeves is required. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.[10][13]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-certified respirator with an appropriate acid gas cartridge is necessary.[13]
Section 5: Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is non-negotiable.
Handling
-
Work Area: Designate a specific area within the fume hood for working with this compound. Ensure the area is free of clutter and incompatible materials.
-
Excluding Moisture: Use oven-dried glassware and handle the compound under an inert atmosphere.[11]
-
Transfers: For liquid transfers, use dry syringes or cannulas under an inert atmosphere.[14]
-
Grounding: For larger scale operations, ensure all containers and transfer lines are properly grounded to prevent static discharge, which can be an ignition source for flammable byproducts of some chlorosilane reactions.[13]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3] The storage area should be designated for corrosive and water-reactive materials.
-
Inert Atmosphere: For long-term storage, sealing the container under an inert atmosphere is recommended.[2]
-
Container Integrity: Regularly inspect containers for signs of corrosion or leakage.
Section 6: Emergency Procedures
In the event of an emergency, a calm and well-rehearsed response is critical.
Spills
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible absorbents.
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert personnel in adjacent areas.
-
Activate the fire alarm and contact the institution's emergency response team.
-
From a safe location, provide details of the spill to emergency responders.
-
First Aid
Immediate and thorough action is crucial in the event of exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[3][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Fire
-
Extinguishing Media: DO NOT USE WATER. Use a dry chemical or carbon dioxide fire extinguisher. For larger fires involving chlorosilanes, alcohol-resistant aqueous film-forming foam (AR-AFFF) is recommended.[3][15]
-
Hazards in a Fire: Burning this compound will produce toxic and corrosive fumes, including hydrogen chloride, silicon oxides, and carbon oxides.[3] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.
Section 7: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect waste in a dedicated, properly labeled, and sealed container.
-
Neutralization: In some cases, slow and careful quenching of small amounts of residual material with a suitable solvent (e.g., isopropanol) followed by water may be a viable pre-disposal step. This should only be performed by experienced personnel with a thorough understanding of the reaction energetics.
-
Disposal: All waste must be disposed of through the institution's hazardous waste management program, in accordance with all local, state, and federal regulations.[3][16] Common industrial disposal methods for chlorosilanes include incineration and controlled hydrolysis.[3][17]
Section 8: Conclusion
This compound is a valuable reagent in research and development. However, its inherent reactivity necessitates a comprehensive and proactive approach to safety. By understanding the underlying chemistry of its hazards and implementing robust engineering controls, appropriate personal protective equipment, and stringent handling protocols, researchers can mitigate the risks and ensure a safe laboratory environment.
References
- 1. This compound | C16H34Cl2Si | CID 22023834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. globalsilicones.org [globalsilicones.org]
- 4. What are Chlorosilanes? | Elkem.com [elkem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exposure to an accidental trichlorosilane spill: three case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4690810A - Disposal process for contaminated chlorosilanes - Google Patents [patents.google.com]
- 8. DIPHENYLDICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. nj.gov [nj.gov]
- 11. SOP: Water-Reactive Chemicals | PennEHRS [ehrs.upenn.edu]
- 12. twu.edu [twu.edu]
- 13. gelest.com [gelest.com]
- 14. research.wayne.edu [research.wayne.edu]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. 06 08 02* Waste containing hazardous chlorosilanes [utilvtorprom.com]
- 17. osti.gov [osti.gov]
Dichlorobis(2-ethylhexyl)silane: A Technical Guide to Solubility and Reactivity in Organic Media
An In-Depth Technical Guide for Researchers
Prepared by a Senior Application Scientist
This guide provides an in-depth exploration of Dichlorobis(2-ethylhexyl)silane, a versatile organosilicon compound gaining traction in advanced materials and synthetic chemistry.[1] Targeted at researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's behavior in organic solvents. We will delve into the causality behind its solubility characteristics, the mechanisms of its reactivity, and provide robust, field-proven protocols for its handling and experimental use.
Core Molecular Profile and Physicochemical Properties
This compound (CAS: 1089687-03-5) is a diorganodichlorosilane characterized by a central silicon atom bonded to two chlorine atoms and two bulky, branched 2-ethylhexyl groups.[2] This unique structure is the primary determinant of its physical properties and chemical behavior.
The large aliphatic side chains impart a significant nonpolar character to the molecule, while the silicon-chlorine (Si-Cl) bonds provide highly reactive sites for nucleophilic substitution.[1] This duality makes it a valuable precursor for synthesizing tailored silicone polymers and as a solubility-enhancing agent in various material formulations.[3][4]
Caption: Molecular structure of this compound.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1089687-03-5 | [2][5][6] |
| Molecular Formula | C₁₆H₃₄Cl₂Si | [2][6] |
| Molecular Weight | 325.43 g/mol | [2][4][6] |
| Appearance | White to orange to green clear liquid | [3][6] |
| Boiling Point | 132-138 °C @ 1.5 mmHg | [6] |
| Density (Predicted) | 0.924 - 0.949 g/cm³ | [6] |
| Refractive Index | 1.4590 to 1.4630 | [6] |
| Hydrolytic Sensitivity | 7: Reacts slowly with moisture/water |[6] |
Solubility Profile in Organic Solvents
Theoretical Basis: The solubility of this compound is governed by the principle of "like dissolves like." The two long, branched 2-ethylhexyl chains give the molecule a predominantly nonpolar, aliphatic character. Consequently, it exhibits high solubility in a wide range of nonpolar and weakly polar aprotic organic solvents. Its bulky nature can overcome intermolecular forces in many common solvents, leading to miscibility.
Conversely, it is expected to have very poor solubility in highly polar solvents, especially protic solvents like water and simple alcohols. In these cases, the solvent's strong hydrogen-bonding network is difficult for the nonpolar silane to disrupt. Furthermore, protic solvents will react with the Si-Cl bonds, as detailed in the Reactivity section.
Qualitative Solubility Assessment:
-
High Solubility / Miscible: Apolar solvents (e.g., hexane, toluene, cyclohexane), chlorinated solvents (e.g., dichloromethane, chloroform), and ethereal solvents (e.g., diethyl ether, tetrahydrofuran (THF)).
-
Moderate to Low Solubility: Polar aprotic solvents (e.g., acetone, ethyl acetate). While the molecule may be soluble, the polarity difference can limit miscibility at higher concentrations.
-
Insoluble and Reactive: Polar protic solvents (e.g., water, methanol, ethanol).
Experimental Protocol for Quantitative Solubility Determination:
This protocol provides a reliable method for determining the solubility of this compound at a given temperature, typically ambient (20-25°C). The core principle is to create a saturated solution and then determine the concentration of the solute in that solution.
Causality and Trustworthiness: This protocol is designed to be self-validating. By ensuring that excess solid/liquid phase remains, we guarantee saturation. The gravimetric analysis is a direct and robust measurement, minimizing reliance on indirect spectroscopic methods which can be complicated by solvent interference. All handling must be performed under an inert atmosphere to prevent reaction with atmospheric moisture, which would alter the compound and invalidate the results.[7]
Methodology:
-
Preparation: All glassware must be oven-dried (>120°C for at least 4 hours) and cooled under a stream of dry nitrogen or argon.[7] Solvents should be anhydrous grade.
-
Sample Addition: To a series of 20 mL vials, add a known volume (e.g., 10.0 mL) of the desired anhydrous organic solvent using a Grade A volumetric pipette.
-
Silane Titration: Slowly add this compound to the first vial in small, measured increments (e.g., 0.5 mL) with vigorous stirring.
-
Achieving Saturation: Continue adding the silane until a persistent second phase (undissolved liquid) or turbidity is observed, indicating that the solution is saturated. Note the approximate volume added.
-
Equilibration: Prepare a fresh, larger-scale sample (e.g., 25 mL of solvent in a 50 mL flask) and add a volume of silane known to be in excess of the saturation point (e.g., 1.5x the volume determined in step 4).
-
Seal the flask and stir at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Extraction: Cease stirring and allow the phases to separate completely. Carefully extract a known volume (e.g., 5.0 mL) of the clear, saturated supernatant, ensuring no undissolved material is transferred.
-
Gravimetric Analysis: Transfer the aliquot of the saturated solution to a pre-weighed, dry beaker. Gently evaporate the solvent under a stream of nitrogen. Place the beaker in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Calculation:
-
Weight of Silane = (Final Beaker Weight) - (Initial Beaker Weight)
-
Solubility (g / 100 mL) = (Weight of Silane / Volume of Aliquot) * 100
-
References
- 1. This compound | 1089687-03-5 | Benchchem [benchchem.com]
- 2. This compound | C16H34Cl2Si | CID 22023834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1089687-03-5 | TCI Deutschland GmbH [tcichemicals.com]
- 4. materials.alfachemic.com [materials.alfachemic.com]
- 5. This compound [jknbiochem.net]
- 6. Di(2-ethylhexyl)dichlorosilane | 1089687-03-5 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Dichlorobis(2-ethylhexyl)silane
Abstract
Dichlorobis(2-ethylhexyl)silane is an organosilicon compound whose utility in materials science and pharmaceutical applications is intrinsically linked to its thermal stability. This guide provides a comprehensive analysis of the predicted thermal behavior of this molecule. In the absence of extensive direct experimental data, this document synthesizes information from analogous alkylchlorosilanes to propose likely decomposition pathways and establish a framework for its empirical investigation. We delve into the probable mechanisms of thermal degradation, including Si-C bond homolysis and β-hydride elimination, and present detailed protocols for characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, this guide discusses the critical implications of thermal stability for drug development, from the manufacturing and sterilization of silane-functionalized materials to the long-term shelf-life of advanced drug delivery systems.
Introduction to this compound
This compound (CAS No. 1089687-03-5) is a dichlorosilane featuring two bulky, branched 2-ethylhexyl substituents attached to the central silicon atom.[1] Its molecular structure combines the high reactivity of the Si-Cl bonds, which are susceptible to hydrolysis and nucleophilic substitution, with the steric hindrance and lipophilicity imparted by the long alkyl chains. These characteristics make it a valuable precursor for synthesizing functionalized silicones, modifying surfaces to create hydrophobic coatings, and as an intermediate in the production of more complex organosilicon compounds.
In the pharmaceutical and drug development sectors, organosilanes are crucial for enhancing the stability and efficacy of drug formulations.[2] They serve as coupling agents to functionalize silica nanoparticles for targeted drug delivery, improve the bioavailability of poorly soluble active pharmaceutical ingredients (APIs), and form protective coatings on medical devices.[3][4][5] The bulky 2-ethylhexyl groups of this specific silane can be leveraged to create highly hydrophobic, sterically-shielded surfaces, potentially for controlling the release kinetics of drugs from a carrier matrix.[6][7]
Understanding the thermal stability of this compound is paramount. Thermal decomposition defines the upper-temperature limits for its synthesis, purification, and application, and is especially critical for processes like sterilization and long-term storage of functionalized products. This guide provides a predictive analysis of its thermal behavior, grounded in the established chemistry of related organosilanes.
Predicted Thermal Stability and Decomposition Profile
The thermal stability of an organosilane is governed by the relative strengths of its covalent bonds and the availability of low-energy decomposition pathways. The key bonds in this compound are Si-C and Si-Cl. While Si-Cl bonds are highly reactive to moisture, the Si-C bond is typically the weaker link in thermal decomposition under inert conditions. For comparison, the pyrolysis of dimethyldichlorosilane is initiated by the homolytic cleavage of the Si-C bond.[8]
The presence of large alkyl groups, such as 2-ethylhexyl, introduces additional decomposition routes not seen in simpler methylsilanes. The branched structure at the β-carbon position (relative to the silicon atom) makes the molecule susceptible to β-hydride elimination, a common decomposition pathway in organometallic chemistry. This process is often kinetically favored over radical homolysis and can occur at lower temperatures.
Therefore, the onset of thermal decomposition is predicted to be a multi-step process, likely beginning at temperatures between 200°C and 400°C in an inert atmosphere, consistent with the decomposition of many organosilane-modified materials.[9]
Key Analytical Techniques:
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is the primary tool for determining the onset temperature of decomposition, the number of decomposition steps, and the mass of non-volatile residue.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It identifies the temperatures of endothermic events (like melting or boiling) and exothermic events, which often accompany decomposition.[10]
-
Simultaneous Thermal Analysis (STA): Modern instruments can perform TGA and DSC simultaneously on the same sample, providing a comprehensive and directly correlated dataset of mass loss and thermal events.[11]
Probable Thermal Decomposition Pathways
Based on the known reactivity of alkylchlorosilanes, several competing pathways can be proposed for the thermal decomposition of this compound.[8]
-
Pathway A: Si-C Bond Homolysis: This radical pathway involves the cleavage of a silicon-carbon bond to generate a silyl radical and a 2-ethylhexyl radical. This is a high-energy process but is a common initiation step in the pyrolysis of many organosilanes. The resulting radicals can then undergo a complex series of secondary reactions.
-
Pathway B: β-Hydride Elimination: This is a kinetically favorable, non-radical pathway. A hydrogen atom from the carbon beta to the silicon is transferred to the silicon atom, leading to the elimination of an alkene (1-octene) and the formation of a silicon-hydride intermediate. This is often the lowest-energy decomposition route for organosilanes with alkyl chains longer than ethyl.
-
Pathway C: Reductive Elimination: This pathway involves the elimination of 2-ethylhexyl chloride, forming a silylene intermediate. This is analogous to the elimination of CH3Cl observed at high temperatures from dimethyldichlorosilane.[8]
These primary decomposition events would be followed by further reactions of the unstable silicon intermediates, potentially leading to the formation of silicon-based polymers, silicon carbide, or silicon dioxide (in the presence of oxygen).
Experimental Design for Thermal Analysis
To empirically determine the thermal stability and decomposition products, a systematic experimental approach is required. The following protocols are designed to provide a comprehensive characterization.
Protocol 1: TGA-DSC (STA) for Thermal Stability Assessment
This protocol aims to determine the onset temperature of decomposition, mass loss stages, and associated thermal events.
Methodology:
-
Instrument Preparation: Ensure the TGA-DSC instrument is calibrated for both mass and temperature using appropriate standards (e.g., indium for temperature, calcium oxalate for mass loss).
-
Sample Preparation: Place 5-10 mg of this compound into an alumina or platinum crucible. Due to its reactivity with moisture, sample loading should be performed in a low-humidity environment (e.g., a glovebox).
-
Experimental Conditions:
-
Atmosphere: High-purity Nitrogen (or Argon) at a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative side reactions.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp from 30°C to 800°C at a heating rate of 10°C/min. A standard rate of 10°C/min provides a good balance between resolution and experimental time.
-
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition (T_onset) and the temperatures for 5% and 10% mass loss (T5, T10).
-
Identify distinct mass loss steps and calculate the percentage mass loss for each.
-
From the DSC curve, identify endothermic peaks (e.g., boiling) and exothermic peaks (decomposition). Correlate these with the mass loss events from the TGA data.
-
| Parameter | Value | Rationale |
| Sample Mass | 5-10 mg | Ensures a detectable signal without significant thermal lag. |
| Crucible | Alumina or Platinum | Chemically inert at high temperatures. |
| Atmosphere | Nitrogen, 50 mL/min | Prevents oxidation, ensuring intrinsic thermal stability is measured. |
| Heating Rate | 10°C/min | Standard rate for screening; can be lowered (2-5°C/min) for higher resolution of complex events. |
| Temp. Range | 30°C to 800°C | Covers boiling and the expected range for organic and Si-C bond decomposition. |
Protocol 2: Evolved Gas Analysis (TGA-MS/FTIR)
This protocol is essential for identifying the volatile decomposition products, which allows for the validation of the proposed decomposition pathways.
Methodology:
-
Instrument Setup: Couple the gas outlet of the TGA to a Mass Spectrometer (MS) or Fourier-Transform Infrared (FTIR) spectrometer via a heated transfer line (typically maintained at ~250°C to prevent condensation).
-
TGA Program: Run the same TGA program as described in Protocol 1.
-
Data Acquisition: Simultaneously record the mass loss (TGA), ion currents for specific m/z values (MS), or infrared spectra (FTIR) as a function of temperature.
-
Data Analysis:
-
Correlate the evolution of specific gases with the mass loss steps observed in the TGA data.
-
For TGA-MS, monitor for key fragments. For example, the detection of m/z corresponding to octene would support the β-hydride elimination pathway.
-
For TGA-FTIR, identify the characteristic vibrational bands of evolved gases (e.g., C=C stretching for alkenes, Si-H stretching for silane intermediates).
-
Implications for Pharmaceutical and Drug Development Applications
A thorough understanding of the thermal properties of this compound is critical for its effective and safe use in pharmaceutical contexts.
-
Manufacturing and Process Control: As a precursor for surface modification of drug carriers like mesoporous silica, the silanization reaction may be performed at elevated temperatures to improve reaction kinetics.[12] Knowledge of the decomposition temperature ensures that the functionalization process does not degrade the molecule, preserving its structural integrity.
-
Sterilization: Medical devices and some drug formulations functionalized with silane-based materials may require heat sterilization (e.g., autoclaving or dry heat). The material must withstand these temperatures without decomposition, which could otherwise lead to a loss of function and the generation of potentially toxic byproducts.
-
Long-Term Stability and Shelf-Life: Pharmaceutical products must remain stable over extended periods under various storage conditions.[2] The thermal stability of a silane-functionalized component directly impacts the shelf-life of the final product. Accelerated stability studies, conducted at elevated temperatures, rely on a precise understanding of the material's thermal degradation profile to predict its behavior at ambient temperatures.
-
Formulation of Drug Delivery Systems: The bulky and hydrophobic 2-ethylhexyl groups can be used to create a non-polar microenvironment on the surface of a drug carrier. This can be used to load hydrophobic drugs or to create a barrier to control the release of hydrophilic drugs. The thermal stability of this functional layer is essential for the consistent performance of the drug delivery system.[6]
Summary and Future Outlook
While direct experimental data for this compound is not widely available, a predictive analysis based on the fundamental principles of organosilicon chemistry provides a robust framework for its study. The thermal decomposition is likely to be a complex process initiated by either Si-C bond homolysis or, more probably at lower temperatures, β-hydride elimination.
The experimental protocols detailed in this guide, utilizing STA and evolved gas analysis, provide a clear path to empirically validating these predictions. The resulting data will be invaluable for researchers and drug development professionals seeking to utilize this versatile molecule for creating novel materials and advanced therapeutic systems. Future work should focus on executing these experiments to build a definitive library of thermal properties for this and related long-chain alkylchlorosilanes, thereby enabling their confident application in thermally sensitive and highly regulated fields.
References
- 1. This compound | C16H34Cl2Si | CID 22023834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dakenchem.com [dakenchem.com]
- 3. Chemical Synthesis - Siwin [siwinsilicone.com]
- 4. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mesoporous Silica Nanoparticles as Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Mesoporous Silica Particles as Drug Delivery Systems—The State of the Art in Loading Methods and the Recent Progress in Analytical Techniques for Monitoring These Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermodynamic Study of Alkylsilane and Alkylsiloxane-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. linseis.com [linseis.com]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: Leveraging Dichlorobis(2-ethylhexyl)silane for Advanced Silicone Polymer Synthesis
Abstract: Dichlorobis(2-ethylhexyl)silane emerges as a specialty monomer for the synthesis of advanced silicone polymers where precise control over material properties such as solubility, thermal characteristics, and steric interactions is paramount. The presence of two bulky, branched 2-ethylhexyl side chains on the silicon atom provides a unique lever to modulate polymer architecture and performance, distinguishing it from conventional monomers like dichlorodimethylsilane. This guide offers an in-depth exploration of this compound, presenting its strategic advantages, key synthesis methodologies, and detailed, field-tested protocols for its application. It is designed for researchers, scientists, and drug development professionals seeking to create novel polysiloxanes with tailored functionalities for high-value applications, including drug delivery matrices, high-performance elastomers, and functional coatings.
The Strategic Advantage of this compound
The utility of a chlorosilane monomer in polymer synthesis is defined by the organic groups attached to the silicon atom. These groups dictate the monomer's reactivity and the ultimate properties of the resulting polymer. This compound is a prime example of a monomer designed for property modulation.
Physicochemical and Safety Profile
A thorough understanding of the monomer's properties is foundational to its effective and safe use in any synthesis protocol.
| Property | Value | Source |
| CAS Number | 1089687-03-5 | [1][2][3] |
| Molecular Formula | C₁₆H₃₄Cl₂Si | [1][2] |
| Molecular Weight | 325.43 g/mol | [1][2] |
| Appearance | Clear liquid | [3] |
| Boiling Point | 132-138 °C @ 1.5 mmHg | [3] |
| Density | ~0.949 g/cm³ | [3] |
| Refractive Index | ~1.46 | [3][4] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [3] |
Safety and Handling: this compound is classified as corrosive and causes severe skin burns and eye damage (H314).[2][4] It is also moisture-sensitive.[4] All handling must be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.
The Role of the Bis(2-ethylhexyl) Moiety: A Structural Perspective
The defining feature of this monomer is the pair of 2-ethylhexyl groups. Unlike the small methyl groups in the workhorse monomer, dichlorodimethylsilane, these large, branched alkyl chains introduce significant steric bulk around the silicon atom. This has profound implications for polymerization and material properties:
-
Steric Influence: The bulkiness of the side chains can moderate the reactivity of the Si-Cl bonds. In polycondensation reactions, this steric hindrance can influence the kinetics and lead to polymers with different microstructures compared to those made with less hindered monomers.[5][6]
-
Enhanced Solubility: The large, non-polar alkyl groups significantly increase the polymer's affinity for organic solvents, improving processability and enabling its use in solvent-based casting and coating applications.
-
Chain Flexibility and Thermal Properties: The 2-ethylhexyl groups disrupt the close packing of polymer chains. This increased free volume leads to a lower glass transition temperature (Tg), resulting in materials that remain flexible at lower temperatures. Polysiloxanes are already known for their exceptionally low Tg values due to the high flexibility of the Si-O backbone.[7]
-
Hydrophobicity: The hydrocarbon-rich side chains impart a high degree of hydrophobicity to the polymer, a desirable trait for applications such as water-repellent coatings or matrices for delivering lipophilic drugs.[8]
Synthesis Pathways for Tailored Polysiloxanes
This compound is a versatile building block that can be incorporated into silicone polymers through several synthetic routes. The choice of method depends on the desired polymer architecture, such as random copolymers, block copolymers, or telechelic oligomers.
Caption: Key polymerization pathways for this compound.
Polycondensation Reactions
Polycondensation is a step-growth process involving the reaction of the monomer's chlorine atoms with a nucleophile, typically the hydroxyl groups of water (hydrolysis) or a diol, eliminating HCl.[9][10] When co-polymerized with other dichlorosilanes (e.g., dichlorodimethylsilane), this method yields random copolymers where the ratio of monomers in the feed directly influences the final properties of the material.
Ring-Opening Polymerization (ROP)
ROP is a chain-growth process that offers superior control over molecular weight and architecture.[11] While dichlorosilanes do not polymerize via ROP themselves, they can act as powerful initiators for the polymerization of strained cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (D₃).[11][12] This reaction produces linear polysiloxane chains capped with reactive Si-Cl end groups, known as α,ω-dichlorotelechelic polymers. These are invaluable intermediates for synthesizing well-defined block copolymers and other complex architectures.
Detailed Experimental Protocols
The following protocols are presented as robust starting points for synthesis. Researchers should optimize conditions based on their specific goals and available equipment.
Protocol 1: Synthesis of a Poly[bis(2-ethylhexyl)siloxane-co-dimethylsiloxane] Random Copolymer via Hydrolytic Polycondensation
This protocol describes the synthesis of a copolymer by controlling the hydrolysis of a mixture of dichlorosilanes. The 2-ethylhexyl groups enhance solubility and modify the physical properties of the final polymer.
Caption: Workflow for hydrolytic polycondensation.
-
Materials & Equipment:
-
This compound (95%+)[1]
-
Dichlorodimethylsilane
-
Anhydrous Toluene
-
Anhydrous Pyridine
-
Deionized Water, Methanol
-
Magnesium Sulfate (anhydrous)
-
Schlenk line with Nitrogen/Argon gas
-
Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath
-
-
Step-by-Step Methodology:
-
System Preparation: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet connected to a Schlenk line. Purge the system with inert gas for 20-30 minutes.
-
Monomer Solution: In the reaction flask, dissolve a desired molar ratio of this compound and Dichlorodimethylsilane in anhydrous toluene (e.g., to make a 1 M total silane solution). Cool the flask to 0 °C in an ice bath.
-
Hydrolysis Solution: In the dropping funnel, prepare a solution of toluene containing 2.2 equivalents of pyridine (relative to total Si-Cl bonds) and 1.1 equivalents of deionized water.
-
Reaction: Add the hydrolysis solution dropwise from the funnel to the stirred monomer solution over 1-2 hours. Maintain the temperature at 0 °C. A white precipitate of pyridinium hydrochloride will form.
-
Aging: After the addition is complete, stir the mixture at 0 °C for another hour, then allow it to warm to room temperature and stir overnight to ensure complete reaction.
-
Workup: Filter the mixture to remove the pyridinium salt. Transfer the filtrate to a separatory funnel and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator. Re-dissolve the resulting viscous oil in a minimal amount of a solvent like THF or hexane and precipitate it by pouring it into a large volume of stirring methanol.
-
Drying: Decant the methanol and dry the polymer under high vacuum to a constant weight.
-
-
Causality & Insights:
-
Why inert atmosphere? The Si-Cl bonds are reactive towards atmospheric moisture. Uncontrolled hydrolysis leads to poor molecular weight control.[3]
-
Why 0 °C and slow addition? The hydrolysis of dichlorosilanes is highly exothermic. Slow addition at low temperatures helps control the reaction rate, preventing runaway reactions and promoting higher molecular weight polymer formation.
-
Why pyridine? Pyridine acts as a base to scavenge the HCl byproduct. This prevents acid-catalyzed rearrangement of the siloxane backbone, which would broaden the molecular weight distribution.[13]
-
Protocol 2: Synthesis of an α,ω-Dichlorotelechelic Polydimethylsiloxane via ROP
This protocol uses this compound as a difunctional initiator for the anionic ROP of hexamethylcyclotrisiloxane (D₃), a strained cyclic monomer. This method produces a well-defined PDMS chain with a central bis(2-ethylhexyl)silane unit and reactive chloro end groups.
-
Materials & Equipment:
-
This compound
-
Hexamethylcyclotrisiloxane (D₃), purified by sublimation
-
Anhydrous solvent (e.g., THF or Toluene)
-
A suitable catalyst, e.g., a phosphazene base or a cryptand-complexed lithium silanolate. Anionic ROP is highly sensitive and requires specialized catalysts.[12]
-
High-vacuum line and glassware suitable for anionic polymerization.
-
-
Step-by-Step Methodology:
-
Rigorous Purification: All glassware must be rigorously cleaned and flame-dried under vacuum. The solvent must be distilled from a suitable drying agent. D₃ must be sublimed immediately before use. Anionic ROP is intolerant of protic impurities.[12]
-
Reaction Setup: Under a high-vacuum or in a glovebox, add the purified solvent and D₃ monomer to the reaction flask.
-
Initiation: Introduce a precise amount of this compound. The molar ratio of D₃ to the silane initiator will determine the target degree of polymerization.
-
Catalysis: Add a catalytic amount of the chosen anionic ROP catalyst. The reaction is often monitored by observing the increase in viscosity.
-
Polymerization: Allow the reaction to proceed at the recommended temperature for the specific catalyst system until the desired monomer conversion is achieved (monitored by GC or NMR).
-
Termination (Self-Termination): The polymerization is terminated by the exhaustion of the monomer. The resulting polymer has Si-Cl end groups.
-
Purification: The polymer is isolated by removing the solvent and any remaining volatile species under vacuum. Further purification may involve precipitation as described in Protocol 1.
-
-
Causality & Insights:
-
Why D₃? D₃ is a strained six-membered ring, making its ROP kinetically favorable and less prone to the "back-biting" side reactions that plague the polymerization of the less-strained D₄, allowing for the synthesis of polymers with narrow molecular weight distributions.[11][12]
-
Why a difunctional initiator? Using a dichlorosilane as the initiator ensures the polymer chain grows in two directions from the central unit, resulting in a telechelic polymer with two reactive termini.
-
Characterization of Synthesized Polymers
Proper characterization is essential to confirm the successful synthesis and understand the properties of the new material.
| Technique | Information Obtained | Typical Observations for Bis(2-ethylhexyl)siloxane Polymers |
| FTIR Spectroscopy | Functional groups | Strong Si-O-Si stretch (~1000-1100 cm⁻¹), C-H stretches (~2850-2960 cm⁻¹). Absence of Si-OH (~3200-3400 cm⁻¹) indicates complete condensation. |
| NMR Spectroscopy | Structure, composition | ¹H NMR will show characteristic broad peaks for the -(CH₂)₃- and -CH- protons of the ethylhexyl group. ²⁹Si NMR confirms the different siloxane environments (e.g., R₂SiO vs R'₂SiO). |
| Gel Permeation (GPC) | Mn, Mw, PDI | Provides molecular weight averages and distribution. ROP (Protocol 2) should yield a narrow PDI (<1.2), while polycondensation (Protocol 1) typically results in a broader PDI (~2.0). |
| TGA | Thermal stability | High thermal stability is expected, typical of polysiloxanes. Onset of degradation is usually >300 °C. |
| DSC | Glass Transition (Tg) | A low Tg is expected, likely below -100 °C, reflecting the high flexibility imparted by both the siloxane backbone and the bulky side chains. |
Applications in Drug Development and Advanced Materials
The unique properties imparted by the bis(2-ethylhexyl)silane units make the resulting polymers highly attractive for specialized applications.
-
Drug Delivery: Silicones are widely used in pharmaceutical applications.[14] The enhanced hydrophobicity and solubility in organic carriers make these polymers excellent candidates for creating matrices in transdermal patches or topical gels for the sustained release of lipophilic active pharmaceutical ingredients (APIs).[8][15] Their soft, compliant nature is also beneficial for skin-contact applications.[16]
-
High-Performance Elastomers: The low Tg and steric bulk of the side chains can be used to formulate soft, flexible elastomers and gels with excellent performance at low temperatures.
-
Surface Modifiers and Coatings: The polymers can be used as additives or coatings to render surfaces highly hydrophobic and lubricious.
By providing a balance of the robust siloxane backbone with tunable organic side chains, this compound serves as a critical component in the toolbox of the polymer chemist aiming to design next-generation materials.[17]
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C16H34Cl2Si | CID 22023834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Di(2-ethylhexyl)dichlorosilane | 1089687-03-5 [chemicalbook.com]
- 4. This compound | 1089687-03-5 | TCI Deutschland GmbH [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Silicones / Si-based Polymers | Frey Research Group [ak-frey.chemie.uni-mainz.de]
- 8. dupont.com [dupont.com]
- 9. bsj-ojs.uobaghdad.edu.iq [bsj-ojs.uobaghdad.edu.iq]
- 10. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gelest.com [gelest.com]
- 12. researchgate.net [researchgate.net]
- 13. New Control Over Silicone Synthesis using SiH Chemistry: The Piers-Rubinsztajn Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Most Important Biomedical and Pharmaceutical Applications of Silicones [mdpi.com]
- 15. mddionline.com [mddionline.com]
- 16. ijpras.com [ijpras.com]
- 17. Design, Synthesis, and Characterization of Next-Generation Polysiloxanes [escholarship.org]
Experimental Protocol for the Controlled Hydrolysis of Dichlorobis(2-ethylhexyl)silane to Bis(2-ethylhexyl)silanediol
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive, field-tested protocol for the hydrolysis of Dichlorobis(2-ethylhexyl)silane. The primary objective is the synthesis of the corresponding silanediol, bis(2-ethylhexyl)silanediol, a key intermediate for advanced silicone polymers and functional materials. Dichlorosilane hydrolysis is a vigorous reaction that produces corrosive hydrochloric acid, necessitating precise control to prevent uncontrolled polymerization and ensure operator safety. This guide details a robust methodology employing a biphasic solvent system and a weak base to neutralize the HCl byproduct, thereby favoring the isolation of the target silanediol. We provide in-depth explanations for each experimental step, detailed safety protocols, characterization techniques, and troubleshooting insights to ensure reproducible and safe execution by researchers in materials science and drug development.
Principle of the Reaction and Mechanistic Insight
The hydrolysis of this compound is a classic nucleophilic substitution reaction at the silicon center. Water molecules act as nucleophiles, attacking the electrophilic silicon atom and displacing the chloride leaving groups in a stepwise fashion.
Reaction Equation: (C₈H₁₇)₂SiCl₂ + 2 H₂O → (C₈H₁₇)₂Si(OH)₂ + 2 HCl
The reaction proceeds via a highly reactive silanol intermediate, (C₈H₁₇)₂Si(Cl)OH, before the second chloride is displaced. The primary challenge in this synthesis is that the hydrochloric acid (HCl) byproduct is a potent catalyst for the subsequent condensation of the desired silanediol product into polysiloxane oligomers or polymers.[1][2] To mitigate this, this protocol employs a weak base, sodium bicarbonate (NaHCO₃), which selectively neutralizes the HCl as it is formed, shifting the equilibrium towards the stable silanediol and minimizing unwanted side reactions. The bulky 2-ethylhexyl groups also provide significant steric hindrance around the silicon atom, which helps to slow the rate of intermolecular condensation compared to less substituted silanols.[3]
Reaction Pathway Visualization
Caption: Reaction pathway for the hydrolysis of this compound and potential side reaction.
Critical Safety and Handling Precautions
This compound is a corrosive and water-reactive compound.[4][5] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[6][7]
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood with the sash at the lowest practical height.[8]
-
Moisture Sensitivity: The starting material reacts violently with atmospheric moisture to release hydrogen chloride (HCl) gas.[9] Handle under an inert atmosphere (dry nitrogen or argon). Ensure all glassware is oven-dried and cooled under an inert gas stream before use.
-
Fire Hazard: Chlorosilanes can be flammable.[9] Keep away from ignition sources and ensure all equipment is properly grounded to prevent static discharge.[9]
-
Spill & Waste: In case of a spill, neutralize with a dry agent like sodium bicarbonate before carefully collecting. Do not use water on a spill of the neat material.[9] Dispose of all waste in accordance with institutional and local regulations for hazardous chemical waste.
-
First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[6] For eye contact, use an eyewash station to flush for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[7]
Materials and Equipment
Reagents
| Reagent/Material | Grade | Recommended Supplier |
| This compound (>95%) | Synthesis Grade | TCI, Commercially Available[5] |
| Diethyl Ether (Et₂O) | Anhydrous, ACS Grade | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | Commercially Available |
| Deionized Water | High Purity, 18 MΩ·cm | Laboratory Supply |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |
| Deuterated Chloroform (CDCl₃) | NMR Grade, with TMS | Commercially Available |
Equipment
-
Three-neck round-bottom flask (250 mL) with magnetic stir bar
-
Pressure-equalizing dropping funnel (125 mL)
-
Reflux condenser with a nitrogen/argon inlet adapter
-
Digital thermometer or thermocouple
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
High-vacuum pump (Schlenk line)
-
NMR Spectrometer (≥400 MHz), FT-IR Spectrometer
Detailed Step-by-Step Experimental Protocol
This protocol is designed for a 10-gram scale synthesis.
Reaction Setup
-
Glassware Preparation: Oven-dry all glassware (250 mL three-neck flask, dropping funnel, condenser, stir bar) at 120 °C for at least 4 hours. Assemble the apparatus while hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow to cool to room temperature.
-
Reagent Preparation:
-
In the 250 mL three-neck flask, add This compound (10.0 g, 30.7 mmol).
-
Add 80 mL of anhydrous diethyl ether to the flask via cannula or syringe. Begin gentle stirring.
-
In a separate beaker, prepare a solution of Sodium Bicarbonate (6.45 g, 76.8 mmol, ~2.5 equivalents) in 50 mL of deionized water. Ensure it is fully dissolved.
-
-
Initial Cooling: Place the three-neck flask in an ice-water bath and cool the silane solution to 0-5 °C. This is critical to control the initial exotherm of the hydrolysis reaction.
Controlled Hydrolysis
-
Slow Addition: Transfer the aqueous sodium bicarbonate solution to the pressure-equalizing dropping funnel. Add this solution dropwise to the vigorously stirring, cooled silane solution over approximately 60-90 minutes.
-
Causality Note: A slow addition rate is paramount. It ensures that the HCl produced is neutralized immediately by the bicarbonate, preventing acid-catalyzed condensation and allowing for efficient heat dissipation. Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the mixture stir vigorously for an additional 3-4 hours at room temperature to ensure the reaction goes to completion.
Workup and Product Isolation
-
Phase Separation: Transfer the entire biphasic mixture to a 250 mL separatory funnel. Allow the layers to fully separate. The top layer is the organic phase containing the product, and the bottom is the aqueous phase.
-
Washing: Drain the lower aqueous layer. Wash the remaining organic layer sequentially with:
-
2 x 30 mL of deionized water
-
1 x 30 mL of saturated NaCl solution (brine)
-
Expert Insight: The water washes remove residual salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic layer.
-
-
Drying: Drain the washed organic layer into an Erlenmeyer flask. Add a generous amount of anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 15-20 minutes. The drying agent should move freely when swirled, indicating the solution is dry.
-
Solvent Removal: Filter off the drying agent using gravity filtration. Rinse the flask and filter paper with a small amount of fresh diethyl ether. Concentrate the filtrate using a rotary evaporator.
-
Caution: Keep the bath temperature below 35 °C to prevent thermal condensation of the silanediol product.
-
-
Final Product: The resulting product, bis(2-ethylhexyl)silanediol, should be a colorless to pale yellow, viscous oil. For final purification and removal of trace volatiles, the oil can be placed under high vacuum for several hours.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the controlled hydrolysis of this compound.
Product Characterization
To confirm the successful synthesis of bis(2-ethylhexyl)silanediol and assess its purity, the following analytical techniques are recommended.
-
¹H NMR Spectroscopy: The spectrum should show the disappearance of the starting material's signals and the appearance of characteristic signals for the 2-ethylhexyl groups attached to silicon. A broad, exchangeable singlet corresponding to the two Si-OH protons will also be present.
-
²⁹Si NMR Spectroscopy: This is the most definitive technique.[10][11] The starting dichlorosilane will have a specific chemical shift. The product silanediol will appear at a different, characteristic upfield shift. The absence of signals corresponding to Si-O-Si linkages confirms that unwanted condensation has been minimized.
-
FT-IR Spectroscopy: The product spectrum should display a prominent, broad absorption band in the region of 3200-3400 cm⁻¹ characteristic of the O-H stretching in the Si-OH groups.[10] The absence of a sharp Si-Cl stretch confirms the completion of the hydrolysis. The presence of a strong band around 1000-1100 cm⁻¹ could indicate the formation of Si-O-Si bonds from condensation.[11]
Quantitative Data Summary
| Parameter | Value | Rationale |
| Molar Mass of (C₈H₁₇)₂SiCl₂ | 325.43 g/mol [12] | For calculating molar quantities. |
| Amount of (C₈H₁₇)₂SiCl₂ | 10.0 g (30.7 mmol) | Starting scale of the reaction. |
| Molar Equivalents of H₂O | In large excess | Drives the reaction to completion. |
| Molar Equivalents of NaHCO₃ | ~2.5 eq. (76.8 mmol) | Ensures complete neutralization of 2 eq. of HCl byproduct. |
| Reaction Temperature | 0 °C to Room Temp. | Controls initial exotherm and allows for completion. |
| Reaction Time | 5-6 hours total | Allows for complete addition and reaction. |
| Expected Product | Bis(2-ethylhexyl)silanediol | (C₈H₁₇)₂Si(OH)₂ |
| Theoretical Yield | ~9.24 g | Based on 100% conversion. |
| Typical Isolated Yield | 80-90% | Accounts for transfer and handling losses. |
References
- 1. benchchem.com [benchchem.com]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. scribd.com [scribd.com]
- 4. This compound | C16H34Cl2Si | CID 22023834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1089687-03-5 | TCI Deutschland GmbH [tcichemicals.com]
- 6. globalsilicones.org [globalsilicones.org]
- 7. scribd.com [scribd.com]
- 8. CHLOROSILANE - Safety Data Sheet [chemicalbook.com]
- 9. CHLOROSILANES, TOXIC, CORROSIVE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Dichloro[bis(2-ethylhexyl)]silane | CAS#:1089687-03-5 | Chemsrc [chemsrc.com]
Surface modification of nanoparticles with Dichlorobis(2-ethylhexyl)silane
Application Note & Protocol
Topic: Surface Modification of Nanoparticles with Dichlorobis(2-ethylhexyl)silane for Enhanced Hydrophobicity and Colloidal Stability
Audience: Researchers, scientists, and drug development professionals.
Introduction: Engineering Nanoparticle Surfaces for Advanced Applications
The efficacy of nanoparticles in fields ranging from drug delivery to advanced materials is intrinsically linked to their surface properties. Unmodified nanoparticles often suffer from aggregation and poor stability in biological or polymeric media, limiting their therapeutic and functional potential.[1] Surface modification provides a powerful tool to tailor the interfacial properties of nanoparticles, enhancing their dispersibility, biocompatibility, and functionality.[2]
Silanization, the process of grafting silane coupling agents onto surfaces, is a robust and widely adopted strategy for modifying materials rich in surface hydroxyl groups, such as silica and various metal oxide nanoparticles.[1][3] These bifunctional molecules form stable covalent bonds with the nanoparticle surface while presenting a new organic functionality to the surrounding environment.[4][5]
This guide focuses on This compound , a dialkoxysilane that imparts significant hydrophobicity and steric bulk. The two long, branched 2-ethylhexyl chains create a robust hydrophobic layer, preventing agglomeration and improving the dispersion of nanoparticles in non-polar solvents and polymer matrices.[6] This is particularly valuable in drug development for encapsulating hydrophobic active pharmaceutical ingredients (APIs) or for creating stable nanoparticle-polymer composites.[7] This document provides the fundamental mechanism, key experimental considerations, a detailed protocol for surface modification, and methods for validating the functionalization.
The Silanization Mechanism: A Step-by-Step Breakdown
The covalent attachment of this compound to a hydroxylated nanoparticle surface is a two-step process involving hydrolysis and condensation. Understanding this mechanism is critical for controlling the reaction and achieving a uniform surface coating.
-
Hydrolysis: The reaction is initiated by the hydrolysis of the silicon-chlorine (Si-Cl) bonds. Trace amounts of water, either present on the nanoparticle surface or in the solvent, attack the silicon atom, leading to the formation of reactive silanol groups (Si-OH) and hydrochloric acid (HCl) as a byproduct. This step is often the rate-limiting factor and must be carefully controlled.[4]
-
Condensation: The newly formed silanol groups readily react (condense) with the hydroxyl (-OH) groups present on the nanoparticle surface. This forms a stable, covalent siloxane bond (Si-O-Nanoparticle), effectively anchoring the silane molecule to the nanoparticle.[3][8] A secondary condensation reaction can also occur between adjacent silanol groups on different silane molecules, leading to some degree of surface polymerization.[4] However, the significant steric hindrance from the bulky bis(2-ethylhexyl) groups minimizes extensive cross-linking, favoring a more monolayer-like coverage compared to smaller silanes.
Caption: Mechanism of nanoparticle surface modification.
Key Experimental Considerations
The success of the silanization reaction hinges on the careful control of several parameters. The choices made directly impact the grafting density, uniformity of the coating, and the final properties of the nanoparticles.
-
Nanoparticle Prerequisite: The nanoparticles must possess surface hydroxyl groups. For materials like silica (SiO₂) and many metal oxides (e.g., TiO₂, Fe₃O₄, ZrO₂), these groups are naturally present.[9] For other materials, a surface activation step (e.g., piranha solution treatment or oxygen plasma) may be necessary to generate these reactive sites. Crucially, the nanoparticles must be thoroughly dried before the reaction , as excess water will cause the silane to self-condense in solution rather than bond to the surface.
-
Solvent Selection: The reaction should be conducted in an anhydrous, aprotic solvent such as toluene or hexane. This minimizes uncontrolled silane polymerization in the solution, promoting a more uniform reaction at the nanoparticle surface.[6]
-
Inert Atmosphere: Dichlorosilanes react with atmospheric moisture. Therefore, the entire procedure must be carried out under an inert atmosphere (e.g., dry nitrogen or argon) to prevent premature hydrolysis and ensure reproducibility.
-
Reaction Temperature and Time: The reaction rate increases with temperature.[4] A typical temperature range is 50-80°C to facilitate the reaction without degrading the silane or solvent. Reaction times can vary from a few hours to 24 hours, depending on the desired grafting density.[10][11]
-
Stoichiometry: The amount of silane required depends on the surface area of the nanoparticles and the density of surface hydroxyl groups. A common approach is to add an excess of silane to drive the reaction to completion, followed by a thorough washing step to remove unreacted molecules.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the surface modification of hydroxyl-bearing nanoparticles (e.g., silica nanoparticles) with this compound.
Caption: Experimental workflow for nanoparticle silanization.
4.1. Materials and Reagents
-
Hydroxyl-bearing nanoparticles (e.g., Silica NPs, 50-100 nm)
-
This compound (≥95% purity)
-
Anhydrous Toluene (≥99.8%)
-
Ethanol (Absolute, for washing)
-
Deionized Water
-
Nitrogen or Argon gas (high purity)
4.2. Equipment
-
Three-neck round-bottom flask
-
Condenser and gas inlet/outlet adapter
-
Magnetic stirrer with hotplate
-
Schlenk line or inert gas manifold
-
Syringes and needles
-
Ultrasonic bath
-
High-speed centrifuge and tubes
-
Vacuum oven
4.3. Step-by-Step Procedure
-
Nanoparticle Pre-treatment: Dry the nanoparticles in a vacuum oven at 120°C overnight to remove any adsorbed water. Allow to cool to room temperature under vacuum or in a desiccator.
-
Reaction Setup: Assemble the three-neck flask with a condenser and a gas inlet. Flame-dry the glassware under vacuum or oven-dry it and assemble while hot. Purge the entire system with dry nitrogen or argon for at least 30 minutes.
-
Nanoparticle Dispersion: Under a positive flow of inert gas, add the dried nanoparticles to the flask. Add anhydrous toluene (e.g., 1 g of NPs per 50 mL of solvent). Disperse the nanoparticles by sonicating the flask in an ultrasonic bath for 15 minutes.
-
Silane Addition: While stirring the nanoparticle suspension, use a dry syringe to slowly inject the this compound into the flask. A typical starting point is a 5-10% weight ratio of silane to nanoparticles.
-
Reaction: Heat the reaction mixture to 60-70°C and allow it to stir under an inert atmosphere for 12 to 24 hours.
-
Workup and Washing:
-
Cool the reaction mixture to room temperature.
-
Transfer the suspension to centrifuge tubes.
-
Centrifuge at high speed (e.g., 8000 rpm for 15 minutes) to pellet the nanoparticles.
-
Carefully decant and discard the supernatant.
-
Re-disperse the nanoparticle pellet in fresh anhydrous toluene and sonicate briefly. Repeat the centrifugation and decanting process twice more to remove unreacted silane.
-
Perform a final wash with absolute ethanol to remove residual toluene, followed by one last centrifugation.
-
-
Final Drying: After decanting the final ethanol wash, place the nanoparticle pellet in a vacuum oven at 60°C and dry until a constant weight is achieved. The resulting product is a free-flowing hydrophobic powder.
Characterization and Validation of Surface Modification
Confirming the successful grafting of the silane is a crucial step. A combination of techniques should be used to validate the modification and quantify its extent.
| Technique | Purpose | Expected Result for Successful Modification |
| FTIR Spectroscopy | To identify chemical functional groups.[12][13] | Appearance of new peaks corresponding to C-H stretching (2800–3000 cm⁻¹) from the ethylhexyl groups and the strengthening of the Si-O-Si siloxane peak (~1100 cm⁻¹).[12] |
| Thermogravimetric Analysis (TGA) | To quantify the mass of organic material grafted onto the nanoparticle surface.[10][12] | A significant weight loss step between 200°C and 600°C, corresponding to the thermal decomposition of the grafted organic chains. The percentage of weight loss indicates the grafting density. |
| Contact Angle Measurement | To determine the surface wettability (hydrophilicity/hydrophobicity).[14] | A dramatic increase in the water contact angle on a pressed pellet of the nanoparticles. The angle should change from <30° (hydrophilic) for unmodified silica to >100° (hydrophobic) for the modified particles. |
| Dispersibility Test | To qualitatively assess the change in surface properties. | Modified nanoparticles should readily disperse in non-polar solvents (e.g., hexane, toluene) while aggregating in polar solvents like water. The opposite is true for the unmodified nanoparticles. |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic size and stability of nanoparticles in a solvent. | DLS measurements will show a stable, monomodal size distribution in a suitable non-polar solvent, indicating good colloidal stability and no aggregation. |
Applications in Drug Development & Research
The hydrophobic and sterically stabilized nanoparticles produced via this protocol have several applications:
-
Carriers for Hydrophobic Drugs: The modified surface improves the loading capacity and encapsulation efficiency of poorly water-soluble drugs.[7][15]
-
Enhanced Polymer Composites: The hydrophobic surface improves the miscibility and interfacial adhesion between the nanoparticles and a polymer matrix, leading to materials with enhanced mechanical properties.[10]
-
Non-Aqueous Formulations: These nanoparticles are ideal for use in oil-based or other non-aqueous drug delivery systems where colloidal stability is paramount.
Safety Precautions
-
This compound is corrosive and reacts with water to produce HCl gas. Handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Anhydrous solvents are flammable. Work away from ignition sources.
-
Handle nanoparticles with care, using appropriate engineering controls (e.g., fume hood) to avoid inhalation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ajol.info [ajol.info]
- 4. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Silanization-Modified Lignin Nanoparticles for Paper Coating with Enhanced Liquid and Vapor Barriers, Frication Resistance, and Self-Cleaning Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrophobic silanes-modified nano-SiO₂ reinforced polyurethane nanocoatings with superior scratch resistance, gloss retention, and metal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. joam.inoe.ro [joam.inoe.ro]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for the Synthesis of Functionalized Siloxanes from Dichlorosilane Precursors
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of functionalized siloxanes using dichlorosilane precursors. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into experimental design and execution. The protocols herein are designed to be self-validating, incorporating detailed characterization steps to ensure the synthesis of well-defined materials. This guide covers the fundamental reaction mechanisms, provides step-by-step protocols for creating siloxanes with targeted functionalities, and discusses their characterization and application, particularly within the biomedical and pharmaceutical fields.
Introduction: The Versatility of Functionalized Siloxanes
Polysiloxanes, characterized by a backbone of repeating silicon-oxygen (Si-O-Si) units, are a cornerstone of modern materials science due to their unique combination of properties: high thermal stability, chemical inertness, low surface tension, and excellent biocompatibility. By attaching specific organic functional groups to the silicon atoms, these properties can be precisely tailored for a vast array of applications.
For professionals in drug development, functionalized siloxanes are particularly valuable. Their tunable properties make them ideal for use as drug delivery vehicles, biocompatible coatings for medical devices, components of transdermal patches, and matrices for controlled release formulations. For instance, amine-functionalized siloxanes can be conjugated to therapeutic molecules, while vinyl or hydride-functionalized siloxanes can be cross
Application Notes & Protocols: A Step-by-Step Guide for Creating Silicone Elastomers Using Dichlorobis(2-ethylhexyl)silane
Abstract: This guide provides a comprehensive, step-by-step protocol for the synthesis of silicone elastomers starting from the precursor dichlorobis(2-ethylhexyl)silane. The primary method detailed is a condensation cure pathway, which involves the initial hydrolysis of the dichlorosilane to form a silanol-terminated polysiloxane, followed by crosslinking to yield the final elastomer. An alternative, more advanced pathway involving a platinum-catalyzed hydrosilylation cure is also discussed. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of the underlying chemistry, and methods for characterization.
Introduction to Silicone Elastomer Synthesis
Silicone elastomers are highly versatile polymers characterized by a backbone of repeating silicon-oxygen (siloxane) units. Their unique properties, including thermal stability, biocompatibility, and flexibility over a wide temperature range, make them invaluable in diverse applications from medical devices to advanced electronics.[1][2] The formation of a stable silicone elastomer relies on converting linear or branched polysiloxane chains into a three-dimensional crosslinked network.
The two predominant industrial methods for achieving this are:
-
Condensation Cure: This process typically involves the reaction of silanol (Si-OH) terminated polymers with a crosslinking agent, such as an alkoxysilane. The reaction, often catalyzed by tin or titanium compounds, forms stable Si-O-Si bonds and releases a small byproduct like alcohol or water.[3][4]
-
Addition Cure (Hydrosilylation): This method involves the platinum-catalyzed addition of a silicon-hydride (Si-H) group across a vinyl (C=C) group.[5] It is known for its fast cure times and the absence of byproducts.[1]
Dichlorosilanes, such as this compound, are versatile precursors for creating the necessary polysiloxane backbone. Through a controlled hydrolysis reaction, the chlorine atoms are replaced with hydroxyl groups, which can then undergo polycondensation to form silanol-terminated polymers, making them ideal starting materials for the condensation cure pathway.[5][6]
PART 1: Safety First - Handling this compound
This compound is a hazardous chemical and requires strict safety protocols. It is corrosive and reacts with moisture, including humidity in the air, to release hydrochloric acid (HCl) gas.
Primary Hazards:
Mandatory Safety Precautions:
-
Engineering Controls: Always handle this chemical inside a certified fume hood to ensure adequate ventilation and to contain any HCl gas released.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use chemical safety goggles and a face shield.[7]
-
Lab Coat: A flame-retardant lab coat is required.
-
-
Handling: Keep the container tightly closed and handle under an inert atmosphere (e.g., nitrogen or argon) where possible. Avoid all contact with skin, eyes, and clothing.[1]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes after removing contaminated clothing.[7]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]
-
| Property | Value | Source |
| CAS Number | 1089687-03-5 | [7] |
| Molecular Formula | C₁₆H₃₄Cl₂Si | [7] |
| Molecular Weight | 325.43 g/mol | [7] |
| Appearance | Colorless Liquid | N/A |
| Primary Hazard | Corrosive, Causes Severe Burns | [1][4] |
PART 2: Primary Protocol - Condensation Cure Pathway
This pathway is the most direct method for creating an elastomer from this compound. It is a two-stage process:
-
Stage 1: Hydrolysis and polycondensation of the dichlorosilane to create a viscous, silanol-terminated poly[bis(2-ethylhexyl)siloxane] oil.
-
Stage 2: Crosslinking (curing) of the siloxane oil into a solid elastomer using a crosslinker and catalyst.
Diagram of the Condensation Cure Pathway
Caption: Workflow for the two-stage condensation cure process.
Stage 1: Synthesis of Silanol-Terminated Poly[bis(2-ethylhexyl)siloxane]
This procedure is adapted from established methods for the hydrolysis of dichlorodimethylsilane.[8][9] The reaction is highly exothermic and releases corrosive HCl gas, necessitating slow, controlled addition of water and an effective neutralization step.
Materials & Equipment:
-
This compound
-
Diethyl ether (anhydrous)
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, pressure-equalizing dropping funnel, condenser, magnetic stirrer, ice bath.
-
Rotary evaporator
Protocol:
-
Setup: Assemble the three-neck flask with the dropping funnel, condenser, and a thermometer or gas inlet. Place the flask in an ice bath on a magnetic stirrer.
-
Initial Charge: In the fume hood, add this compound (e.g., 0.1 mol) and diethyl ether (e.g., 150 mL) to the flask. Begin stirring and cool the mixture to below 15°C.
-
Controlled Hydrolysis: Add deionized water (e.g., 150 mL) to the dropping funnel. Add the water dropwise to the stirred silane solution. Causality: This dropwise addition is critical to control the exothermic reaction and the rate of HCl evolution. The ether solvent helps to dissipate heat and keep the forming polymer in solution.[9]
-
Temperature Control: Maintain the reaction temperature below 25°C throughout the water addition. Vigorous bubbling (HCl gas) and refluxing of the ether may occur.[9]
-
Reaction Completion: After all the water has been added (this may take over an hour), continue stirring the mixture for an additional 30 minutes at room temperature.
-
Phase Separation: Transfer the mixture to a separatory funnel. The mixture will separate into an upper organic (ether) layer containing the polysiloxane and a lower aqueous layer containing dissolved HCl. Remove and discard the lower aqueous layer.
-
Neutralization: Wash the organic layer with saturated sodium bicarbonate solution. Add the NaHCO₃ solution, shake gently (venting frequently to release CO₂ pressure), and separate the aqueous layer. Repeat this washing step until no more effervescence is observed, indicating that all HCl has been neutralized.[8]
-
Final Wash & Drying: Wash the organic layer one final time with deionized water. Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent. Remove the diethyl ether using a rotary evaporator to yield a clear, viscous silanol-terminated polysiloxane oil.[8]
Stage 2: Condensation Curing of the Polysiloxane Oil
In this stage, a tetrafunctional crosslinker, tetraethoxysilane (TEOS), is used to link the linear silanol-terminated chains into a 3D network. A tin catalyst, dibutyltin dilaurate (DBTDL), is used to accelerate this condensation reaction.[3][10]
Materials & Equipment:
-
Silanol-terminated poly[bis(2-ethylhexyl)siloxane] (from Stage 1)
-
Tetraethoxysilane (TEOS), as a crosslinker
-
Dibutyltin dilaurate (DBTDL), as a catalyst
-
Vacuum desiccator or oven
-
Molds (e.g., petri dish, custom PTFE mold)
Protocol:
-
Formulation: In a disposable cup or beaker, weigh the silanol-terminated polysiloxane oil. Add the crosslinker (TEOS). A typical starting ratio is 10:1 by weight (polymer:crosslinker), but this can be adjusted to modify the final elastomer's hardness and flexibility.
-
Mixing: Thoroughly mix the polymer and crosslinker until the mixture is homogeneous.
-
Catalyst Addition: Add the DBTDL catalyst. A very small amount is needed; typically 0.1-0.5% by weight of the total polymer and crosslinker mass. Causality: The organotin catalyst activates the condensation reaction between the silanol (Si-OH) groups on the polymer and the ethoxy (Si-OEt) groups on the TEOS crosslinker, forming Si-O-Si bonds and releasing ethanol as a byproduct.[3][11][12]
-
Degassing: Place the mixture in a vacuum desiccator and apply a vacuum to remove any dissolved air bubbles introduced during mixing. The mixture will foam and then collapse.
-
Casting & Curing: Pour the bubble-free mixture into a mold. Allow it to cure at room temperature. Curing time can range from a few hours to over 24 hours, depending on the catalyst concentration and ambient humidity. Curing can be accelerated by placing the mold in a low-temperature oven (e.g., 50-70°C).
-
Post-Curing: Once the elastomer is solid and tack-free, it can be removed from the mold. For optimal mechanical properties, a post-curing step in an oven (e.g., 100°C for 1-2 hours) is often recommended to ensure the crosslinking reaction goes to completion.
PART 3: Alternative Protocol - Hydrosilylation (Addition Cure) Pathway
This pathway is more complex as it requires modification of the initial polysiloxane to introduce vinyl groups. However, it offers a fast, no-byproduct cure. This would involve synthesizing a vinyl-terminated version of the polymer and reacting it with a hydride-containing crosslinker.
Diagram of the Hydrosilylation Cure Pathway
Caption: Workflow for the hydrosilylation (addition cure) process.
Conceptual Steps:
-
Synthesis of Vinyl-Terminated Polymer: Instead of a simple hydrolysis, a co-hydrolysis of this compound with a vinyl-containing monochlorosilane (e.g., vinyldimethylchlorosilane) would be performed. The monochlorosilane acts as a chain-stopper, introducing vinyl groups at the ends of the polymer chains.
-
Formulation: The resulting vinyl-terminated polymer (Part A) would be mixed with a hydride-functional siloxane crosslinker like poly(methylhydrosiloxane) (PMHS) (Part B).
-
Curing: A trace amount of a platinum catalyst (e.g., Karstedt's catalyst) is added to the mixture, which is then cast and cured, often with gentle heating to accelerate the reaction.
PART 4: Characterization of the Silicone Elastomer
Validating the successful synthesis and curing of the elastomer involves several analytical techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to monitor the chemical changes during the curing process.
-
Reactants: The uncured, silanol-terminated polymer will show a broad absorption band around 3200-3400 cm⁻¹ corresponding to the O-H stretching of the Si-OH groups.
-
Cured Elastomer: In a successfully cured elastomer, this broad O-H peak should significantly decrease or disappear. The prominent peaks will be the Si-O-Si asymmetric stretching (around 1000-1100 cm⁻¹) and Si-CH₃ rocking (around 1260 cm⁻¹).[13][14]
Thermogravimetric Analysis (TGA)
TGA measures the thermal stability of the elastomer by recording its weight loss as a function of temperature.
-
Procedure: A small sample (5-10 mg) is heated at a constant rate (e.g., 10°C/min) in a nitrogen or air atmosphere.[7]
-
Expected Results: Silicone elastomers are generally stable up to high temperatures. Decomposition typically begins above 300°C.[7][15] The TGA curve provides the onset temperature of decomposition (T₅%, the temperature at 5% weight loss) and the percentage of inorganic silica residue remaining at high temperatures.[15][16]
Mechanical Testing
The mechanical properties define the elastomer's performance. Standard tests are performed on a universal testing machine using dumbbell-shaped specimens.
| Property | Typical Range for RTV Silicones | Description |
| Tensile Strength | 0.5 - 7 MPa | The maximum stress the material can withstand before breaking.[6][17] |
| Elongation at Break | 100% - 800% | The percentage increase in length before the material breaks.[17] |
| Shore A Hardness | 10 - 70 | A measure of the material's resistance to indentation (softness).[6] |
References
- 1. wacker.com [wacker.com]
- 2. What are RTV-2 Silicones? | Elkem.com [elkem.com]
- 3. d-nb.info [d-nb.info]
- 4. Silanol-Functional Silicones - Gelest [technical.gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. MatWeb - The Online Materials Information Resource [matweb.com]
- 7. hitachi-hightech.com [hitachi-hightech.com]
- 8. youtube.com [youtube.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. 362. Reversible Dynamic Behavior of Condensation-Cured Silicone Elastomers Caused by a Catalyst - Magritek [magritek.com]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. researchgate.net [researchgate.net]
- 14. pstc.org [pstc.org]
- 15. Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cprijournal.in [cprijournal.in]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: A Guide to Controlling Silicone Polymerization with Chain-Terminating Agents
Introduction: The Art and Science of Silicone Polymer Synthesis
Polysiloxanes, commonly known as silicones, are a versatile class of polymers characterized by a backbone of repeating silicon-oxygen (Si-O) units with organic side groups attached to the silicon atoms. This unique inorganic-organic hybrid structure imparts a remarkable combination of properties, including high thermal stability, chemical inertness, hydrophobicity, and biocompatibility. These attributes have led to their widespread use in diverse fields, from advanced biomedical devices and drug delivery systems to high-performance lubricants and sealants.[1]
The key to unlocking the full potential of silicones lies in the precise control over their molecular architecture, particularly their molecular weight and end-group functionality. The molecular weight of a silicone polymer dictates its physical properties, such as viscosity and mechanical strength, while the end-groups determine its reactivity and compatibility with other materials.[2][3] This guide provides an in-depth exploration of the fundamental techniques for controlling silicone polymerization, with a focus on the strategic use of chain-terminating agents, also known as end-capping agents.
We will delve into the two primary methods of silicone synthesis: ring-opening polymerization (ROP) of cyclosiloxanes and condensation polymerization of silanols. For each method, we will elucidate the underlying chemical mechanisms, provide detailed experimental protocols, and explain the rationale behind the selection of specific reagents and reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to master the synthesis of well-defined silicone polymers for their specific applications.
I. Ring-Opening Polymerization (ROP): A kinetically controlled route to well-defined polysiloxanes
Ring-opening polymerization is a powerful technique for synthesizing silicone polymers with a narrow molecular weight distribution (i.e., a low polydispersity index or PDI).[4][5] This method involves the cleavage of the Si-O bonds in cyclic siloxane monomers, such as octamethylcyclotetrasiloxane (D4), followed by the sequential addition of these opened rings to a growing polymer chain. The polymerization can be initiated by either anionic or cationic catalysts.
A. The Mechanism of Anionic Ring-Opening Polymerization
Anionic ROP is the most common method for the controlled synthesis of polydimethylsiloxane (PDMS). The process is typically initiated by a strong base, such as potassium hydroxide (KOH), which attacks a silicon atom in the cyclosiloxane ring, leading to the formation of a linear silanolate active center. This active center then propagates by attacking other cyclic monomers.
The molecular weight of the resulting polymer is controlled by the introduction of a chain-terminating agent, which is a monofunctional siloxane that reacts with the active center to cap the growing polymer chain. Hexamethyldisiloxane (HMDS) is a widely used chain-terminating agent that introduces inert trimethylsilyl end-groups.
Figure 1: Anionic Ring-Opening Polymerization of D4 with HMDS Termination.
B. Protocol for the Synthesis of Trimethylsilyl-Terminated PDMS via Anionic ROP
This protocol describes the lab-scale synthesis of PDMS with a controlled molecular weight using D4 as the monomer, HMDS as the chain-terminating agent, and KOH as the catalyst.
Materials:
-
Octamethylcyclotetrasiloxane (D4)
-
Hexamethyldisiloxane (HMDS)
-
Potassium hydroxide (KOH)
-
Chloroform
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add the desired amounts of D4 monomer and HMDS chain terminator. The ratio of D4 to HMDS will determine the final molecular weight of the polymer.
-
Initiation: Add 0.6 M of potassium hydroxide (KOH) catalyst to the mixture.
-
Polymerization: Heat the reaction mixture to 150°C with continuous stirring at 300 rpm. The polymerization time will vary depending on the desired viscosity (and thus, molecular weight), typically ranging from 15 to 21 minutes.
-
Quenching and Dissolution: After the desired polymerization time, cool the reaction mixture to room temperature. Add an equal volume of chloroform to the viscous polymer to dissolve it.
-
Purification: Transfer the chloroform solution to a separatory funnel and wash it with deionized water (2:1 ratio of chloroform solution to water). Gently shake the funnel and allow the layers to separate. Discard the aqueous (upper) layer. Repeat the washing step until the aqueous phase reaches a neutral pH of 7.
-
Solvent Removal: Evaporate the chloroform from the purified polymer solution under reduced pressure to obtain the final PDMS product.
C. Controlling Molecular Weight in ROP
The number-average molecular weight (Mn) of the resulting PDMS is primarily determined by the molar ratio of the cyclic monomer to the chain-terminating agent. A higher concentration of the chain-terminating agent will result in shorter polymer chains and a lower molecular weight. The following table provides illustrative data on the effect of the D4 to HMDS ratio on the viscosity of the synthesized PDMS.
| Sample ID | D4:HMDS Volume Ratio | Resulting Viscosity (Pa·s) |
| PDMS-1 | 26:10 | Low Viscosity |
| PDMS-2 | 46:10 | 1.81 (Medium Viscosity) |
Table 1: Effect of Monomer-to-Terminator Ratio on PDMS Viscosity.[6]
II. Condensation Polymerization: A Step-Growth Approach to Silicone Synthesis
Condensation polymerization is another fundamental method for synthesizing silicones. This technique involves the step-wise reaction of difunctional silane monomers, typically silanols, to form siloxane bonds with the elimination of a small molecule, such as water.[7][8]
A. The Mechanism of Condensation Polymerization
The condensation of silanols can be catalyzed by either acids or bases. The reaction proceeds through the formation of a siloxane bond between two silanol groups, releasing a molecule of water. The molecular weight of the polymer is controlled by the stoichiometry of the reactants and the inclusion of a monofunctional chain-terminating agent, such as a trialkylsilanol.
Figure 2: Condensation Polymerization of a Silanediol with a Trialkylsilanol Terminator.
B. Protocol for the Synthesis of Silicone Oil via Condensation Polymerization
This protocol outlines a general procedure for the synthesis of a silicone oil through the condensation of a dichlorodimethylsilane precursor, which is first hydrolyzed to a silanol intermediate.
Materials:
-
Dichlorodimethylsilane
-
A monofunctional chlorosilane (e.g., trimethylchlorosilane) as the chain-terminating agent precursor
-
Water
-
A suitable catalyst (e.g., a mild acid or base)
-
An inert solvent (e.g., toluene)
Equipment:
-
Jacketed reaction vessel with a mechanical stirrer
-
Dropping funnel
-
Condenser
-
Dean-Stark trap for water removal
Procedure:
-
Hydrolysis: In the reaction vessel, a mixture of dichlorodimethylsilane and the monofunctional chlorosilane in an inert solvent is hydrolyzed by the controlled addition of water. This step generates the corresponding silanol monomers and the chain-terminating silanol.
-
Condensation: A catalyst is added to the reaction mixture, and the temperature is raised to promote the condensation of the silanols. Water produced during the reaction is removed azeotropically using a Dean-Stark trap to drive the equilibrium towards polymer formation.
-
Molecular Weight Control: The ratio of the difunctional to the monofunctional chlorosilane in the initial hydrolysis step determines the final molecular weight of the silicone oil.
-
Purification: Once the desired molecular weight is achieved (as determined by viscosity or GPC analysis), the catalyst is neutralized or removed by filtration. The solvent is then removed under reduced pressure to yield the final silicone oil.
C. The Role of Catalysts in Condensation Polymerization
The choice of catalyst is critical in condensation polymerization as it influences the reaction rate and can affect the final properties of the polymer.[7][8] Both acid and base catalysts are effective. Acid catalysts protonate a silanol group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by another silanol. Base catalysts deprotonate a silanol group, forming a more nucleophilic silanolate anion that then attacks another silanol.
III. Functionalized Silicones through End-Capping
Beyond controlling the molecular weight, chain-terminating agents can be used to introduce specific functionalities at the ends of the polymer chains. This is a powerful strategy for creating reactive silicones that can be further modified or cross-linked into networks.[3]
For example, using a chain-terminating agent with a vinyl group, such as 1,3-divinyltetramethyldisiloxane, will produce a vinyl-terminated silicone. These polymers are key components in addition-cure silicone elastomers, where the vinyl groups react with hydride-functional siloxanes in the presence of a platinum catalyst to form a cross-linked network.
Similarly, aminopropyl-terminated silicones can be synthesized using an appropriate amino-functional silane as the chain-terminating agent. These polymers are useful as adhesion promoters and for further chemical modifications.
IV. Conclusion: Tailoring Silicone Properties for Advanced Applications
The ability to precisely control the polymerization of silicones is paramount for the development of advanced materials with tailored properties. By carefully selecting the polymerization method, the monomer, the catalyst, and, most importantly, the chain-terminating agent, researchers can fine-tune the molecular weight, end-group functionality, and overall architecture of the resulting silicone polymer. This level of control opens up a vast design space for creating novel materials for a wide range of applications in research, medicine, and industry. The protocols and principles outlined in this guide provide a solid foundation for scientists and engineers to embark on the synthesis of well-defined silicone polymers for their specific needs.
V. References
-
Catalytic Systems for the Cross-Linking of Organosilicon Polymers. (2025). ResearchGate. Retrieved from --INVALID-LINK--
-
On the biocatalytic synthesis of silicone polymers. (2024). Faraday Discussions. Retrieved from --INVALID-LINK--
-
On the biocatalytic synthesis of silicone polymers. (2024). RSC Publishing. Retrieved from --INVALID-LINK--
-
Transforming silicone waste: Depolymerization and polymerization strategies for recycling. (n.d.). Computer Science Journals. Retrieved from --INVALID-LINK--
-
McGrath, J. E., & Riffle, J. S. (n.d.). An Overview of the Polymerization of Cyclosiloxanes. In Silicon Compounds: Register and Review. Gelest, Inc. Retrieved from --INVALID-LINK--
-
Metal Catalyzed Oligomerization Reactions of Organosiloxanes. (n.d.). DTIC. Retrieved from --INVALID-LINK--
-
Synthesis of well-defined branched silicones by (A) capping residual... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Control of molecular weight, stereochemistry and higher order structure of siloxane-containing polymers and their functional design. (2025). Request PDF. Retrieved from --INVALID-LINK--
-
Endcapping – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from --INVALID-LINK--
-
Alkoxysilane Functionalized Polyurethane/Polysiloxane Copolymers: Synthesis and the Effect of End-Capping Agent. (2025). ResearchGate. Retrieved from --INVALID-LINK--
-
Synthetic Methods and Applications of Functional and Reactive Silicone Polymers. (n.d.). IntechOpen. Retrieved from --INVALID-LINK--
-
Chojnowski, J. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes. In Silicon Compounds: Register and Review. Gelest, Inc. Retrieved from --INVALID-LINK--
-
Kinetics of the Anionic Ring Opening Polymerization of Cyclosiloxanes Initiated with a Superbase. (2025). Request PDF. Retrieved from --INVALID-LINK--
-
Nitrile-Functionalized Polysiloxanes with Controlled End Groups for Elastomeric Networks. (n.d.). ACS Publications. Retrieved from --INVALID-LINK--
-
Do-It-Yourself Functionalized Silicones Part 2: synthesis by ring opening polymerization of commercial cyclosiloxanes. (2025). Request PDF. Retrieved from --INVALID-LINK--
-
How Does Siloxane Ring-Opening Polymerization Work?. (2025). Chemistry For Everyone. Retrieved from --INVALID-LINK--
-
Study of Reaction Parameters for the Precise Synthesis of Low-Molecular-Weight Oligosiloxanes. (n.d.). NIH. Retrieved from --INVALID-LINK--
-
Calculated average molecular weights of the polysiloxanes found in the polymerization reactions. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Control of Molecular Weight, Stereochemistry and Higher Order Structure of Siloxane-containing Polymers and Their Functional Design. (n.d.). Macromolecular Research. Retrieved from --INVALID-LINK--
References
- 1. Synthetic Methods and Applications of Functional and Reactive Silicone Polymers | Semantic Scholar [semanticscholar.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. gelest.com [gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. Study of Reaction Parameters for the Precise Synthesis of Low-Molecular-Weight Oligosiloxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. On the biocatalytic synthesis of silicone polymers - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00003J [pubs.rsc.org]
Dichlorobis(2-ethylhexyl)silane: A Sterically Hindered Reagent for Advanced Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorobis(2-ethylhexyl)silane [CAS Number: 1089687-03-5] is a dialkyldichlorosilane characterized by the presence of two bulky, flexible 2-ethylhexyl side chains.[1][2] This structural feature imparts significant steric hindrance around the silicon center, influencing its reactivity and making it a specialized reagent in organic synthesis. While specific literature detailing the extensive applications of this compound is limited, its structural similarity to other bulky dialkyldichlorosilanes, such as di-tert-butyldichlorosilane, allows for the extrapolation of its potential uses.[1][3][4] This guide provides an in-depth exploration of its likely applications, focusing on its role as a protecting group for diols and its potential in polymer chemistry, supported by detailed protocols based on well-established methodologies for analogous compounds.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is paramount for its safe and effective use.
| Property | Value | Source |
| Molecular Formula | C16H34Cl2Si | [1][2] |
| Molecular Weight | 325.43 g/mol | [1][2] |
| Appearance | White to orange to green clear liquid | |
| Boiling Point | 132-138 °C / 1.5 mmHg | |
| Density | ~0.95 g/mL | |
| Refractive Index | ~1.46 |
Core Applications in Organic Synthesis
The synthetic utility of this compound is primarily dictated by the steric bulk of the 2-ethylhexyl groups. These large alkyl chains are expected to direct the reagent's reactivity towards specific transformations, most notably in the protection of diols and as a monomer in the synthesis of specialized silicone polymers.
Selective Protection of Diols
The formation of silyl ethers is a cornerstone of protecting group chemistry in multi-step organic synthesis.[5] Bulky dialkyldichlorosilanes are particularly valuable for the protection of 1,2- and 1,3-diols, forming a cyclic silylene acetal. This strategy is advantageous as it protects two hydroxyl groups in a single step and imparts significant steric shielding to that region of the molecule.
The reaction proceeds via the nucleophilic attack of the hydroxyl groups of the diol on the electrophilic silicon atom of this compound, with the elimination of two equivalents of hydrogen chloride. A non-nucleophilic base, such as imidazole or triethylamine, is typically used to scavenge the HCl produced.
Diagram: General Mechanism for Diol Protection
Caption: Mechanism of diol protection using a dialkyldichlorosilane.
Protocol: Protection of a Generic 1,2-Diol
Disclaimer: This protocol is a representative example based on the use of analogous bulky dialkyldichlorosilanes due to the limited specific literature for this compound.
Materials:
-
1,2-Diol (1.0 eq)
-
This compound (1.1 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add the 1,2-diol (1.0 eq) and imidazole (2.5 eq).
-
Dissolve the solids in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired protected diol.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: this compound is moisture-sensitive and will readily hydrolyze. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial to prevent the decomposition of the reagent and ensure high yields.
-
Imidazole as Base: Imidazole is a commonly used base for silylation reactions. It is a non-nucleophilic base that effectively scavenges the HCl generated during the reaction, driving the equilibrium towards the product. Its conjugate acid, the imidazolium ion, can also catalyze the reaction.
-
Dropwise Addition at 0 °C: The reaction of dichlorosilanes with alcohols is exothermic. Slow, dropwise addition at a reduced temperature helps to control the reaction rate and prevent the formation of byproducts.
-
Aqueous Workup: The aqueous workup with sodium bicarbonate neutralizes any remaining acidic species and removes the imidazole hydrochloride salt.
Synthesis of Poly(silyl ether)s
This compound can serve as a monomer in condensation polymerization reactions with diols to form poly(silyl ether)s. These polymers are of interest due to the potential for the Si-O-C bond to be hydrolytically cleavable, leading to degradable materials. The bulky 2-ethylhexyl groups would be expected to increase the solubility and flexibility of the resulting polymer.
The polymerization is mechanistically similar to the diol protection, involving the step-growth condensation of the dichlorosilane with a diol in the presence of a base.
Diagram: Poly(silyl ether) Synthesis Workflow
Caption: Workflow for the synthesis and characterization of poly(silyl ether)s.
Protocol: Synthesis of a Poly(silyl ether)
Disclaimer: This protocol is a generalized procedure and may require optimization for specific diols.
Materials:
-
Diol (e.g., Bisphenol A) (1.0 eq)
-
This compound (1.0 eq)
-
Pyridine (2.2 eq)
-
Anhydrous toluene
-
Methanol
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under an argon atmosphere, dissolve the diol (1.0 eq) and pyridine (2.2 eq) in anhydrous toluene.
-
Heat the solution to 80 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous toluene dropwise over 1 hour.
-
After the addition is complete, continue stirring at 80 °C for 24 hours.
-
Cool the reaction mixture to room temperature and filter to remove the pyridine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution dropwise to a large volume of vigorously stirred methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at 60 °C to a constant weight.
-
Characterize the polymer by gel permeation chromatography (GPC) for molecular weight and polydispersity, and by nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.[1]
-
Hazards: Causes severe skin burns and eye damage.[1] May be corrosive to metals. Reacts with water to produce hydrogen chloride gas.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated fume hood.
-
Handling: Keep away from moisture. Store under an inert atmosphere (argon or nitrogen).
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal. Do not use water.
-
First Aid:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Conclusion
This compound, with its significant steric bulk, presents itself as a valuable, albeit under-documented, reagent for specialized applications in organic synthesis. By drawing logical parallels with well-studied, sterically hindered dialkyldichlorosilanes, its utility in the selective protection of diols and in the synthesis of novel poly(silyl ether)s can be confidently inferred. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to begin exploring the synthetic potential of this interesting molecule. As with any reactive chemical, a thorough understanding of its properties and strict adherence to safety protocols are essential for its successful application in the laboratory.
References
- 1. This compound | C16H34Cl2Si | CID 22023834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemcd.com [chemcd.com]
- 3. This compound [jknbiochem.net]
- 4. CAS:1089687-03-5, 双(2-乙基己基)二氯硅烷-毕得医药 [bidepharm.com]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Problems with Dichlorobis(2-ethylhexyl)silane hydrolysis and solutions
Welcome to the technical support center for Dichlorobis(2-ethylhexyl)silane. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the hydrolysis of this compound. As Senior Application Scientists, we have structured this guide to address both the theoretical underpinnings and the practical challenges you may face in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction occurring during the hydrolysis of this compound?
The hydrolysis of this compound is a two-stage process:
-
Hydrolysis: The two chlorine atoms attached to the silicon are sequentially replaced by hydroxyl (-OH) groups upon reaction with water. This is a nucleophilic substitution reaction that releases hydrogen chloride (HCl) as a byproduct.[1][2] The intermediate, bis(2-ethylhexyl)silanediol, is highly reactive.
-
Condensation: The newly formed silanol intermediates are unstable and readily condense with each other.[1] This process involves the elimination of a water molecule between two silanol groups to form a stable siloxane bond (Si-O-Si). This condensation can proceed to form linear chains, cyclic structures, or complex three-dimensional networks.[1][2]
Q2: How do the bulky 2-ethylhexyl groups influence the reaction compared to smaller dichlorosilanes like dimethyldichlorosilane?
The two large, branched 2-ethylhexyl groups introduce significant steric hindrance around the silicon atom. This has several important consequences:
-
Slower Hydrolysis Rate: The bulky groups physically obstruct the approach of water molecules to the silicon center, slowing down the initial hydrolysis step compared to less hindered silanes like dimethyldichlorosilane.
-
Influence on Condensation Products: Steric hindrance can also influence the structure of the resulting polysiloxane. It may favor the formation of linear oligomers over highly cross-linked networks or small cyclic species, as the bulky side chains prevent the silicon backbone from folding back on itself as easily.[3]
-
Increased Solubility in Organic Solvents: The large aliphatic groups make the parent silane and its hydrolysis products more soluble in nonpolar organic solvents, which can be leveraged in experimental design.
Q3: What are the primary factors that control the rate and outcome of the hydrolysis reaction?
Several experimental parameters must be carefully controlled to achieve reproducible results. The rate of hydrolysis is slowest at neutral pH and is catalyzed by both acidic and basic conditions.[4][5]
| Parameter | Effect on Reaction | Rationale & Expert Insights |
| pH | Strongest influence on rate.[4][6] | Acidic (pH 3-5): Protonates the leaving group (Cl) or an intermediate hydroxyl group, making it a better leaving group and accelerating hydrolysis.[7] It generally leads to less branched, more "polymeric" networks.[5] Basic (pH > 7): The hydroxide ion (OH⁻) is a stronger nucleophile than water, directly attacking the silicon atom and speeding up the reaction.[5] This often results in more compact, highly branched "colloidal" particles.[5] |
| Temperature | Higher temperature increases the reaction rate.[4] | Follows general kinetic principles (Arrhenius law).[6] However, excessive heat can lead to uncontrolled condensation and gel formation. A lower temperature is often used to moderate the reaction, especially during the initial addition of water. |
| Water Concentration | Stoichiometry is critical. | Insufficient water leads to an incomplete reaction.[8] A large excess of water, especially if added quickly, can drive the reaction too fast, promoting side reactions and the formation of insoluble, high-molecular-weight polymers or gels.[9] |
| Solvent | Affects reactant miscibility and reaction rate. | A co-solvent (e.g., THF, acetone, isopropanol) is often necessary as this compound is immiscible with water. The solvent choice can modulate the rate of condensation; less polar solvents may slow it down.[8] |
| Rate of Addition | Controls local concentrations. | Slow, controlled addition of water (or silane to water) is crucial. This maintains a low concentration of reactive silanol intermediates, which favors the formation of linear polymers over cyclic byproducts.[8][10] |
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you may encounter during your experiments, providing a logical framework for diagnosis and resolution.
Problem 1: Reaction is sluggish or incomplete.
-
Visible Signs: Analysis (e.g., by NMR, GC, or FTIR) shows a significant amount of unreacted dichlorosilane remaining after the expected reaction time.
-
Root Causes & Solutions:
| Cause | Solution |
| Insufficient Water | Ensure at least a stoichiometric amount of water (2 moles of H₂O per mole of dichlorosilane) has been added. A slight excess can be beneficial.[8] |
| Poor Miscibility | The reaction is occurring only at the interface of two phases. Add a suitable, dry co-solvent like THF or acetone to create a homogeneous solution. Ensure vigorous stirring. |
| Low Temperature | While low temperatures are used to control the initial exotherm, the overall reaction may require a higher temperature to proceed to completion. After the initial controlled addition, consider slowly warming the reaction to 40-50°C. |
| Neutral pH | The hydrolysis reaction is slowest at a neutral pH of 7.[4][5] Adjust the pH to be mildly acidic (e.g., 4-5) using a dilute acid catalyst to accelerate the reaction.[11] |
Problem 2: Uncontrolled reaction leading to gel formation.
-
Visible Signs: The reaction mixture rapidly becomes viscous and solidifies into an insoluble gel.
-
Root Causes & Solutions:
| Cause | Solution |
| Rapid Condensation of Silanols | This is the most common cause, driven by uncontrolled reaction conditions.[8] |
| High Temperature | The initial hydrolysis is exothermic. If the heat is not dissipated, it accelerates the subsequent condensation. Perform the initial water addition at a lower temperature (e.g., 0-5°C) using an ice bath. |
| Rapid Addition of Water | Adding water too quickly creates a high local concentration of highly reactive silanol intermediates. Add water dropwise over an extended period using a syringe pump for maximum control. |
| Inappropriate Solvent or pH | A highly polar solvent or strongly basic/acidic conditions can accelerate condensation to the point of gelation.[8] Use a less polar solvent and maintain a pH closer to neutral after the initial hydrolysis is complete to slow condensation. |
Problem 3: Formation of unwanted cyclic byproducts.
-
Visible Signs: Characterization of the product mixture (e.g., by GPC or Mass Spectrometry) reveals a significant proportion of low-molecular-weight cyclic siloxanes instead of the desired linear oligomers.
-
Root Causes & Solutions:
| Cause | Solution |
| Intramolecular Condensation | The linear silanediol or short oligomers can "bite back," with the terminal hydroxyl groups reacting with each other to form stable cyclic structures (e.g., trimers, tetramers).[1][2] |
| High Dilution | Very high dilution can favor intramolecular reactions over intermolecular polymerization. Run the reaction at a moderate concentration. |
| Thermodynamic vs. Kinetic Control | Rapid, uncontrolled conditions can lead to a mixture of products. Slower, more controlled addition of water under kinetic control can favor the formation of linear polymers.[8][10] |
Problem 4: White fumes appear when handling the reagent.
-
Visible Signs: A corrosive white smoke is observed when the reagent bottle is opened or the material is transferred.
-
Root Causes & Solutions:
| Cause | Solution |
| Premature Hydrolysis with Atmospheric Moisture | The white fumes are aerosolized hydrogen chloride (HCl) gas, formed instantly as the highly reactive Si-Cl bonds react with humidity in the air.[12] |
| Improper Handling/Storage | Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[12] Handle the reagent exclusively in a glovebox or under a positive pressure of inert gas to prevent exposure to air. |
Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting common issues.
Caption: Troubleshooting logic for this compound hydrolysis.
Experimental Protocols & Methodologies
Protocol 1: Controlled Hydrolysis to Form Linear Oligomers
This protocol is designed to minimize gel formation and the production of cyclic byproducts by carefully controlling the reaction conditions.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Pyridine (as an HCl scavenger)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, inert gas line (N₂ or Ar)
Procedure:
-
System Preparation: Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.[12]
-
Reagent Setup: In the reaction flask, dissolve this compound (1 equivalent) and pyridine (2.2 equivalents) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Water Addition: Prepare a solution of deionized water (2 equivalents) in anhydrous THF. Add this solution to the dropping funnel.
-
Controlled Hydrolysis: Add the water/THF solution dropwise to the stirred silane solution over a period of 2-3 hours. Maintain the temperature below 5°C throughout the addition. A white precipitate of pyridine hydrochloride will form.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Workup: Filter the mixture to remove the pyridine hydrochloride precipitate. Wash the precipitate with a small amount of dry THF. Combine the filtrates and remove the solvent under reduced pressure to yield the crude polysiloxane oil.
-
Analysis: Characterize the product using FTIR, ¹H NMR, and ²⁹Si NMR spectroscopy to confirm the hydrolysis and condensation.[13][14] Use Gel Permeation Chromatography (GPC) to determine the molecular weight distribution.
Experimental Workflow Diagram
Caption: Experimental workflow for controlled hydrolysis of dichlorosilane.
Protocol 2: Monitoring Reaction Progress with In-Situ Spectroscopy
Real-time monitoring provides invaluable insight into reaction kinetics and can help optimize conditions. Raman or FTIR spectroscopy are well-suited for this.[14]
Methodology:
-
Setup: Use a reaction vessel equipped with an in-situ immersion probe (FTIR-ATR or Raman).
-
Background Spectrum: Collect a background spectrum of the solvent and starting materials (excluding water) before initiating the reaction.
-
Initiation & Monitoring: Begin the controlled addition of water as per Protocol 1. Start collecting spectra at regular intervals (e.g., every 2-5 minutes).
-
Data Analysis: Monitor the disappearance of the Si-Cl bond signal and the appearance of the broad Si-OH (silanol) and Si-O-Si (siloxane) signals. Plot the intensity of these key peaks over time to generate a kinetic profile of the hydrolysis and condensation steps. This data can be used to determine the optimal reaction time and identify the formation of intermediates.[14]
References
- 1. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gelest.com [gelest.com]
- 8. benchchem.com [benchchem.com]
- 9. CN100357298C - Continuous hydrolysis process of organic dichlorosilane - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control the molecular weight of polymers from Dichlorobis(2-ethylhexyl)silane
Technical Support Center: Poly[bis(2-ethylhexyl)silane] Synthesis
A Guide to Controlling Polymer Molecular Weight
Welcome to the technical support center for the synthesis and molecular weight control of polymers derived from Dichlorobis(2-ethylhexyl)silane. This guide is designed for researchers and scientists in materials science and drug development. As Senior Application Scientists, we have compiled this resource based on established principles of polymer chemistry and practical laboratory experience to help you navigate the complexities of polysilane synthesis. Our goal is to provide you with the causal understanding and actionable protocols necessary to achieve your desired polymer characteristics with confidence and reproducibility.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of poly[bis(2-ethylhexyl)silane].
Q1: What is the primary method for synthesizing poly[bis(2-ethylhexyl)silane] and why is it challenging?
The most common and established method for synthesizing high molecular weight polysilanes from dichlorodialkylsilane monomers, such as this compound, is a Wurtz-type reductive coupling using a dispersion of molten sodium metal in an inert, high-boiling solvent like toluene. The reaction involves the dehalogenation of the silicon monomer by the alkali metal to form Si-Si bonds.
The primary challenges in controlling this reaction are:
-
Extreme Reactivity: The reaction is highly exothermic and heterogeneous, occurring on the surface of the sodium dispersion. This can lead to localized "hot spots" and a lack of precise control over the polymerization rate.
-
Sensitivity to Impurities: The reaction is extremely sensitive to moisture and other protic impurities, which can quench the reactive intermediates and terminate polymer chains prematurely, resulting in low molecular weight products.
-
Complex Mechanism: The exact mechanism is still debated but is understood to involve silyl radical anions and other reactive species. This complexity makes it difficult to predict and control the final polymer properties without strict adherence to established protocols.
Q2: What are the most critical factors influencing the final molecular weight (Mw) of the polymer?
Several interconnected factors determine the final molecular weight. In our experience, they can be ranked in order of impact:
-
Monomer Purity: The presence of monofunctional (e.g., R3SiCl) or trifunctional (e.g., RSiCl3) silane impurities will act as capping agents or cross-linkers, respectively, severely limiting or altering the molecular weight. The monomer must be rigorously purified, typically by fractional distillation.
-
Stoichiometry of Reactants: The ratio of sodium to monomer is critical. An excess of sodium is typically used to drive the reaction to completion, but the precise ratio can influence the outcome.
-
Reaction Temperature: The temperature must be kept above the melting point of sodium (~98 °C) to ensure a high surface area dispersion. However, excessively high temperatures can promote side reactions, such as chain scission or "back-biting," which can lower the molecular weight or broaden the distribution.
-
Addition of a Chain-Limiting Agent: This is the most direct and reliable method for intentionally controlling molecular weight. A monofunctional chlorosilane, such as chlorotrimethylsilane ((CH3)3SiCl), can be added in a calculated amount to act as an "end-capper," terminating the growing polymer chains.
Q3: Why is my GPC analysis showing a bimodal or very broad molecular weight distribution?
A bimodal or broad polydispersity index (PDI) is a classic signature of issues in Wurtz-type coupling of dichlorosilanes. The most common cause is the complex reaction mechanism, which is believed to proceed through two competing pathways: a chain-growth mechanism that produces high molecular weight polymer and a ring-formation mechanism that produces low molecular weight cyclic oligomers. This often results in a GPC trace with two distinct peaks: a high-Mw polymer peak and a low-Mw oligomer peak.
Other factors that can broaden the distribution include:
-
Poor Temperature Control: Fluctuations in temperature can alter the rates of initiation, propagation, and termination, leading to a wider range of chain lengths.
-
Inefficient Mixing: Inadequate stirring can lead to non-uniform reaction conditions within the vessel, creating populations of polymers with different molecular weights.
Troubleshooting Guide: Experimental Issues & Solutions
This guide provides solutions to specific problems you may encounter during the synthesis.
Problem: Consistently Low Molecular Weight (Mw < 10,000 g/mol )
| Potential Cause | Explanation & Validation | Recommended Solution |
| Moisture/Air Contamination | Water or oxygen in the solvent, monomer, or reaction atmosphere will react with the sodium or the propagating silyl anion chain ends, causing premature termination. Validate by checking if the reaction mixture turns blue (indicative of solvated electrons) upon sodium addition; a lack of color or rapid fading suggests quenching. | Ensure all glassware is rigorously flame-dried or oven-dried (>120 °C) under vacuum. Use a high-purity inert gas (Argon or Nitrogen) with an oxygen/moisture trap. Purify solvents by distilling from a suitable drying agent (e.g., sodium/benzophenone ketyl). |
| Monomer Impurity | A small amount of a monofunctional impurity (e.g., (2-ethylhexyl)R2SiCl) in your this compound monomer will act as an unintentional end-capper. Validate by checking monomer purity via GC-MS or 1H NMR. | Re-purify the monomer by fractional distillation under an inert atmosphere. Collect the fraction with the correct boiling point and verify its purity before use. |
| Incorrect Reaction Temperature | Running the reaction below the melting point of sodium will result in a low surface area and poor initiation. | Maintain the reaction temperature between 100-110 °C for toluene. Use a temperature controller and a well-insulated reaction vessel. |
Problem: Bimodal Molecular Weight Distribution in GPC Analysis
| Potential Cause | Explanation & Validation | Recommended Solution |
| Competing Polymerization Mechanisms | This is an inherent feature of Wurtz coupling, where a high polymer fraction and a cyclic oligomer fraction are often co-produced. The presence of two distinct peaks in the GPC is the primary validation. | To isolate the high molecular weight fraction, perform a fractional precipitation. After the reaction workup, dissolve the crude polymer in a good solvent (e.g., THF, toluene) and add a non-solvent (e.g., methanol, isopropanol) dropwise until the high polymer precipitates while the oligomers remain in solution. |
| Slow Monomer Addition | Adding the monomer too slowly can favor the formation of cyclic oligomers, particularly at the beginning of the reaction when the concentration of growing chains is low. | Add the monomer dropwise over a period of 30-60 minutes to maintain a sufficient concentration of reactive species to favor chain propagation over cyclization. |
Problem: Reaction Fails to Initiate or is Sluggish
| Potential Cause | Explanation & Validation | Recommended Solution |
| Poor Sodium Dispersion | The reaction occurs on the surface of the sodium. If the sodium is not properly dispersed into fine molten spheres, the available surface area will be too low for efficient initiation. Visually inspect the dispersion; it should appear as a fine, silvery-grey suspension. | Ensure the stirring rate is sufficiently high (>300 RPM with a mechanical stirrer) before the sodium melts. The use of an ultrasonic bath during the dispersion step can also be highly effective in creating a fine, stable dispersion. |
| Passivated Sodium Surface | The surface of the sodium metal may have an oxide layer that prevents it from reacting. | Before the reaction, cut the sodium metal under mineral oil to expose fresh, unoxidized surfaces. Wash the cut pieces with hexane or toluene to remove the oil before adding them to the reaction flask. |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of High Mw Poly[bis(2-ethylhexyl)silane]
This protocol is designed to maximize molecular weight by ensuring anhydrous conditions and efficient initiation.
Workflow Diagram:
Caption: Workflow for high molecular weight polysilane synthesis.
Step-by-Step Methodology:
-
Preparation: Assemble a three-neck flask equipped with a mechanical stirrer, condenser, and addition funnel. Flame-dry all glassware under vacuum and backfill with high-purity Argon.
-
Reagents: Add freshly distilled toluene (100 mL) and sodium metal (2.5 g, ~2.2 molar eq.) to the flask.
-
Dispersion: Heat the mixture to 110 °C while stirring vigorously to create a fine dispersion of molten sodium.
-
Monomer Addition: Dissolve freshly distilled this compound (15 g, 1.0 molar eq.) in dry toluene (25 mL) and add it to the addition funnel. Add the monomer solution dropwise to the refluxing sodium dispersion over 45 minutes.
-
Polymerization: After the addition is complete, allow the reaction to reflux for an additional 4 hours. The mixture will typically become viscous and develop a deep purple or blue color.
-
Workup: Cool the reaction to room temperature. Cautiously add isopropanol (20 mL) to quench any unreacted sodium, followed by methanol (20 mL).
-
Isolation: Pour the reaction mixture into a large beaker containing methanol (500 mL) with rapid stirring to precipitate the polymer.
-
Purification: Filter the solid polymer. For higher purity, re-dissolve the polymer in a minimal amount of THF and re-precipitate it into methanol.
-
Drying: Collect the final polymer by filtration and dry it in a vacuum oven at 60 °C overnight.
Protocol 2: Controlling Molecular Weight with an End-Capper
This protocol uses a monofunctional silane to target a specific molecular weight.
Mechanism of Control:
The molecular weight (specifically, the number-average molecular weight, Mn) in a chain-growth polymerization can be controlled by the ratio of monomer to initiator or, in this case, a chain-terminating (capping) agent. The relationship can be approximated by the Carothers equation, but a simpler practical approach is to control the molar ratio of the difunctional monomer to the monofunctional capping agent.
Technical Support Center: Optimizing Reaction Conditions for Dichlorobis(2-ethylhexyl)silane Polymerization
Introduction to the Polymerization of Dichlorobis(2-ethylhexyl)silane
The synthesis of poly(bis(2-ethylhexyl)silylene) from its monomer, this compound, is a challenging yet important process for creating novel polysilanes with unique properties. The bulky, flexible 2-ethylhexyl side chains are expected to enhance the solubility of the resulting polymer in common organic solvents.[1] The primary synthetic route for producing high molecular weight polysilanes from dichlorosilane monomers is a modified Wurtz-type coupling reaction.[2] This process involves the reductive coupling of the dichlorosilane using a dispersion of an alkali metal, typically sodium, in an inert, high-boiling solvent.[1][2]
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to navigate the complexities of this polymerization. It offers troubleshooting advice and answers to frequently asked questions to help optimize reaction conditions and achieve desired polymer characteristics.
Core Concepts in this compound Polymerization
The Wurtz-Type Coupling Mechanism
The Wurtz-type coupling for dichlorosilane polymerization is a complex, heterogeneous reaction. The generally accepted mechanism involves the following key steps:
-
Initiation: The reaction is initiated by the transfer of an electron from the surface of the alkali metal to the dichlorosilane monomer, forming a silyl radical anion.
-
Propagation: The silyl radical anion can then react via two main pathways:
-
It can couple with another silyl radical anion to form a Si-Si bond.
-
It can be further reduced by another alkali metal atom to form a silyl dianion.
-
-
Chain Growth: The polymer chain grows through the reaction of these active silyl species with dichlorosilane monomers.
-
Termination: The polymerization is typically terminated by the addition of a quenching agent, such as an alcohol, which reacts with the active silyl chain ends.[2]
It is important to note that the reaction conditions can significantly influence the competition between polymer chain growth and the formation of cyclic oligomers, which is a common side reaction.[2]
Alternative Synthetic Routes
While Wurtz-type coupling is the most common method, other synthetic strategies for polysilanes exist, including:
-
Dehydrogenative coupling of silanes: This method offers a different pathway to polysilanes but is most effective for monomers of the type RSiH3.[1]
-
Ring-opening polymerization of strained cyclosilanes: This technique can produce polymers with well-defined molecular weights but requires the synthesis of suitable strained cyclic monomers.[1][3]
-
Electrochemical synthesis: An emerging method that offers a milder alternative to the traditional Wurtz coupling for creating Si-Si bonds.[4]
-
Reductive coupling with Magnesium and Lewis Acids: This method has been shown to be a practical alternative that can be carried out at room temperature.[5][6]
This guide will primarily focus on the optimization of the Wurtz-type coupling reaction due to its widespread use and applicability.
Detailed Experimental Protocol: Wurtz-Type Coupling of this compound
This protocol provides a general procedure for the polymerization of this compound. Researchers should note that optimization of specific parameters will be necessary to achieve desired results for this particular monomer.
Reagents and Materials
-
This compound (monomer)
-
Sodium metal (reductant)
-
Toluene or other high-boiling inert solvent (e.g., xylene)
-
Isopropanol (quenching agent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for GPC analysis)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard air-free glassware (Schlenk line or glovebox)
Step-by-Step Methodology
-
Preparation of Sodium Dispersion:
-
Under an inert atmosphere, carefully add sodium metal to the reaction solvent (e.g., toluene) in a three-necked flask equipped with a mechanical stirrer, condenser, and an inert gas inlet.
-
Heat the mixture above the melting point of sodium (97.8 °C) and stir vigorously to create a fine dispersion of sodium particles.
-
Allow the dispersion to cool to room temperature while maintaining gentle stirring.
-
-
Polymerization Reaction:
-
Once the sodium dispersion has cooled, add the this compound monomer dropwise to the stirred suspension. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours (typically 4-6 hours). The reaction progress can be monitored by observing the consumption of the sodium metal and changes in the viscosity of the reaction mixture.
-
-
Quenching and Work-up:
-
After the desired reaction time, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of isopropanol to consume any remaining sodium metal.
-
Filter the reaction mixture to remove the sodium chloride byproduct.
-
-
Polymer Isolation and Purification:
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution to a large excess of a non-solvent, such as methanol.
-
Collect the precipitated polymer by filtration, wash with additional non-solvent, and dry under vacuum.
-
-
Characterization:
Experimental Workflow Diagram
References
- 1. scribd.com [scribd.com]
- 2. Polysilane - Wikipedia [en.wikipedia.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Polysilanes Using Mg and Lewis Acid and the Consideration of This Reaction Mechanism [scirp.org]
- 6. EP0949289B1 - Process for the preparation of polysilanes - Google Patents [patents.google.com]
Purification techniques for Dichlorobis(2-ethylhexyl)silane after synthesis
Welcome to the technical support center for the purification of Dichlorobis(2-ethylhexyl)silane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the post-synthesis purification of this compound. Our focus is on providing practical, field-proven insights to help you achieve the desired purity for your downstream applications.
Understanding the Chemistry: Why Purification is Critical
This compound is a versatile organosilicon compound, typically synthesized via the hydrosilylation of 1-octene with dichlorosilane in the presence of a platinum catalyst. While this method is efficient, the crude product often contains a variety of impurities that can interfere with subsequent reactions or compromise the properties of the final material.[1] The purification process is therefore a critical step to ensure the quality and consistency of your research.
Common Impurities Encountered:
-
Unreacted Starting Materials: Residual 1-octene and dichlorosilane.
-
Catalyst Residues: Soluble platinum complexes from the hydrosilylation catalyst.[2][3]
-
Byproducts of Hydrosilylation: Isomers of the desired product (e.g., from Markovnikov addition), and products from alkene isomerization.[4]
-
Hydrolysis and Condensation Products: Siloxanes and silanols formed by the reaction of the dichlorosilane with trace moisture.[5]
This guide will focus on the two primary methods for purifying this compound: Fractional Vacuum Distillation and Flash Column Chromatography .
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the purification of this compound.
Q1: What are the key physical properties of this compound I need to know for purification?
A1: Understanding the physical properties is crucial for selecting and optimizing your purification method.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₄Cl₂Si | [6][7] |
| Molecular Weight | 325.43 g/mol | [7] |
| Boiling Point | 132-138 °C at 1.5 mmHg | [7] |
| Appearance | Clear, colorless to light yellow liquid | [8] |
| Hydrolytic Sensitivity | Reacts with moisture | [5][7] |
Q2: My crude product is hazy and has a slight color. What could be the cause?
A2: A hazy appearance or amber coloration is often due to the presence of residual platinum catalyst from the synthesis.[9] These impurities can often be removed by treatment with a basic anion exchange resin or by column chromatography.
Q3: I see white fumes when I handle my this compound. Is this normal?
A3: Yes, this is a common observation with chlorosilanes. The white fumes are hydrogen chloride (HCl) gas, which is formed when the Si-Cl bonds react with moisture in the air.[5] This highlights the importance of handling the compound under an inert atmosphere (e.g., nitrogen or argon) and using dry solvents and glassware.
Q4: Can I purify this compound by distillation at atmospheric pressure?
A4: It is strongly advised against. The boiling point of this compound at atmospheric pressure is expected to be very high, which can lead to thermal decomposition of the compound. Vacuum distillation is the preferred method as it allows for distillation at a much lower temperature, preserving the integrity of the molecule.
Q5: How can I check the purity of my final product?
A5: Gas Chromatography (GC) is an excellent technique for assessing the purity of this compound.[8] A non-polar or semi-polar capillary column, such as a VF-5ms or RTX-200, is generally suitable for the analysis of chlorosilanes.[10] Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify any remaining impurities.[11][12]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.
Fractional Vacuum Distillation Issues
Problem 1: Bumping or Unstable Boiling During Distillation
-
Possible Cause: Inefficient stirring or lack of boiling chips in the distillation flask. Uneven heating.
-
Solution:
-
Ensure vigorous and consistent stirring using a magnetic stir bar.
-
Use fresh boiling chips.
-
Ensure the heating mantle is properly sized for the flask and provides even heating.
-
Problem 2: Poor Separation of Product from Impurities
-
Possible Cause: Insufficient number of theoretical plates in the fractionating column. Distillation rate is too fast.
-
Solution:
-
Use a longer fractionating column or one with a more efficient packing material.
-
Slow down the distillation rate by reducing the heat input. A slow, steady collection of distillate will result in better separation.[13]
-
Ensure the column is well-insulated (e.g., with glass wool or aluminum foil) to maintain a proper temperature gradient.[13]
-
Problem 3: Product Decomposes in the Distillation Pot
-
Possible Cause: Distillation temperature is too high, even under vacuum. Presence of acidic impurities catalyzing decomposition.
-
Solution:
-
Improve the vacuum to further lower the boiling point.
-
Consider a pre-distillation wash with a mild, non-aqueous base to neutralize any acidic impurities.
-
Use a short-path distillation apparatus for very sensitive compounds.
-
Flash Column Chromatography Issues
Problem 1: Product Elutes with the Solvent Front (Low Retention)
-
Possible Cause: The eluent is too polar.
-
Solution:
-
Start with a less polar solvent system. For a non-polar compound like this compound, a good starting point is pure hexane.
-
If necessary, a very small percentage of a slightly more polar, anhydrous solvent like dichloromethane can be added to the hexane to increase the eluting power.
-
Problem 2: Tailing of the Product Peak on the Column
-
Possible Cause: Interaction of the chlorosilane with active sites on the silica gel. Hydrolysis on the column.
-
Solution:
-
Ensure the silica gel is thoroughly dried before use.
-
Use anhydrous solvents for the eluent.
-
Consider deactivating the silica gel by pre-treating it with a non-polar silanizing agent, though this is an advanced technique.
-
Problem 3: Cracking or Channeling of the Silica Gel Bed
-
Possible Cause: Improper packing of the column. A sudden change in solvent polarity.
-
Solution:
General Issues
Problem: Low Overall Yield After Purification
-
Possible Cause: Hydrolysis of the product during workup or purification.[5] Mechanical losses during transfers. Incomplete elution from the chromatography column.
-
Solution:
-
Rigorously exclude moisture at every step. Use flame-dried glassware, anhydrous solvents, and perform all manipulations under an inert atmosphere.[5]
-
Ensure complete transfer of material between vessels. Rinse glassware with a small amount of anhydrous solvent.
-
If using column chromatography, ensure all of the product has been eluted by monitoring the fractions using Thin Layer Chromatography (TLC) or GC.
-
Experimental Protocols
Protocol for Fractional Vacuum Distillation
This protocol is designed for the purification of this compound on a laboratory scale.
Materials and Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Vacuum pump and vacuum gauge
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
-
Inert gas source (nitrogen or argon)
-
Flame-dried glassware
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are well-sealed with appropriate grease.
-
Inert Atmosphere: Flame-dry the entire apparatus under vacuum and then backfill with an inert gas. Maintain a positive pressure of inert gas throughout the setup.
-
Charging the Flask: Transfer the crude this compound to the round-bottom flask containing a magnetic stir bar under a counterflow of inert gas.
-
Initiating Distillation:
-
Turn on the condenser cooling water.
-
Begin stirring the crude product.
-
Gradually apply vacuum to the system, aiming for a pressure of approximately 1.5 mmHg.
-
Slowly heat the distillation flask using the heating mantle.
-
-
Fraction Collection:
-
Observe the vapor rising through the fractionating column. A "ring of condensate" should slowly ascend the column.[13]
-
Collect a forerun fraction, which will contain any lower-boiling impurities.
-
Once the temperature at the distillation head stabilizes in the expected boiling range (132-138 °C at 1.5 mmHg), switch to a clean receiving flask to collect the main product fraction.
-
Maintain a slow and steady distillation rate for optimal separation.
-
-
Shutdown:
-
Once the main fraction is collected and the temperature begins to drop or fluctuate, stop the distillation.
-
Turn off the heating mantle and allow the system to cool under vacuum.
-
Once at room temperature, slowly backfill the apparatus with inert gas before disconnecting the receiving flask.
-
Visualization of the Fractional Vacuum Distillation Workflow:
Caption: Workflow for Fractional Vacuum Distillation.
Protocol for Flash Column Chromatography
This protocol is suitable for removing polar impurities and catalyst residues.
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (230-400 mesh, for flash chromatography)
-
Anhydrous solvents (e.g., hexane, dichloromethane)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
Inert gas source
-
Flame-dried glassware
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in anhydrous hexane and pour it into the column.
-
Gently tap the column to ensure even packing and remove air bubbles.[14][16]
-
Add another thin layer of sand on top of the silica bed.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile, anhydrous solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent under reduced pressure to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
-
Add a final layer of sand to protect the sample layer.
-
-
Elution:
-
Carefully add the eluent (e.g., anhydrous hexane) to the column.
-
Apply gentle pressure with an inert gas to push the solvent through the column.
-
Collect fractions and monitor the elution by TLC or GC.
-
The non-polar this compound should elute relatively quickly with a non-polar solvent, while more polar impurities and catalyst residues will be retained on the column.
-
-
Product Recovery:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualization of the Column Chromatography Workflow:
Caption: Workflow for Flash Column Chromatography.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C16H34Cl2Si | CID 22023834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Di(2-ethylhexyl)dichlorosilane | 1089687-03-5 [chemicalbook.com]
- 8. This compound | 1089687-03-5 | TCI EUROPE N.V. [tcichemicals.com]
- 9. US4900520A - Process for removal of soluble platinum group metal catalysts from liquid product mixtures - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. diva-portal.org [diva-portal.org]
- 13. Purification [chem.rochester.edu]
- 14. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 15. pcliv.ac.uk [pcliv.ac.uk]
- 16. quora.com [quora.com]
Preventing gel formation during Dichlorobis(2-ethylhexyl)silane polymerization
A Guide to Preventing Gel Formation and Ensuring Reaction Success
Welcome to the Technical Support Center for Dichlorobis(2-ethylhexyl)silane polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of gel formation during their experiments. As Senior Application Scientists, we have compiled this guide based on established scientific principles and extensive field experience to ensure the integrity and success of your polymerization reactions.
Understanding Gel Formation: The Root of the Problem
Gelation in this compound polymerization is an undesirable outcome that transforms a viscous liquid into a solid, insoluble network.[1] This phenomenon primarily arises from uncontrolled cross-linking reactions between polymer chains. The Flory-Stockmayer theory provides a framework for predicting the onset of gelation by considering the functionality of the monomers and the extent of the reaction.[1] In essence, when the probability of forming cross-links surpasses a critical threshold, an infinite network emerges, leading to the formation of a gel.[1]
Several factors can contribute to this unwanted cross-linking:
-
Hydrolysis: Dichlorosilanes are highly susceptible to hydrolysis, even from trace amounts of water.[2][3][4] This reaction forms silanol (Si-OH) groups, which can then undergo condensation to create siloxane (Si-O-Si) bridges between polymer chains, a key step in gel formation.[4][5][6]
-
Impurities: The presence of impurities, particularly those with more than two reactive functional groups (e.g., trichlorosilanes), can act as cross-linking agents, leading to a three-dimensional polymer network and gelation.[7]
-
Reaction Conditions: Factors such as temperature, solvent, and catalyst concentration can significantly influence the reaction kinetics. Unoptimized conditions can favor side reactions that promote cross-linking.[8][9]
-
Stoichiometry: An improper balance of reactants can lead to an excess of reactive sites, increasing the likelihood of cross-linking and gel formation.[10][11]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
FAQ 1: My reaction mixture turned into a solid gel almost immediately after initiation. What happened?
Answer: Rapid gelation is often a sign of excessive and uncontrolled hydrolysis. This compound is highly reactive with water, and even atmospheric moisture can be sufficient to initiate rapid cross-linking.[3][12]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, preferably by oven-drying overnight and cooling under a stream of dry inert gas (e.g., argon or nitrogen). Solvents must be freshly distilled from an appropriate drying agent.
-
Inert Atmosphere: Conduct the entire reaction, including monomer and reagent transfers, under a positive pressure of an inert gas.
-
Monomer Purity: Verify the purity of your this compound. Contamination with trichlorosilanes or other multifunctional silanes can lead to rapid gelation. Consider purifying the monomer by distillation under reduced pressure if purity is a concern.
FAQ 2: The polymerization proceeds, but I observe insoluble particles or a gradual increase in viscosity leading to a soft gel over time. What is the likely cause?
Answer: This scenario suggests a slower, more controlled, but still undesirable, cross-linking process. The cause could be trace amounts of water, impurities, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Re-evaluate Anhydrous Technique: Even with standard anhydrous procedures, trace moisture can be introduced. Consider using a glovebox for the most sensitive reactions.
-
Solvent Choice: The choice of solvent can influence reaction rates. Non-polar, aprotic solvents are generally preferred.
-
Temperature Control: Lowering the reaction temperature can sometimes slow down the rate of side reactions that lead to cross-linking.[13]
-
Monomer Concentration: High monomer concentrations can increase the probability of intermolecular reactions and cross-linking.[9] Experiment with lower initial monomer concentrations.
FAQ 3: Can the type of initiator or catalyst I use contribute to gel formation?
Answer: Absolutely. The choice and concentration of the initiator or catalyst are critical. Some catalysts can promote side reactions or interact with impurities to induce gelation.
Troubleshooting Steps:
-
Catalyst Purity: Ensure the catalyst is of high purity and handled under anhydrous conditions.
-
Catalyst Loading: Use the minimum effective concentration of the catalyst. An excess can lead to uncontrolled polymerization and side reactions.
-
Alternative Catalysts: If gelation persists, consider exploring alternative catalyst systems that may offer better control over the polymerization.
Experimental Protocols for Preventing Gel Formation
The following protocols provide a framework for conducting the polymerization of this compound while minimizing the risk of gelation.
Protocol 1: Rigorous Anhydrous Reaction Setup
This protocol is essential for preventing hydrolysis-induced gelation.
Materials:
-
Round-bottom flask and other necessary glassware
-
Schlenk line or glovebox
-
Dry inert gas (Argon or Nitrogen)
-
Heat gun or oven
-
Anhydrous solvents
-
This compound (high purity)
Procedure:
-
Glassware Preparation: Disassemble and thoroughly clean all glassware. Oven-dry at >120°C for at least 4 hours (overnight is recommended).
-
Assembly: Quickly assemble the glassware while still hot and immediately place it under a positive pressure of dry inert gas using a Schlenk line.
-
Flame Drying (Optional but Recommended): For the most stringent anhydrous conditions, carefully flame-dry the assembled apparatus under vacuum using a heat gun. Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
Reagent Transfer: Transfer all anhydrous solvents and the this compound monomer into the reaction flask via cannula or syringe under a positive flow of inert gas.
Protocol 2: Controlled Polymerization Reaction
This protocol outlines a general procedure for the polymerization, emphasizing control over reaction parameters.
Materials:
-
Anhydrous reaction setup (from Protocol 1)
-
This compound
-
Anhydrous solvent (e.g., toluene, hexane)
-
Initiator/catalyst solution (prepared under inert atmosphere)
-
Stirring mechanism (magnetic stir bar or overhead stirrer)
-
Temperature control system (e.g., oil bath, cryostat)
Procedure:
-
Monomer Solution Preparation: In the prepared anhydrous reaction flask, dissolve the this compound in the chosen anhydrous solvent to the desired concentration.
-
Temperature Equilibration: Bring the monomer solution to the target reaction temperature using the temperature control system.
-
Initiation: Slowly add the initiator/catalyst solution to the stirring monomer solution via syringe or dropping funnel. A slow, controlled addition is crucial to prevent localized high concentrations that can lead to uncontrolled polymerization.
-
Monitoring the Reaction: Monitor the progress of the reaction by periodically taking small aliquots (under inert atmosphere) for analysis (e.g., GPC, NMR) to track molecular weight and polydispersity.
-
Termination: Once the desired molecular weight is achieved, terminate the polymerization by adding a suitable quenching agent. The choice of quenching agent will depend on the specific initiator/catalyst system used.
Visualizing the Problem: Reaction and Gelation Pathways
To better understand the chemical processes at play, the following diagrams illustrate the desired polymerization pathway and the undesirable pathway leading to gel formation.
References
- 1. youtube.com [youtube.com]
- 2. scribd.com [scribd.com]
- 3. Dichlorosilane - Wikipedia [en.wikipedia.org]
- 4. gelest.com [gelest.com]
- 5. dakenchem.com [dakenchem.com]
- 6. adhesivesmag.com [adhesivesmag.com]
- 7. mdpi.com [mdpi.com]
- 8. Deciphering the Reaction Cycle Mechanisms and Key Reaction Factors of Monochlorosilane by Disproportionation of Dichlorosilane via Experiments and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Trichlorosilane - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Dichlorobis(2-ethylhexyl)silane Synthesis
Welcome to the technical support guide for managing hydrogen chloride (HCl) byproduct during the synthesis of Dichlorobis(2-ethylhexyl)silane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, mitigating, and resolving issues related to HCl generated in your reactions.
Introduction: The Critical Role of HCl Management
The synthesis of this compound, a key intermediate in specialty polymers and organic synthesis, invariably produces hydrogen chloride (HCl) as a stoichiometric byproduct. While its formation is an expected part of the reaction, improper management of this corrosive and reactive gas can lead to a cascade of experimental problems, including reduced yield, product degradation, and catalyst deactivation. Furthermore, residual HCl in the final product can severely compromise its stability and performance in downstream applications.
This guide provides a comprehensive framework for understanding and controlling HCl in your reaction system. We will explore the causality behind common issues and provide robust, self-validating protocols to ensure the synthesis of high-purity, stable this compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: How is HCl generated during the synthesis of this compound?
A1: The most common laboratory synthesis involves the reaction of a Grignard reagent, (2-ethylhexyl)magnesium chloride, with silicon tetrachloride (SiCl₄). In this reaction, two equivalents of the Grignard reagent displace two chloride atoms on the silicon center. The magnesium chloride (MgCl₂) precipitates, and the desired product is formed. However, any interaction of SiCl₄ or the chlorinated silane product with moisture will generate HCl. The primary source is often the hydrolysis of Si-Cl bonds by trace water in the solvent or on the glassware.
Q2: What are the primary negative impacts of uncontrolled HCl in my reaction?
A2: Uncontrolled HCl can have several detrimental effects:
-
Product Degradation: As a strong acid, HCl can catalyze the cleavage of the silicon-carbon bond, especially at elevated temperatures, leading to lower yields and the formation of impurities.
-
Side Reactions: HCl can promote undesirable side reactions, such as the polymerization of starting materials or products.
-
Corrosion: Both gaseous HCl and its aqueous solution (hydrochloric acid) are highly corrosive to standard laboratory equipment, including stainless steel components.[1][2]
-
Safety Hazards: HCl is a toxic and corrosive gas that poses a significant inhalation hazard.[3][4] Exposure can cause severe irritation to the respiratory tract, skin, and eyes.[4][5]
Q3: What are the main strategies for removing HCl byproduct?
A3: There are three primary strategies, which can be used alone or in combination:
-
Inert Gas Sparging/Desorption: Bubbling a dry, inert gas (like nitrogen or argon) through the reaction mixture can effectively remove dissolved HCl gas.[6]
-
Acid Scavengers: Adding a base to the reaction to neutralize the HCl as it forms. These can be liquid amines (like triethylamine), solid-supported scavengers, or inorganic bases.[7][8]
-
Aqueous Quench & Wash: After the reaction is complete, the mixture can be carefully quenched with water or a basic solution to neutralize and extract the HCl. This requires a subsequent separation and drying step.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. HCl-catalyzed degradation: Residual HCl is cleaving the Si-C bond. 2. Grignard Reagent Decomposition: Introduction of water leading to HCl formation, which quenches the Grignard reagent. | 1a. Implement an in-situ HCl scavenger: Add an amine-based scavenger or use a solid-supported scavenger. 1b. Improve inert gas sparging: Increase the flow rate of dry nitrogen or argon during the reaction. 2. Rigorously dry all glassware and solvents: Ensure all components are free of moisture before starting the reaction. |
| Product is Cloudy or Contains Precipitate | 1. Formation of Siloxanes: Residual moisture and HCl are causing the dichlorosilane to hydrolyze and polymerize. 2. Incomplete Filtration: Fine magnesium salts were not fully removed. | 1a. Work under strictly anhydrous conditions. 1b. Ensure efficient HCl removal before workup. 2. Use a finer porosity filter or a filter aid (e.g., Celite) during filtration. |
| Product Darkens or Changes Color Over Time | Trace Acidity: Residual HCl is causing slow degradation of the product or impurities. | 1. Re-purify the product: Distill under reduced pressure. 2. Implement a more rigorous HCl removal step in the initial protocol, such as passing the crude product through a plug of basic alumina or a scavenger resin. |
| Inconsistent Results Between Batches | Variable Moisture Content: Inconsistent drying of solvents and glassware is leading to varying amounts of HCl generation. | Standardize drying procedures: Use a consistent method for drying solvents (e.g., distillation from a drying agent) and glassware (e.g., oven-drying at a specific temperature for a set time). |
Part 3: Detailed Protocols & Methodologies
Workflow for this compound Synthesis & Purification
The following diagram outlines the general workflow, highlighting the critical stages for HCl management.
Caption: General workflow for synthesis and purification.
Protocol 1: HCl Removal by Inert Gas Sparging
This method is best for reactions where the addition of a chemical scavenger is undesirable.
Objective: To physically remove dissolved HCl gas from the reaction mixture.
Methodology:
-
Setup: Ensure your reaction vessel has a gas inlet that allows for subsurface bubbling and a gas outlet connected to a scrubber (e.g., a bubbler containing a dilute sodium hydroxide solution) to neutralize the exiting HCl gas.
-
Execution: Once the reaction is deemed complete, begin bubbling a steady stream of dry nitrogen or argon through the solution.
-
Monitoring: The rate of bubbling in the outlet scrubber will indicate the amount of HCl being removed. Continue sparging until the bubbling in the scrubber significantly decreases or stops. This typically takes 1-3 hours.
-
Validation: Test the headspace of the reaction vessel with a strip of moist pH paper held by forceps; it should not indicate an acidic environment. For more quantitative results, an aliquot of the solution can be taken for titration (see Analytical Methods).
Protocol 2: In-Situ Neutralization with an Amine Scavenger
This method neutralizes HCl as it is formed, preventing it from causing degradation.
Objective: To use a tertiary amine to scavenge HCl, forming a solid ammonium salt that can be filtered off.
Choice of Scavenger:
| Scavenger | Pros | Cons |
| Triethylamine (TEA) | Inexpensive, effective. | Can be difficult to remove from the product if excess is used. The resulting salt can sometimes be difficult to filter. |
| Diisopropylethylamine (DIPEA) | More sterically hindered, less likely to act as a nucleophile. | More expensive than TEA. |
| Solid-Supported Amines (e.g., SiliaMetS Diamine) | Easy to remove by filtration, no contamination of the product.[7] | Higher cost, may require slightly longer reaction times for complete scavenging. |
Methodology:
-
Stoichiometry: Add 2.1 equivalents of the chosen amine scavenger to the reaction vessel along with the silicon tetrachloride. The slight excess ensures complete neutralization.
-
Execution: Proceed with the Grignard addition as planned. The amine will react with any generated HCl to form a solid ammonium chloride salt.
-
Workup: At the end of the reaction, the ammonium salt is removed along with the magnesium salts during the filtration step.
-
Validation: The absence of fuming when the reaction vessel is exposed to air is a good qualitative indicator of successful HCl removal. Confirm with titration.
Caption: Neutralization of HCl by an amine scavenger.
Part 4: Analytical Methods for Quality Control
Quantification of Residual Acidity by Titration
Objective: To determine the concentration of residual HCl in the final product.
Principle: This method relies on the neutralization reaction between HCl and a standardized solution of a base, such as sodium hydroxide. An indicator is used to visualize the endpoint.
Methodology:
-
Sample Preparation: Accurately weigh approximately 1-2 g of your this compound product into a clean Erlenmeyer flask. Dissolve the sample in 50 mL of a suitable solvent, such as a 1:1 mixture of isopropanol and toluene.
-
Indicator: Add 2-3 drops of a suitable indicator. Bromothymol blue is a good choice as its transition range (pH 6.0-7.6) is appropriate for this titration.
-
Titration: Titrate the sample with a standardized 0.01 M solution of sodium hydroxide in isopropanol until the indicator color changes from yellow (acidic) to blue (basic) and persists for at least 30 seconds.
-
Calculation:
-
Residual Acidity (as % HCl) = (V * M * 36.46) / (W * 10)
-
Where:
-
V = Volume of NaOH titrant used (mL)
-
M = Molarity of the NaOH titrant (mol/L)
-
36.46 = Molar mass of HCl ( g/mol )
-
W = Weight of the sample (g)
-
-
-
Validation: A well-purified product should have a residual acidity of <0.01%.
Part 5: Safety First - Handling Hydrogen Chloride
WARNING: Hydrogen chloride is a toxic, corrosive gas that forms hydrochloric acid on contact with moisture.[1][2] All handling must be performed with appropriate engineering controls and personal protective equipment (PPE).
-
Engineering Controls: All reactions that generate or use HCl must be conducted inside a certified chemical fume hood.[1][3] An emergency shower and eyewash station must be readily accessible.[5]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are required. A face shield should be worn when handling larger quantities.[1]
-
Gloves: Use nitrile gloves, and consult the manufacturer's compatibility chart.[1] Immediately change gloves if they become contaminated.
-
Lab Coat: A flame-resistant lab coat is mandatory.
-
Respiratory Protection: For emergency situations or potential exposures above the permissible exposure limit (PEL), a respirator with an acid gas cartridge is necessary.[1][5]
-
-
Spill & Emergency Procedures:
-
Small Spills (<1 L): If trained, confine the spill with absorbent material from a spill kit. Neutralize with a weak base like sodium bicarbonate.
-
Large Spills or Gas Leaks: Evacuate the area immediately. Alert emergency personnel. Do not attempt to clean it up without specialized training and equipment.[3]
-
Exposure:
-
Inhalation: Move the victim to fresh air immediately. Seek medical attention.[4]
-
Skin Contact: Flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
-
References
- 1. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Hydrogen Chloride | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 5. nj.gov [nj.gov]
- 6. sibran.ru [sibran.ru]
- 7. silicycle.com [silicycle.com]
- 8. mdpi.com [mdpi.com]
Effect of temperature and catalyst on Dichlorobis(2-ethylhexyl)silane reactions
Welcome to the technical support center for Dichlorobis(2-ethylhexyl)silane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile organosilane. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your work is built on a foundation of scientific integrity.
I. Frequently Asked Questions (FAQs) & General Handling
This section addresses common initial queries and safety considerations when working with this compound.
Q1: What are the primary safety concerns when handling this compound?
A1: this compound is a chlorosilane and is highly reactive with moisture. Upon contact with water, it readily hydrolyzes to release corrosive hydrogen chloride (HCl) gas.[1][2] This can cause severe skin burns and eye damage.[3] Therefore, all manipulations should be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q2: How should I properly store this compound?
A2: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and well-ventilated area away from sources of moisture.
Q3: What solvents are compatible with this compound?
A3: Aprotic solvents such as tetrahydrofuran (THF), diethyl ether, toluene, and hexane are generally compatible. Protic solvents like water and alcohols will react with the Si-Cl bonds and should be avoided unless they are intended reactants.
II. Troubleshooting Guide: Hydrolysis Reactions
Hydrolysis of this compound to the corresponding silanediol, bis(2-ethylhexyl)silanediol, is a fundamental reaction. However, controlling the reaction rate and preventing unwanted side reactions can be challenging.
Q1: My hydrolysis reaction is proceeding too slowly. How can I increase the reaction rate?
A1: The rate of hydrolysis for chlorosilanes is significantly influenced by both temperature and pH.[4][5]
-
Temperature: Increasing the reaction temperature will generally accelerate the hydrolysis rate, as described by the Arrhenius equation.[4] A modest increase from 20°C to 50°C can increase the reaction rate by more than six times for some silanes.[4] However, excessive heat can lead to uncontrolled reactions and potential side reactions.
-
Catalysis: The hydrolysis of silanes is catalyzed by both acids and bases.[5][6] The reaction rate is at its minimum around a neutral pH.[7]
-
Acid Catalysis: The addition of a catalytic amount of a non-nucleophilic acid can protonate the chlorine atom, making it a better leaving group and accelerating the nucleophilic attack by water.
-
Base Catalysis: In the presence of a base, water is deprotonated to the more nucleophilic hydroxide ion, which then attacks the silicon center.[7]
-
Troubleshooting Protocol for Slow Hydrolysis:
-
Temperature Adjustment: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by techniques such as GC or NMR.
-
Catalyst Introduction: If temperature adjustment is insufficient, consider adding a catalyst.
-
For acid catalysis, introduce a small amount of a dilute non-nucleophilic acid (e.g., HCl in an organic solvent).
-
For base catalysis, a tertiary amine like triethylamine can be used.
-
Q2: I am observing the formation of insoluble polymeric materials in my hydrolysis reaction. What is causing this and how can I prevent it?
A2: The formation of insoluble polymers is due to the self-condensation of the intermediate silanediol to form polysiloxanes.[2] This is a common issue with di- and trifunctional silanes.
-
Causality: The silanol groups formed during hydrolysis are themselves nucleophilic and can react with other silanol groups or remaining chlorosilane molecules, leading to the formation of Si-O-Si linkages and ultimately a cross-linked polymer network.[2]
Strategies to Minimize Polymerization:
| Strategy | Mechanism | Recommended Implementation |
| Controlled Water Addition | Limiting the concentration of water can favor the initial hydrolysis over subsequent condensation. | Use a syringe pump to slowly add water to the solution of this compound. |
| Dilution | Lowering the concentration of the silane reduces the probability of intermolecular condensation reactions. | Perform the reaction in a larger volume of an appropriate aprotic solvent. |
| Temperature Control | While higher temperatures increase the hydrolysis rate, they can also accelerate condensation. | Maintain a moderate temperature (e.g., 10°C to 40°C) to balance the rates of hydrolysis and condensation.[6] |
Experimental Workflow for Controlled Hydrolysis:
Caption: Controlled hydrolysis workflow.
III. Troubleshooting Guide: Grignard Reactions
Grignard reactions are a cornerstone for forming silicon-carbon bonds. However, achieving the desired degree of substitution and avoiding side reactions requires careful control of reaction conditions.
Q1: I am trying to perform a monosubstitution reaction with a Grignard reagent, but I am getting a significant amount of the disubstituted product. How can I improve the selectivity?
A1: The formation of disubstituted products arises from the high reactivity of the Grignard reagent with the intermediate monochlorosilane. To favor monosubstitution, the concentration of the Grignard reagent relative to the dichlorosilane must be carefully managed.
-
Reverse Addition: Adding the Grignard reagent slowly to a solution of the dichlorosilane (reverse addition) maintains a low concentration of the nucleophile, thereby increasing the probability of it reacting with the more abundant starting material rather than the monosubstituted intermediate.[8]
Troubleshooting Protocol for Selectivity in Grignard Reactions:
-
Employ Reverse Addition: Dissolve the this compound in an appropriate anhydrous solvent (e.g., THF) and cool the solution. Slowly add the Grignard reagent to this solution.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0°C or below) to moderate the reactivity of the Grignard reagent.
-
Stoichiometry: Use a slight excess of the dichlorosilane relative to the Grignard reagent to ensure the Grignard is the limiting reagent.
Q2: My Grignard reaction is sluggish, and the yield is low. What factors could be contributing to this?
A2: Several factors can lead to a sluggish Grignard reaction, including the quality of the Grignard reagent, solvent effects, and the presence of inhibiting byproducts.
-
Grignard Reagent Quality: The Grignard reagent may have partially decomposed due to exposure to moisture or air. It is crucial to use freshly prepared or titrated Grignard reagents.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Tetrahydrofuran (THF) is often preferred over diethyl ether as it can lead to much faster reaction rates.[9]
-
Byproduct Inhibition: The magnesium halides formed as byproducts can sometimes complex with the Grignard reagent and affect its reactivity.[10]
Investigative Steps for a Sluggish Grignard Reaction:
Caption: Troubleshooting sluggish Grignard reactions.
IV. Catalyst Selection and Temperature Effects in Hydrosilylation
While this compound is not a typical hydrosilylation agent due to the reactive Si-Cl bonds, its derivatives (e.g., bis(2-ethylhexyl)silane, H2Si(C8H17)2) are. Understanding the principles of catalysis and temperature in hydrosilylation is crucial for those who might synthesize and use such derivatives.
Q1: What types of catalysts are effective for hydrosilylation reactions, and how do they influence the outcome?
A1: A wide range of transition metal complexes can catalyze hydrosilylation. The choice of catalyst can affect the reaction rate, selectivity (e.g., α- vs. β-addition), and the potential for side reactions.
Common Hydrosilylation Catalysts and Their Characteristics:
| Catalyst Type | Examples | Key Characteristics |
| Platinum-based | Speier's catalyst, Karstedt's catalyst | Highly active and widely used, but can be expensive.[11] |
| Rhodium-based | Wilkinson's catalyst | Often used for selective hydrosilylation of carbonyls. Can favor α-isomer formation in some cases.[12] |
| Ruthenium-based | Ru3(CO)12 | Can exhibit high selectivity for the β-isomer in the hydrosilylation of certain substrates.[12] |
| Iron-based | FeCl3 | Inexpensive and earth-abundant, representing a more sustainable option.[13] |
Q2: How does temperature affect hydrosilylation reactions?
A2: Temperature is a critical parameter in hydrosilylation.
-
Rate: As with most reactions, increasing the temperature generally increases the reaction rate.
-
Selectivity: The regioselectivity of the addition can be temperature-dependent. In some cases, lower temperatures may favor the formation of one isomer over another.
-
Catalyst Stability: The catalyst itself may have a limited thermal stability. Exceeding this temperature can lead to catalyst decomposition and loss of activity.
-
Side Reactions: Higher temperatures can promote side reactions such as silane redistribution or reduction of the unsaturated substrate.[14]
General Guidance for Temperature Optimization:
-
Start Low: Begin the reaction at room temperature or slightly above to gauge the catalyst's activity.
-
Incremental Increases: If the reaction is slow, gradually increase the temperature in 10-20°C increments, monitoring for product formation and the appearance of byproducts.
-
Consult Literature: Review literature for the specific catalyst being used to determine its optimal temperature range and thermal stability.
V. References
-
This compound. J&K Scientific. --INVALID-LINK--
-
Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of organic chemistry, 69(15), 5071–5076. --INVALID-LINK--
-
De Poortere, M., & De Vringer, T. (2004). Hydrolysis of silanes and surface treatment with the hydrolysis product. Google Patents. --INVALID-LINK--
-
Effects of Temperature and Solvent on the Hydrolysis of Alkoxysilane under Alkaline Conditions. ResearchGate. --INVALID-LINK--
-
Hydrosilylation Reactions Catalyzed by Rhenium. MDPI. --INVALID-LINK--
-
Bifunctional Silica-Supported Ionic Liquid Phase (SILP) Catalysts in Silane Production: Their Synthesis, Characterization and Catalytic Activity. MDPI. --INVALID-LINK--
-
GRIGNARD REAGENTS AND SILANES. Gelest, Inc.--INVALID-LINK--
-
Hydrosilylation and Silane Polymerization Catalyzed by Group 4 Amidometallocene Cations. Cronfa - Swansea University. --INVALID-LINK--
-
This compound. PubChem. --INVALID-LINK--
-
Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. ResearchGate. --INVALID-LINK--
-
SILANES. Gelest, Inc.--INVALID-LINK--
-
Silane Terminated Polymer Reactions with Non-Tin Catalysts. Prospector. --INVALID-LINK--
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. --INVALID-LINK--
-
Intermolecular C–H silylations of arenes and heteroarenes with mono-, bis-, and tris(trimethylsiloxy)hydrosilanes: control of silane redistribution under operationally diverse approaches. PubMed Central. --INVALID-LINK--
-
How does a Silane Coupling Agent Work? Hydrolysis Considerations. Gelest, Inc.--INVALID-LINK--
-
Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. ACS Publications. --INVALID-LINK--
-
Parrillo, D., Lewis, K. M., Badani, M., Prabhakar, T. L., & Rao, R. (2005). 280b Catalyst Selection for the Hydrosilylation Synthesis. --INVALID-LINK--
-
Impact of reaction products on the Grignard reaction with silanes and ketones. ResearchGate. --INVALID-LINK--
-
Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†. ResearchGate. --INVALID-LINK--
-
Catalysts for Silane and Silanol Activation. ResearchGate. --INVALID-LINK--
-
Catalytic Hydrosilylation in Reductive Ether Synthesis and Reductive Beckmann Rearrangements. Nottingham ePrints. --INVALID-LINK--
-
Reactions of Grignard Reagents. Master Organic Chemistry. --INVALID-LINK--
-
Nucleophilic Substitution at Silicon. Chemistry LibreTexts. --INVALID-LINK--
-
Thermal Stability of Silane Coupling Agents. Gelest, Inc.--INVALID-LINK--
-
Preparation of alkyl silanes by the grignard reaction employing cyclic ethers. Google Patents. --INVALID-LINK--
-
Toynbee, J. (1994). Silane crosslinking of polyolefins: observations on the tin catalyst employed. Polymer, 35(2), 438-440. --INVALID-LINK--
-
This compound. TCI EUROPE N.V.--INVALID-LINK--
-
This compound. TCI Deutschland GmbH. --INVALID-LINK--
-
Manufacturer's Guide to Methyl Dichlorosilane: Properties and Applications. Ningbo Inno Pharmchem Co., Ltd.--INVALID-LINK--
-
Dimethyl Dichlorosilane: A Key Chemical for Manufacturers and Suppliers. Ningbo Inno Pharmchem Co., Ltd.--INVALID-LINK--
-
Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.--INVALID-LINK--
-
Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane. ResearchGate. --INVALID-LINK--
-
Silanes. Organic Chemistry Portal. --INVALID-LINK--
-
Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. MDPI. --INVALID-LINK--
-
Thermal decomposition of silane. Semantic Scholar. --INVALID-LINK--
-
This compound. Alfa Chemistry. --INVALID-LINK--
-
A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES. DTIC. --INVALID-LINK--
References
- 1. gelest.com [gelest.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C16H34Cl2Si | CID 22023834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 7. adhesivesmag.com [adhesivesmag.com]
- 8. gelest.com [gelest.com]
- 9. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 13. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 14. Intermolecular C–H silylations of arenes and heteroarenes with mono-, bis-, and tris(trimethylsiloxy)hydrosilanes: control of silane redistribution under operationally diverse approaches - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for handling air and moisture sensitive Dichlorobis(2-ethylhexyl)silane
Welcome to the technical support guide for Dichlorobis(2-ethylhexyl)silane. This resource is designed for researchers, scientists, and drug development professionals who work with this highly reactive and useful organosilicon compound. Its potent reactivity is matched by its sensitivity to atmospheric conditions, which necessitates specific handling techniques. This guide provides in-depth, practical solutions to common challenges in a direct question-and-answer format, grounded in chemical principles and field-proven experience.
Section 1: Fundamental Properties & Hazards
This section addresses the core chemical nature of this compound and the "why" behind its stringent handling requirements.
Q1: What is this compound and why is it classified as "air and moisture sensitive"?
This compound (C₁₆H₃₄Cl₂Si) is a diorganodichlorosilane. Its sensitivity stems from the two highly reactive silicon-chlorine (Si-Cl) bonds. These bonds are susceptible to nucleophilic attack by water (hydrolysis). The moisture present in ambient air is sufficient to initiate this reaction.[1][2] This reaction is rapid and exothermic.
Q2: What are the primary hazards associated with this compound?
The primary hazards are its corrosivity and reactivity.[3] Upon contact with moisture, it hydrolyzes to produce corrosive hydrogen chloride (HCl) gas.[4][5] This HCl gas can form hydrochloric acid in the presence of more water, such as on moist skin, in the eyes, or in the respiratory tract. Therefore, the compound itself, and its reaction byproducts, can cause severe chemical burns to the skin, eyes, and mucous membranes.[3][4][6] Inhalation of the vapors or the resulting HCl mist can lead to severe respiratory irritation and damage.[4]
Q3: What physically happens when this compound is exposed to air?
Upon exposure to humid air, you will typically observe white fumes. This is the formation of HCl gas, which then reacts with more moisture in the air to form an aerosol of hydrochloric acid.[5] Simultaneously, the silicon-containing part of the molecule will hydrolyze and condense to form polysiloxanes (silicones), which may appear as a white, insoluble solid or an oily substance.[5] This process is irreversible and degrades the reagent.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₄Cl₂Si | [3] |
| Molecular Weight | ~325.43 g/mol | [3][7] |
| Appearance | Clear liquid | [8] |
| Boiling Point | 132-138 °C @ 1.5 mmHg | [8] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [8] |
| Primary Hazard | H314: Causes severe skin burns and eye damage | [3][6] |
Section 2: Essential Handling Environments
The fundamental principle for handling this silane is the strict exclusion of air and moisture. This is non-negotiable for experimental success and safety. The two primary environments for achieving this are a glovebox and a Schlenk line.
Q4: When should I choose a glovebox versus a Schlenk line for my experiment?
Your choice depends on the scale and nature of your manipulations.
-
A Glovebox is superior for complex manipulations, handling solids, or when using standard laboratory glassware is more convenient.[1][9] It provides a continuously purified inert atmosphere (<1 ppm O₂/H₂O), making it ideal for preparing reaction mixtures, weighing out sensitive reagents, or performing filtrations.[9][10]
-
A Schlenk Line is a versatile and economical choice for many solution-phase reactions.[11][12] It uses a dual vacuum and inert gas manifold to control the atmosphere within specialized "Schlenk" glassware. It is perfectly suited for adding liquid reagents, running reactions under reflux, and removing solvents under vacuum.[12][13]
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during storage, setup, and execution of your experiments.
Issue: Reagent Appearance & Storage
Q5: My new bottle of this compound looks cloudy or contains a white precipitate. Is it usable?
No, it is not recommended for use in sensitive applications. Cloudiness or a precipitate is a clear sign of hydrolysis.[5] This means the reagent has been contaminated with moisture, and a portion of it has decomposed into HCl and siloxanes. Using this material will introduce impurities and water into your reaction, and the actual concentration of the active dichlorosilane will be lower than stated, leading to stoichiometric errors and poor results.
Q6: I briefly opened the bottle outside of a controlled atmosphere. What should I do?
The reagent at the very top layer has likely been exposed and partially hydrolyzed. While the bulk material deeper in the bottle may still be good, the integrity of the entire contents is now compromised. For highly sensitive reactions, it is best to discard the reagent (following proper quenching procedures). For less sensitive applications, you may be able to salvage the remaining liquid by carefully transferring it under an inert atmosphere to a new, dry, sealed vessel, leaving the top layer behind. However, it is crucial to re-validate its purity before use. The best practice is to never open the primary seal of a chlorosilane outside of a glovebox or an inert gas flow.[14][15]
Q7: How should I properly store a partially used bottle of the silane?
The reagent should be stored under a dry, inert atmosphere (nitrogen or argon) in a tightly sealed container.[16] If using a bottle with a septum-sealed cap (like a Sure/Seal™ bottle), ensure the septum has not been excessively punctured.[14] For long-term storage after first use, it is advisable to transfer the reagent inside a glovebox into smaller, sealed vials to minimize headspace and the impact of repeated punctures on a single container.[14] Store in a cool, dry, well-ventilated area away from incompatible materials.[16]
Issue: Reaction Setup & Execution
Q8: My reaction is not proceeding, or the yield is very low. What are the likely causes?
Assuming the reaction design is sound, over 90% of failures with sensitive reagents are due to atmospheric contamination.
-
Insufficiently Dried Glassware: Glass surfaces readily adsorb a film of water.[1][15] All glassware must be rigorously oven-dried (e.g., >4 hours at 140°C) and assembled hot while flushing with inert gas, or cooled under vacuum.[13][14]
-
Wet Solvents or Reagents: Ensure all solvents and other reagents are rigorously dried and deoxygenated. For highly sensitive reactions, using solvents from a solvent purification system or freshly distilled from an appropriate drying agent is critical.[2]
-
System Leaks: Even a small leak in your Schlenk line tubing, a poorly greased joint, or a worn septum can introduce enough air and moisture to kill a reaction. Always leak-test your system.
Q9: I see white fumes and/or a precipitate forming as soon as I add the silane to my reaction mixture. What is happening?
This is a classic sign of an ongoing reaction with water. The white fumes are HCl gas, and the precipitate is the forming siloxane polymer.[5] This indicates that despite your best efforts, there is a significant source of moisture contamination in your reaction flask. You must immediately re-evaluate the dryness of your solvent, other reagents, and the integrity of your inert atmosphere setup.
Issue: Reagent Transfer
Q10: My syringe needle clogged while trying to dispense the silane. Why did this happen?
This is almost always caused by hydrolysis inside the needle. If the syringe and needle are not perfectly dry, the residual moisture will react with the silane to form solid siloxane, blocking the needle.[4] It can also happen if you attempt to draw the liquid into the syringe too slowly, allowing time for moisture at the tip of the needle (from the atmosphere) to react.
Section 4: Standard Operating Protocols
Follow these validated protocols to ensure safe and effective handling.
Protocol 1: Preparing a Reaction Flask using a Schlenk Line
-
Oven-Dry Glassware: Place the clean Schlenk flask, stir bar, and any other necessary glassware in an oven at >140°C for at least 4 hours (overnight is best).[13]
-
Hot Assembly: While the glassware is still hot, assemble the apparatus (e.g., attach a condenser) using a thin, uniform layer of appropriate vacuum grease on all ground-glass joints. Immediately connect the flask to the Schlenk line via heavy-walled tubing.[14]
-
Perform Evacuate-Refill Cycles: This is the most critical step to establish an inert atmosphere.[11]
-
Ensure the flask's stopcock is closed to the manifold. Open the line to the vacuum pump.
-
Slowly open the flask's stopcock to the vacuum. Allow the flask to evacuate for 5-10 minutes.
-
Close the flask's stopcock.
-
Switch the manifold from vacuum to the inert gas line.
-
Slowly open the flask's stopcock to the inert gas line to backfill the flask. Do not do this too quickly, as it can blow the oil out of the bubbler.[11]
-
-
Repeat: Repeat the evacuate-refill cycle at least three times to ensure the removal of residual air and moisture.[11][17] The flask is now ready for use.
Protocol 2: Transferring this compound via Syringe
-
Prepare Syringe: Dry the glass syringe and needle in a 140°C oven. Assemble it while hot and allow it to cool in a desiccator or under a stream of inert gas.
-
Flush Syringe: Once cool, flush the syringe with dry inert gas (nitrogen or argon) from your Schlenk line at least 10 times to remove any trace air.[13]
-
Prepare Reagent Bottle: Secure the reagent bottle. If it is a Sure/Seal™ type bottle, place a needle connected to the inert gas bubbler through the septum to create a positive pressure.[15]
-
Withdraw Reagent: Insert the prepared syringe needle through the septum into the liquid. Gently pull the plunger to draw slightly more than the required volume.
-
Remove Bubbles & Set Volume: Invert the syringe and carefully push the plunger to expel any gas bubbles and precisely set the desired volume.
-
Inject into Flask: Swiftly transfer the syringe to your prepared reaction flask and inject the reagent. If adding sub-surface, ensure the needle tip is below the solvent level.
Protocol 3: Safe Quenching and Disposal of Residual Silane
Chlorosilanes react violently with water and must be neutralized before disposal.[4] This procedure must be performed in a chemical fume hood.
-
Inert and Dilute: In a separate flask equipped with a stir bar and under a positive pressure of inert gas, add a non-reactive, dry solvent like hexane or toluene. The amount should be sufficient to dilute the silane by at least 10-fold.[16]
-
Cool the Solvent: Cool the solvent bath using an ice-water bath.
-
Slow Addition: Slowly, dropwise, add the residual this compound to the stirred, cooled solvent.
-
Initial Quench: While maintaining cooling and stirring, slowly add a less reactive alcohol, such as isopropanol. This will react to form alkoxysilanes and HCl, but the reaction is more controllable than with water.
-
Final Quench: Once the addition of alcohol is complete and the initial reaction has subsided, you can slowly and carefully add water or a dilute aqueous base (like sodium bicarbonate) to neutralize the remaining material and the HCl produced.
-
Disposal: The resulting mixture can now be disposed of in the appropriate aqueous/organic waste stream according to your institution's guidelines.
Section 5: Frequently Asked Questions (FAQs)
Q11: What type of gloves and other PPE are absolutely required?
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[4][18] Contact lenses should not be worn.[4]
-
Gloves: Use gloves rated for corrosive materials. Butyl or thick rubber gloves are often recommended. Check the manufacturer's glove compatibility chart. Always double-check for pinholes.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure a safety shower and eyewash station are immediately accessible.[16]
Q12: How should I handle a small spill?
Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand. Do NOT use paper towels or other combustible materials.[16] Scoop the absorbed material into a dry, sealable container using spark-proof tools.[16] The container should then be taken for hazardous waste disposal.
Q13: Can I use nitrogen instead of argon as my inert gas?
Yes. For most applications involving this compound, high-purity nitrogen is a perfectly acceptable and more economical inert gas than argon. Argon is typically reserved for reactions that may be sensitive to dinitrogen fixation, which is not a concern here.
Q14: What materials are incompatible with this compound?
Avoid contact with water, alcohols, strong bases, strong oxidizing agents, and amines.[16] It is corrosive to many metals.[6]
References
- 1. molan.wdfiles.com [molan.wdfiles.com]
- 2. ionicviper.org [ionicviper.org]
- 3. This compound | C16H34Cl2Si | CID 22023834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. globalsilicones.org [globalsilicones.org]
- 5. hscpoly.com [hscpoly.com]
- 6. This compound | 1089687-03-5 | TCI Deutschland GmbH [tcichemicals.com]
- 7. Dichloro[bis(2-ethylhexyl)]silane | CAS#:1089687-03-5 | Chemsrc [chemsrc.com]
- 8. Di(2-ethylhexyl)dichlorosilane | 1089687-03-5 [chemicalbook.com]
- 9. ucd.ie [ucd.ie]
- 10. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. web.mit.edu [web.mit.edu]
- 16. benchchem.com [benchchem.com]
- 17. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 18. scribd.com [scribd.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of Dichlorobis(2-ethylhexyl)silane
Introduction: The Analytical Imperative for Dichlorosilane Reagents
Dichlorobis(2-ethylhexyl)silane (C₁₆H₃₄Cl₂Si) is a key organosilicon compound, belonging to the versatile class of dichlorosilanes which serve as critical precursors in the synthesis of silicon-based polymers and high-performance materials.[1] The two reactive chlorine atoms bonded to the silicon center are pivotal, providing sites for controlled hydrolysis and polycondensation reactions, which are fundamental to the production of silicones and other advanced materials. The bulky, branched 2-ethylhexyl groups confer unique solubility and steric properties to the molecule and the resulting polymers.
Given its role as a molecular building block, the absolute purity and confirmed structural integrity of this compound are paramount. Contaminants, such as residual starting materials, partially reacted species, or hydrolysis byproducts, can dramatically alter reaction kinetics, polymer chain length, and the final properties of the material. This guide provides a comparative overview of the essential analytical methods required for the comprehensive characterization of this reagent, grounded in the principles of scientific integrity and field-proven experience. For researchers, scientists, and drug development professionals utilizing silane chemistry, a multi-faceted analytical approach is not just recommended; it is a necessity for reproducible and reliable results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of this compound. It provides detailed information about the chemical environment of each nucleus (¹H, ¹³C, ²⁹Si), allowing for complete structural assignment and the detection of subtle structural isomers or impurities.
Causality Behind the Technique: The strength of NMR lies in its ability to probe the magnetic properties of atomic nuclei. The chemical shift of a nucleus is highly sensitive to its local electronic environment, while scalar coupling between adjacent nuclei reveals through-bond connectivity. For a molecule like this compound, this allows for the definitive mapping of the entire organic framework and confirmation of the substituents on the silicon atom.
Key NMR Experiments and Expected Results:
-
¹H NMR: This experiment identifies the number and type of protons. The spectrum is expected to be complex due to the overlapping signals of the two symmetric 2-ethylhexyl groups. Key regions would include the terminal methyl groups (CH₃), the methylene chains (CH₂), and the methine proton (CH). Integration of these signals should correspond to the 34 protons in the structure.
-
¹³C NMR: This provides a signal for each unique carbon environment. For this compound, this would confirm the presence of all eight distinct carbon atoms in the 2-ethylhexyl chain. The chemical shifts are diagnostic for alkyl carbons.[2]
-
²⁹Si NMR: This is the most direct method for observing the silicon center. Although ²⁹Si has a low natural abundance (4.7%) and can have long relaxation times, it provides a definitive chemical shift for the dichlorosilane moiety.[3] This experiment is crucial for identifying any silicon-containing impurities, such as silanols (from hydrolysis) or other siloxane species.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Due to the moisture sensitivity of dichlorosilanes, all sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Solvent Selection: Use an anhydrous deuterated solvent, such as chloroform-d (CDCl₃) or benzene-d₆, from a freshly opened ampoule or one stored over molecular sieves.
-
Procedure:
-
Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Add ~0.6 mL of the chosen anhydrous deuterated solvent via syringe.
-
Cap the NMR tube securely. If not in a glovebox, parafilm can be used as a temporary seal.
-
Gently agitate the tube to ensure the sample is fully dissolved.
-
-
Data Acquisition: Acquire ¹H, ¹³C, and ²⁹Si spectra using a high-field NMR spectrometer. For ²⁹Si, a longer acquisition time or the use of relaxation agents may be necessary to obtain a good signal-to-noise ratio.
Workflow for NMR Structural Confirmation
References
A Comparative Guide to the Spectroscopic Analysis of Dichlorobis(2-ethylhexyl)silane Reaction Products
As a Senior Application Scientist, this guide provides an in-depth analysis of the reaction products of Dichlorobis(2-ethylhexyl)silane using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document is designed for researchers and professionals in materials science and drug development, offering not just data, but a causal understanding of the spectroscopic changes that occur during common transformations of this versatile organosilane precursor.
Introduction: The Chemistry of this compound
This compound, [(CH₃(CH₂)₃CH(C₂H₅)CH₂)₂SiCl₂], is a key intermediate in silicone chemistry.[1][2] Its reactivity is dominated by the two chlorine atoms, which are excellent leaving groups. This allows for facile nucleophilic substitution at the silicon center, primarily through hydrolysis and alcoholysis. These reactions are fundamental for creating silanols, alkoxysilanes, and ultimately, polysiloxanes.
Monitoring these transformations is critical for process control and quality assurance. FTIR and NMR spectroscopy are indispensable tools for this purpose, providing unambiguous fingerprints of the functional groups attached to the silicon atom. This guide will compare and contrast the spectroscopic signatures of the starting material against its primary reaction products, providing the data and the rationale needed for confident product identification.
Key Reactions and Transformations
The primary reactions of interest are hydrolysis and alcoholysis. Understanding these pathways is essential for interpreting the resulting spectra.
-
Hydrolysis: The reaction with water displaces the chloride ions to form bis(2-ethylhexyl)silanediol. This silanediol is often an intermediate that can then undergo self-condensation to form siloxane oligomers or polymers, releasing water in the process. This condensation is often catalyzed by residual acid or base.[3][4]
-
Alcoholysis: Reaction with an alcohol (ROH) yields the corresponding dialkoxysilane, [(CH₃(CH₂)₃CH(C₂H₅)CH₂)₂Si(OR)₂], and HCl. This is a common route for producing more stable, yet still reactive, silane coupling agents.[5]
Below is a diagram illustrating these fundamental reaction pathways.
Caption: Reaction pathways of this compound.
Experimental Protocols
To ensure reproducible and reliable data, the following protocols for a model hydrolysis reaction and subsequent spectroscopic analysis are provided.
Protocol: Controlled Hydrolysis of this compound
This protocol is designed to favor the formation of the silanediol while minimizing immediate self-condensation.
-
Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add a solution of this compound (1 equivalent) in an anhydrous, inert solvent like diethyl ether or toluene.
-
Cooling: Cool the flask to 0°C in an ice bath to moderate the reaction rate.
-
Hydrolysis: Prepare a solution of deionized water (2.2 equivalents) and a weak base such as sodium bicarbonate or pyridine (2.2 equivalents) in a suitable solvent (e.g., acetone). The weak base is crucial for neutralizing the HCl byproduct, which would otherwise catalyze rapid condensation.[6]
-
Addition: Add the aqueous solution dropwise to the stirred silane solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Workup:
-
Filter the mixture to remove the salt byproduct (e.g., sodium chloride).
-
Wash the organic phase with deionized water in a separatory funnel to remove any remaining salts or base.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude bis(2-ethylhexyl)silanediol.
-
Protocol: Sample Preparation for Analysis
-
FTIR Spectroscopy:
-
Liquid Samples: A small drop of the neat liquid (starting material or product) can be placed between two salt (NaCl or KBr) plates to form a thin film.
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid product with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used directly on the solid or liquid sample.
-
-
NMR Spectroscopy:
-
Dissolve approximately 10-20 mg of the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is a common choice, but for observing exchangeable protons like Si-OH, a non-protic solvent like Acetone-d₆ or DMSO-d₆ can be beneficial.[7]
-
Filter the solution into a 5 mm NMR tube.
-
Comparative FTIR Analysis
FTIR spectroscopy is exceptionally powerful for identifying the key functional groups involved in the reaction. The analysis hinges on the disappearance of the Si-Cl bond and the appearance of Si-OH, Si-O-Si, or Si-O-C bonds.[8]
Key Vibrational Modes and Their Interpretation
-
Si-Cl (Silicon-Chlorine) Stretch: This is the hallmark of the starting material. It typically appears as a strong absorption in the 600-450 cm⁻¹ region.[8] Its complete disappearance is the primary indicator of a successful reaction.
-
O-H (Hydroxyl) Stretch: The formation of the silanediol introduces a very characteristic broad absorption band in the 3700-3200 cm⁻¹ range due to hydrogen-bonded Si-OH groups.[8] A sharper, weaker peak around 3690 cm⁻¹ may be observed for free, non-hydrogen-bonded silanols.[8]
-
Si-O-(H) (Silanol) Stretch: The Si-O bond in a silanol exhibits absorption in the 950-810 cm⁻¹ range.[8] This can sometimes be a broad band.
-
Si-O-Si (Siloxane) Stretch: The condensation of silanols to form a polysiloxane is definitively identified by the appearance of a very strong and typically broad absorption band between 1100-1000 cm⁻¹.[9][10][11] This is often the most prominent peak in the spectrum of a silicone polymer.
-
C-H (Alkyl) Stretches: The 2-ethylhexyl groups provide consistent peaks around 2960-2850 cm⁻¹ and bending vibrations around 1460 cm⁻¹ and 1380 cm⁻¹. These peaks will be present in both the reactant and all products and can serve as an internal reference.
Data Summary: FTIR
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Present In |
| Si-Cl | Stretch | 600 - 450 | Starting Material |
| O-H | Stretch (H-bonded) | 3700 - 3200 (Broad) | Silanediol Product |
| Si-O-(H) | Stretch | 950 - 810 | Silanediol Product |
| Si-O-Si | Asymmetric Stretch | 1100 - 1000 (Very Strong) | Polysiloxane Product |
| Si-O-C | Stretch | 1110 - 1000 | Alkoxysilane Product |
| C-H (Alkyl) | Stretch | 2960 - 2850 | All Compounds |
Comparative NMR Analysis
NMR spectroscopy provides detailed structural information at the atomic level, confirming not only the functional group transformation but also the integrity of the organic side chains. We will consider ¹H, ¹³C, and ²⁹Si NMR.
¹H NMR Spectroscopy
The analysis focuses on new peaks from incoming groups (OH, OR) and shifts in the protons on the 2-ethylhexyl chain, particularly those closest to the silicon atom.
-
This compound (Starting Material): The spectrum will be characterized by complex multiplets for the aliphatic protons of the 2-ethylhexyl group between ~0.8-1.6 ppm. The methylene protons adjacent to the silicon (Si-CH₂-) will be the most downfield of the aliphatic signals.[12][13][14]
-
Bis(2-ethylhexyl)silanediol (Hydrolysis Product):
-
Si-OH Protons: A new, broad singlet will appear. Its chemical shift is highly variable (typically 2-8 ppm) and depends on concentration, solvent, temperature, and hydrogen bonding.[7][15][16] This peak will exchange with D₂O, causing it to disappear, which is a definitive test.
-
Si-CH₂- Protons: The protons alpha to the silicon will shift slightly upfield compared to the starting material due to the lower electronegativity of oxygen compared to chlorine.
-
-
Dialkoxybis(2-ethylhexyl)silane (Alcoholysis Product):
-
Alkoxy Protons: New signals corresponding to the alcohol's alkyl group will appear. For a methoxy derivative, a sharp singlet would appear around 3.4-3.6 ppm. For an ethoxy derivative, a quartet around 3.7-3.9 ppm and a triplet around 1.2-1.3 ppm would be observed.
-
Si-CH₂- Protons: Similar to the silanediol, these protons will experience an upfield shift relative to the starting dichlorosilane.
-
¹³C NMR Spectroscopy
¹³C NMR confirms the carbon framework and shows predictable shifts based on the substituent at the silicon center.
-
2-Ethylhexyl Carbons: The eight distinct carbons of the 2-ethylhexyl group will be visible in all spectra, typically in the 10-45 ppm range, with the exception of the carbon attached to the silicon.[17][18][19]
-
Si-CH₂- Carbon: This is the most diagnostic carbon. Its chemical shift will move upfield from the dichlorosilane to the silanediol or alkoxysilane, reflecting the change in the electronic environment around the silicon.
-
Alkoxy Carbons: For alcoholysis products, new peaks for the alkoxy carbons will be present (e.g., ~50 ppm for a methoxy group).
²⁹Si NMR Spectroscopy
²⁹Si NMR is the most direct method for observing the environment of the silicon atom. While less common than ¹H or ¹³C NMR due to lower sensitivity, it provides unambiguous evidence of the reaction's progress. Chemical shifts are highly sensitive to the electronegativity of the attached groups.[20]
-
This compound (R₂SiCl₂): Dichlorodialkylsilanes typically resonate in the downfield region, often around +30 to +35 ppm .[21]
-
Bis(2-ethylhexyl)silanediol (R₂Si(OH)₂): The replacement of two chlorine atoms with two hydroxyl groups results in a significant upfield shift. The expected chemical shift would be in the range of -15 to -25 ppm .[22]
-
Polysiloxane ([R₂SiO]n): Condensation to form a siloxane linkage (a D-unit in silicone nomenclature) causes a further upfield shift, typically to the -20 to -25 ppm region.[23]
-
Dialkoxybis(2-ethylhexyl)silane (R₂Si(OR)₂): The dialkoxy species will also be shifted significantly upfield from the dichloro starting material, generally appearing in the -5 to -15 ppm range.
Data Summary: NMR
| Compound Type | Key ¹H NMR Features | Key ¹³C NMR Features | Typical ²⁹Si NMR Shift (ppm) |
| R₂SiCl₂ (Start) | No OH/OR peaks. Si-CH₂- is most downfield. | Si-CH₂- is most downfield. | +30 to +35 |
| R₂Si(OH)₂ (Diol) | Broad, exchangeable Si-OH singlet (2-8 ppm). | Si-CH₂- shifts upfield. | -15 to -25 |
| R₂Si(OR)₂ (Alkoxy) | New peaks for -OR group (e.g., ~3.5 ppm for OCH₃). | New peaks for -OR carbons. Si-CH₂- shifts upfield. | -5 to -15 |
| [-R₂SiO-]n (Siloxane) | Disappearance of Si-OH peak. | Si-CH₂- shift similar to diol. | -20 to -25 |
Integrated Workflow and Data Interpretation
The effective characterization of these reactions relies on a synergistic use of both FTIR and NMR spectroscopy. The following workflow provides a logical approach to analysis.
Caption: Integrated workflow for reaction monitoring and product validation.
Causality in Interpretation:
-
FTIR as a Quick Screen: Use FTIR first to confirm the consumption of the starting material (disappearance of the Si-Cl band). This is a rapid and definitive check.
-
¹H NMR for Functionalization: Use ¹H NMR to confirm the identity of the new functional group. The presence and D₂O-exchangeability of a broad Si-OH peak confirms hydrolysis, while the appearance of characteristic alkoxy signals confirms alcoholysis.
-
²⁹Si NMR for Unambiguous Confirmation: Use ²⁹Si NMR as the ultimate arbiter. The large and predictable chemical shift changes provide conclusive evidence of the new bonding environment at the silicon center, allowing clear differentiation between dichloro, diol, dialkoxy, and siloxane species.
By following this structured approach and understanding the causal links between chemical structure and spectral output, researchers can confidently navigate the synthesis and characterization of materials derived from this compound.
References
- 1. This compound | C16H34Cl2Si | CID 22023834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 3. gelest.com [gelest.com]
- 4. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. gelest.com [gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-Ethylhexyl glycidyl ether(2461-15-6) 1H NMR [m.chemicalbook.com]
- 13. 2-Ethylhexyl salicylate(118-60-5) 1H NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 16. researchgate.net [researchgate.net]
- 17. 2-Ethylhexyl glycidyl ether(2461-15-6) 13C NMR spectrum [chemicalbook.com]
- 18. 2-ETHYLHEXYL VINYL ETHER(103-44-6) 13C NMR [m.chemicalbook.com]
- 19. spectrabase.com [spectrabase.com]
- 20. researchgate.net [researchgate.net]
- 21. spectrabase.com [spectrabase.com]
- 22. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 23. A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dichlorobis(2-ethylhexyl)silane and Other Dialkyldichlorosilanes for Researchers and Drug Development Professionals
In the landscape of materials science and drug delivery, the choice of precursor molecules is a critical determinant of the final product's performance. Dialkyldichlorosilanes are foundational monomers for a vast array of silicone-based materials, from elastomers and fluids to sophisticated surface modifiers and drug delivery vehicles.[1] While common reagents like dimethyldichlorosilane and diethyldichlorosilane are workhorses in many laboratories, the unique properties imparted by bulkier, branched alkyl groups are increasingly sought after for specialized applications. This guide provides an in-depth comparison of Dichlorobis(2-ethylhexyl)silane with other dialkyldichlorosilanes, offering experimental insights and protocols to aid researchers in selecting the optimal precursor for their needs.
Introduction: The Significance of the Alkyl Group in Dialkyldichlorosilanes
Dialkyldichlorosilanes (R₂SiCl₂) are bifunctional monomers that readily undergo hydrolysis to form silanediols (R₂Si(OH)₂), which then condense to produce polysiloxane chains (-[R₂SiO]n-). The nature of the 'R' group profoundly influences the physicochemical properties of the resulting silicone polymer or modified surface. Short, linear alkyl groups like methyl (in dimethyldichlorosilane) and ethyl (in diethyldichlorosilane) lead to flexible, low-viscosity polymers and relatively hydrophilic surfaces. In contrast, longer or branched alkyl groups, such as the 2-ethylhexyl group in this compound, introduce significant steric bulk and hydrophobicity, leading to materials with distinct properties.[2]
The 2-ethylhexyl substituent is particularly noteworthy due to its branched structure, which imparts a greater steric shield around the silicon center compared to a linear octyl chain of the same carbon number. This steric hindrance has profound implications for reaction kinetics, polymer architecture, and the ultimate performance of the derived materials.[3]
Physicochemical Properties: A Tabular Comparison
The choice of a dialkyldichlorosilane often begins with an assessment of its fundamental physicochemical properties. These properties not only dictate the handling and storage requirements but also provide initial clues into the characteristics of the resulting polymers or surface modifications.
| Property | This compound | Dimethyldichlorosilane | Diethyldichlorosilane |
| CAS Number | 1089687-03-5 | 75-78-5 | 1719-53-5 |
| Molecular Formula | C₁₆H₃₄Cl₂Si | C₂H₆Cl₂Si | C₄H₁₀Cl₂Si |
| Molecular Weight | 325.43 g/mol | 129.06 g/mol | 157.11 g/mol |
| Boiling Point | 132-138 °C @ 1.5 mmHg | 70 °C @ 760 mmHg | 130 °C @ 760 mmHg |
| Density | ~0.95 g/cm³ | ~1.07 g/cm³ | ~1.05 g/cm³ |
| Refractive Index | ~1.46 | ~1.40 | ~1.43 |
| Flash Point | 150 °C | -9 °C | 21 °C |
| Moisture Sensitivity | High | High | High |
Note: Properties are approximate and can vary slightly depending on the source.
The most striking differences are in the molecular weight, boiling point, and flash point. The significantly higher values for this compound are a direct consequence of its large alkyl groups. This translates to lower volatility and enhanced safety in handling compared to its more volatile counterparts.
The Influence of Steric Hindrance on Reactivity and Polymer Structure
The branched 2-ethylhexyl groups in this compound create a sterically crowded environment around the silicon atom. This steric hindrance plays a crucial role in moderating the reactivity of the Si-Cl bonds and influencing the structure of the resulting polysiloxane chains.
Hydrolysis and Condensation Kinetics
All dialkyldichlorosilanes react readily with water to form hydrochloric acid and silanols. However, the rate of this hydrolysis is significantly influenced by the steric bulk of the alkyl substituents.[4] The large 2-ethylhexyl groups impede the approach of water molecules to the silicon center, resulting in a more controlled and potentially slower hydrolysis rate compared to the rapid and often vigorous reaction of dimethyldichlorosilane.[5]
This moderated reactivity can be advantageous in applications where a controlled polymerization is desired, preventing runaway reactions and allowing for more uniform polymer growth.
References
A Comparative Guide to Gas Chromatography Methods for Purity Assessment of Dichlorobis(2-ethylhexyl)silane
In the landscape of advanced materials and specialty chemicals, the purity of organosilane precursors like Dichlorobis(2-ethylhexyl)silane is paramount. This versatile compound serves as a critical building block in the synthesis of silicones, polymers, and surface modification agents. Its high reactivity, stemming from the silicon-chlorine bonds, necessitates stringent quality control to ensure lot-to-lot consistency and predictable reaction kinetics in downstream applications. This guide provides a comprehensive comparison of two robust gas chromatography (GC) methodologies for the purity assessment of this compound, tailored for researchers, scientists, and drug development professionals who demand analytical rigor.
The Analytical Imperative: Challenges in Silane Analysis
The analysis of chlorosilanes, including this compound, presents a unique set of challenges. These compounds are highly susceptible to hydrolysis in the presence of trace moisture, and their pyrophoric nature demands specialized handling to prevent combustion upon contact with air.[1] Consequently, the entire analytical workflow, from sample introduction to detection, must be meticulously designed to maintain sample integrity and ensure operator safety. Furthermore, the potential for gas-phase reactions within the analytical instrument can complicate spectral interpretation, underscoring the need for well-characterized and validated methods.[2][3]
This guide will compare two primary GC-based approaches: a packed column method with Thermal Conductivity Detection (TCD) for robust, routine analysis, and a high-resolution capillary GC method with Flame Ionization Detection (FID) for more detailed impurity profiling.
Method 1: Packed Column GC with Thermal Conductivity Detection (TCD)
This method is a workhorse for the routine purity analysis of bulk chlorosilanes. Its principal advantage lies in its simplicity, robustness, and the universal response of the TCD to a wide range of compounds.
Causality Behind Experimental Choices
-
Packed Column: A packed column with a non-polar stationary phase, such as a silicone oil on a fluorinated saturated hydrocarbon resin, is chosen for its high sample loading capacity and inertness towards reactive chlorosilanes.[4] This minimizes on-column reactions and degradation.
-
Thermal Conductivity Detector (TCD): The TCD is a non-destructive, universal detector that responds to differences in thermal conductivity between the carrier gas and the analyte. This makes it ideal for quantifying the major component (this compound) without the need for individual calibration of every potential impurity, simplifying the purity calculation by area percent.
-
Inert Gas Carrier: An inert carrier gas like helium or argon is essential to prevent any reaction with the chlorosilane sample.[1][4]
Experimental Protocol
-
Sample Preparation: Due to the pyrophoric nature of this compound, all sample handling must be performed under an inert atmosphere (e.g., in a glovebox). A gastight syringe is used to draw a liquid sample.
-
GC System Configuration:
-
Injector: Split/splitless injector operated in split mode with a high split ratio (e.g., 100:1) to handle the high concentration of the main component. The injection port temperature should be optimized to ensure complete volatilization without thermal degradation.
-
Column: 2m x 1/8" stainless steel packed column with 10% SE-30 on Chromosorb W-HP.
-
Carrier Gas: High-purity helium at a constant flow rate. .
-
Oven Program: Isothermal analysis at a temperature that provides good separation of the main peak from any closely eluting impurities within a reasonable runtime.
-
Detector: TCD maintained at a stable temperature.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample. Record the chromatogram and calculate the purity based on the area percent of the this compound peak relative to the total peak area.
Method 2: High-Resolution Capillary GC with Flame Ionization Detection (FID)
For a more in-depth analysis of impurities, a high-resolution capillary GC method coupled with a sensitive Flame Ionization Detector (FID) is the preferred approach. This method offers superior separation efficiency, allowing for the detection and quantification of trace-level impurities.
Causality Behind Experimental Choices
-
Capillary Column: A capillary column, such as one with a trifluoropropylmethyl polysiloxane phase (e.g., Restek RTX-200), provides significantly higher resolution than a packed column, enabling the separation of closely related impurities.[5] The choice of a semi-polar phase can aid in the separation of a wider range of potential byproducts.
-
Flame Ionization Detector (FID): The FID is highly sensitive to organic compounds, making it ideal for detecting trace-level hydrocarbon impurities that may be present in the this compound. While its response is proportional to the number of carbon atoms, for purity analysis by area percent, it provides a good estimation, especially when the impurities are structurally similar to the main component.
-
Specialized Inlet Liners: The use of a deactivated inlet liner is crucial to prevent the adsorption and degradation of the reactive chlorosilane.
Experimental Protocol
-
Sample Preparation: As with the packed column method, all sample handling must be conducted under an inert atmosphere.
-
GC System Configuration:
-
Injector: Split/splitless injector in split mode. The split ratio can be adjusted to balance sensitivity for trace impurities with preventing column overload from the main peak.
-
Column: 30m x 0.25mm ID capillary column with a 0.25 µm film thickness of a trifluoropropylmethyl polysiloxane stationary phase.
-
Carrier Gas: High-purity helium or hydrogen at a constant flow.
-
Oven Program: A temperature-programmed analysis will be necessary to elute a wide range of potential impurities with varying boiling points.
-
Detector: FID operated at an optimized temperature.
-
-
Analysis: Inject the sample and run the temperature program. Identify and quantify impurities based on their retention times and peak areas relative to the main this compound peak.
Data Presentation: Method Comparison
| Parameter | Packed Column GC-TCD | High-Resolution Capillary GC-FID |
| Primary Application | Routine purity assessment of bulk material | Detailed impurity profiling and trace analysis |
| Resolution | Lower | Higher |
| Sensitivity | Lower | Higher |
| Detector Type | Thermal Conductivity Detector (Universal) | Flame Ionization Detector (Carbon-selective) |
| Column Type | Packed | Capillary |
| Typical Purity Range | >95% | >99% |
| Key Advantage | Robustness, simplicity, universal response | High separation efficiency, sensitivity to organic impurities |
| Key Limitation | Limited ability to separate closely related isomers | Requires careful method development for quantitative accuracy of all impurities |
Experimental Workflow Diagram
Caption: Analytical workflow for the GC purity assessment of this compound.
Conclusion and Recommendations
The choice between a packed column GC-TCD method and a high-resolution capillary GC-FID method for the purity assessment of this compound depends on the specific analytical objective. For routine quality control where the primary goal is to confirm the purity of the bulk material against a specification (e.g., >95%), the packed column GC-TCD method offers a robust, reliable, and straightforward solution.
However, for applications where trace impurities can significantly impact performance, such as in the synthesis of high-purity polymers or in pharmaceutical applications, the superior separation efficiency and sensitivity of the high-resolution capillary GC-FID method are indispensable. This method provides a more detailed picture of the impurity profile, enabling a more thorough understanding of the material's quality.
For comprehensive quality assurance, a combination of both methods is recommended. The packed column GC-TCD can be used for routine batch release, while the capillary GC-FID method can be employed for method validation, in-depth characterization of new batches, and troubleshooting. Regardless of the chosen method, adherence to strict sample handling protocols under an inert atmosphere is critical for obtaining accurate and reproducible results in the analysis of reactive chlorosilanes.
References
- 1. applications.wasson-ece.com [applications.wasson-ece.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Investigation of unexpected silane ions caused by gas-phase reactions in Orbitrap gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and column for gas chromatography - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Silicone Performance: A Comparative Analysis of Dichlorosilane Precursors
Introduction
To the researchers, scientists, and drug development professionals navigating the complex landscape of material science, the selection of a silicone polymer is a critical decision dictated by the specific performance demands of an application. Silicones, or polysiloxanes, are renowned for their exceptional thermal stability, chemical inertness, and biocompatibility.[1] However, not all silicones are created equal. The foundational chemistry of these polymers begins with the hydrolysis and condensation of chlorosilane precursors, and it is the choice of the organic substituents on these precursors that fundamentally defines the final properties of the material.
This guide provides an in-depth comparison of silicone polymers derived from four key dichlorosilane precursors. We will move beyond a simple cataloging of properties to explore the causal relationships between the molecular structure of the precursor and the macroscopic performance of the resulting silicone elastomer. By understanding this structure-property relationship, you will be empowered to make more informed decisions in your material selection process. We will examine the synthesis, thermal stability, mechanical properties, and chemical resistance of silicones derived from:
-
Dimethyldichlorosilane ((CH₃)₂SiCl₂) - The precursor to standard Polydimethylsiloxane (PDMS), the most common silicone, often designated as VMQ when vinyl groups are incorporated for curing.
-
Methylphenyldichlorosilane ((C₆H₅)(CH₃)SiCl₂) - A precursor for Phenyl-Methyl Polysiloxane, which leads to PVMQ elastomers.
-
Diphenyldichlorosilane ((C₆H₅)₂SiCl₂) - Used to incorporate even higher phenyl content.
-
Methyl(3,3,3-trifluoropropyl)dichlorosilane ((CF₃CH₂CH₂)(CH₃)SiCl₂) - The precursor to Fluorosilicone elastomers, designated as FVMQ .
-
Vinyldimethyldichlorosilane ((CH₂=CH)(CH₃)SiCl₂) - A critical precursor for introducing vinyl groups necessary for modern curing systems.
The Foundational Chemistry: From Dichlorosilane to Polysiloxane
The synthesis of any polysiloxane begins with the hydrolysis of a dichlorosilane. This is a vigorous reaction where the two chlorine atoms are replaced by hydroxyl (-OH) groups, forming an unstable intermediate known as a silanediol. These silanols are highly reactive and readily undergo condensation, eliminating water to form the stable silicon-oxygen-silicon (siloxane) bond that constitutes the polymer backbone.[2][3]
The process can be simplified as follows:
-
Hydrolysis: R₂SiCl₂ + 2H₂O → R₂Si(OH)₂ + 2HCl
-
Condensation: n R₂Si(OH)₂ → [-Si(R)₂-O-]n + n H₂O
The 'R' group, the organic substituent attached to the silicon atom, is the key variable. It is carried over from the precursor to the final polymer and dictates the intermolecular forces, chain mobility, and chemical nature of the silicone.
Caption: General synthesis pathway from dichlorosilane to polysiloxane.
Comparative Performance Analysis
The choice of precursor directly impacts the final material's performance profile. The following sections provide a comparative analysis supported by experimental data.
Thermal Stability
The Si-O backbone is inherently stable, but the polymer's performance at temperature extremes is dictated by the organic side groups.
-
High-Temperature Stability: Standard VMQ silicones are stable for long-term use up to approximately 200°C.[4] The introduction of phenyl groups (PVMQ) enhances thermal-oxidative stability, pushing the continuous use temperature towards 250°C.[5] This is because the bulky phenyl groups protect the polymer backbone from degradation. Fluorosilicones (FVMQ) generally have a slightly reduced maximum continuous use temperature compared to standard silicone, typically around 175°C-200°C, as the C-F bond can be susceptible to degradation at very high temperatures.[6][7]
-
Low-Temperature Flexibility: This is where phenyl-containing silicones show a remarkable advantage. The random incorporation of bulky phenyl groups disrupts the ability of the polymer chains to pack into a crystalline structure at low temperatures. This significantly lowers the glass transition temperature (Tg) and brittle point. PVMQ elastomers can remain flexible down to -80°C or even -100°C, whereas standard VMQ becomes brittle around -60°C.[5][6][8] FVMQ also exhibits excellent low-temperature performance, with a typical brittle point around -80°F (-62°C).[9]
Mechanical Properties
While silicones are not known for high strength or abrasion resistance, the precursor can modulate their mechanical behavior.[7][8]
-
Hardness and Tensile Strength: Typical silicone elastomers fall within a hardness range of 20 to 85 Shore A. Tensile strength for general-purpose VMQ is relatively low compared to organic rubbers. The incorporation of phenyl groups in PVMQ can slightly increase tensile strength and modulus.[10] FVMQ generally exhibits fair to good tensile strength, comparable to or slightly lower than standard silicones.[9]
-
Compression Set: This measures the ability of a material to return to its original thickness after being compressed for an extended period at a given temperature. Good compression set is a hallmark of silicones. VMQ offers a good compression set at elevated temperatures.[8] PVMQ and FVMQ also generally exhibit fair to good compression set resistance, making them reliable for sealing applications across their respective temperature ranges.[9]
Chemical & Solvent Resistance
The chemical nature of the side group is the primary determinant of a silicone's resistance to various fluids.
-
Standard (VMQ) and Phenyl (PVMQ) Silicones: These materials are generally resistant to water, ozone, UV, and many polar solvents and dilute acids/bases.[8] However, they are susceptible to swelling and degradation in non-polar organic solvents like aliphatic and aromatic hydrocarbons (e.g., gasoline, toluene) and some silicone oils.[7][8]
-
Fluorosilicone (FVMQ): The key advantage of FVMQ lies in its exceptional resistance to non-polar media. The trifluoropropyl group imparts a low surface energy and chemical resistance profile similar to fluorocarbons. FVMQ is the material of choice for applications requiring contact with jet fuels, automotive oils, gasoline, and many organic solvents that would readily degrade standard and phenyl silicones.[1][5][11][12] However, FVMQ may show poor resistance to ketones and some brake fluids.[1]
Quantitative Performance Comparison
The table below summarizes typical performance characteristics for elastomers derived from the primary precursors. Values can vary based on formulation, curing, and the use of fillers.
| Property | VMQ (from (CH₃)₂SiCl₂) | PVMQ (from (C₆H₅)(CH₃)SiCl₂) | FVMQ (from (CF₃CH₂CH₂)(CH₃)SiCl₂) |
| Typical Service Temperature | -60°C to 200°C[4][6] | -80°C to 200°C[6] | -60°C to 175°C[6] |
| Brittle Point | ~ -60°C | Down to -100°C[5] | ~ -85°F (-65°C)[9] |
| Hardness (Shore A) | 20 - 85 | 40 - 80 | 35 - 80[9] |
| Tensile Strength (MPa) | 5 - 11[8] | 6 - 10 | 1.4 - 10.3 (200 - 1500 PSI)[9] |
| Elongation at Break (%) | 100 - 500 | 150 - 400 | 100% – 480%[9] |
| Compression Set | Good | Good | Fair to Good[9] |
| Resistance to Oils/Fuels | Poor[7] | Poor | Excellent[11][12] |
| Resistance to Aromatic Solvents | Poor[7] | Poor | Good to Excellent[1] |
| Ozone & UV Resistance | Excellent | Excellent | Excellent[9] |
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols outline the fundamental synthesis and characterization methods discussed in this guide.
Protocol 1: Synthesis of Polydimethylsiloxane (PDMS) via Hydrolysis of Dimethyldichlorosilane
This protocol describes the basic laboratory-scale synthesis. CAUTION: This reaction is highly exothermic and produces corrosive hydrochloric acid (HCl) gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Materials:
-
Dimethyldichlorosilane ((CH₃)₂SiCl₂)
-
Deionized Water
-
Dichloromethane (DCM) or Diethyl Ether (as solvent)
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round bottom flask, dropping funnel, condenser, magnetic stirrer, separatory funnel.
Procedure:
-
Set up a three-neck round bottom flask with a magnetic stirrer, a dropping funnel, and a condenser. Ensure the setup is vented to a fume hood exhaust or a suitable acid gas trap.
-
In the flask, add 100 mL of dichloromethane.
-
In the dropping funnel, place a mixture of 25.8 g (0.2 mol) of dimethyldichlorosilane and 50 mL of dichloromethane.
-
Begin stirring the solvent in the flask. Slowly add 7.2 mL (0.4 mol) of deionized water dropwise from the dropping funnel over a period of 30-60 minutes. The reaction is exothermic; control the addition rate to maintain a gentle reflux.[13]
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.
-
Transfer the reaction mixture to a separatory funnel. Carefully wash the organic layer sequentially with 50 mL of deionized water, 50 mL of 5% sodium bicarbonate solution (to neutralize residual HCl), and finally with another 50 mL of deionized water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator. The resulting product will be a mixture of linear and cyclic polydimethylsiloxane oligomers. Further purification or polymerization (e.g., via ring-opening polymerization) may be required to achieve high molecular weight polymers.[13]
Caption: Workflow for the laboratory synthesis of PDMS.
Protocol 2: Characterization of Thermal Stability via Thermogravimetric Analysis (TGA)
Objective: To determine the degradation temperature of the silicone polymer.
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's specifications.
-
Place a small, precisely weighed sample (typically 5-10 mg) of the cured silicone elastomer into the TGA sample pan.[7]
-
Place the pan into the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 30°C) to an upper limit (e.g., 800°C) at a controlled heating rate, typically 10°C or 20°C per minute.[7][14]
-
The analysis should be run under a controlled atmosphere, typically nitrogen for inert degradation or air for oxidative degradation, with a constant flow rate (e.g., 50-100 mL/min).[14]
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine key metrics, such as T₅% and T₁₀% (the temperatures at which 5% and 10% weight loss occurs, respectively), which are indicative of the onset of thermal degradation.[15]
Protocol 3: Characterization of Mechanical Properties via Tensile Testing
Objective: To determine the tensile strength, elongation at break, and modulus of the silicone elastomer.
Procedure:
-
Prepare dumbbell-shaped test specimens from cured sheets of the silicone material according to a standard such as ASTM D412.
-
Measure the initial cross-sectional area of the specimen's gauge section.
-
Mount the specimen into the grips of a universal testing machine (tensile tester).
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.
-
Record the force applied and the corresponding extension of the gauge length throughout the test.
-
Calculate:
-
Tensile Strength: The maximum stress (force per unit area) applied before rupture.
-
Elongation at Break: The percentage increase in the original gauge length at the point of fracture.
-
Modulus: The slope of the initial portion of the stress-strain curve (e.g., Modulus at 100% elongation).
-
Protocol 4: Characterization of Chemical Resistance via Solvent Swelling
Objective: To quantify the effect of a solvent on the silicone elastomer.
Procedure:
-
Prepare several identical, small samples of the cured silicone elastomer.
-
Carefully weigh each sample in air (W₁) and then in a liquid of known density (e.g., water) to determine its initial volume via buoyancy (Archimedes' principle). This is adapted from ASTM D471.[16]
-
Completely immerse the samples in the test solvent at a specified temperature (e.g., room temperature) for a set duration (e.g., 48 or 72 hours).[16]
-
After immersion, remove the samples, quickly blot them dry with a lint-free cloth to remove excess surface solvent, and immediately weigh them in air (W₂).
-
Calculate the percent volume swell using the formula: % Swell = [(W₂ - W₁)/W₁] x 100. A higher percentage indicates lower resistance to the solvent.[16]
Conclusion
The performance of a silicone polymer is not an inherent property but a direct consequence of the chemical architecture established by its dichlorosilane precursor. For applications demanding standard performance across a moderate temperature range, silicones from dimethyldichlorosilane (VMQ) offer a reliable and cost-effective solution. When extreme low-temperature flexibility is paramount, or enhanced thermal stability is required, the incorporation of phenyl groups via methylphenyldichlorosilane (PVMQ) is the superior choice.[5][6] For environments where resistance to aggressive fuels, oils, and non-polar solvents is the primary driver, the unique chemistry derived from methyl(3,3,3-trifluoropropyl)dichlorosilane makes fluorosilicones (FVMQ) indispensable.[11][12] Finally, the inclusion of vinyldimethyldichlorosilane is crucial for creating polymers amenable to efficient addition-cure systems, which are standard in many high-performance applications.[14] By understanding these fundamental relationships, you can strategically select the optimal precursor to engineer a silicone material that meets the precise and demanding needs of your scientific and developmental work.
References
- 1. technoad.com [technoad.com]
- 2. researchgate.net [researchgate.net]
- 3. silicorex.com [silicorex.com]
- 4. MESIL®MVC Methyl Vinyl Silicone Rubber Compound from China manufacturer - Henan Minmetals East Silicon Industry Co.,Ltd. [hjsil.com]
- 5. Phenyl Silicone Rubber and Fluoro Silicone Rubber - Nanjing Silfluo New Material Co., Ltd. [silfluosilicone.com]
- 6. canyoncomponents.com [canyoncomponents.com]
- 7. VMQ FVMQ Material, Silicone Rubber Material [fst.com]
- 8. vankempen-rubber.nl [vankempen-rubber.nl]
- 9. rahco-rubber.com [rahco-rubber.com]
- 10. What are some of the most commonly used types of silicone rubber?-Website Keywords-Website Name [bocheng0769.com]
- 11. manuf-rubber.com [manuf-rubber.com]
- 12. applerubber.com [applerubber.com]
- 13. researchgate.net [researchgate.net]
- 14. 110 methyl vinyl silicone rubber [shengtian88.com]
- 15. Studying the Physical and Chemical Properties of Polydimethylsiloxane Matrix Reinforced by Nanostructured TiO2 Supported on Mesoporous Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide: The Strategic Advantages of Dichlorobis(2-ethylhexyl)silane in Advanced Applications
In the realm of materials science and synthetic chemistry, the choice of a silane reagent is a critical decision that dictates the properties and performance of the final product. While smaller alkyl dichlorosilanes, such as dichlorodimethylsilane, have long been workhorse molecules, the demand for higher performance in specialized applications has brought larger, more complex silanes to the forefront. This guide provides an in-depth comparison of Dichlorobis(2-ethylhexyl)silane against its smaller counterparts, elucidating the distinct advantages conferred by its unique molecular architecture. We will explore how its long, branched alkyl chains translate into superior hydrophobicity, controlled reactivity, enhanced solubility, and improved thermal stability, supported by experimental data and established chemical principles.
The Decisive Difference: Molecular Structure
At the heart of the performance differences lies the fundamental structure of the silane. Smaller dichlorosilanes, like dichlorodimethylsilane (DMDCS), feature short, simple alkyl groups. In contrast, this compound possesses two long, branched 2-ethylhexyl chains attached to the silicon center. This seemingly simple modification has profound implications for the molecule's behavior.[1][2]
The 2-ethylhexyl groups are not merely long; their branched nature creates a significant steric shield around the reactive silicon-chlorine (Si-Cl) bonds. This steric hindrance is a key factor in controlling the silane's reactivity. Furthermore, these bulky, nonpolar alkyl groups dramatically influence the intermolecular forces, leading to enhanced hydrophobicity and altered solubility profiles.
Caption: Structural comparison highlighting the bulky 2-ethylhexyl groups vs. compact methyl groups.
Advantage 1: Superior Hydrophobicity for High-Performance Surfaces
One of the primary applications of organosilanes is the modification of surfaces to render them hydrophobic.[3][4] The mechanism involves the hydrolysis of the chlorosilane to a silanol, which then condenses with hydroxyl groups on a substrate (like glass, silica, or metal oxides) and with other silanol molecules to form a durable, covalently bonded siloxane layer. The hydrophobicity is then determined by the nature of the organic group pointing away from the surface.
Experimental evidence consistently shows that the length and density of the alkyl chain are crucial for achieving high water repellency.[5][6][7] Longer alkyl chains provide a more effective nonpolar shield, preventing water from interacting with the underlying polar surface.[8] this compound, with its C8 chains, creates a significantly more hydrophobic surface than dichlorodimethylsilane (C1 chains).
| Silane Modifier | Alkyl Chain Length | Typical Water Contact Angle (on glass) | Reference |
| Dichlorodimethylsilane | C1 | 90° - 105° | [2] |
| This compound | C8 (branched) | > 140° | [5][6][9] |
Experimental Protocol: Surface Modification and Contact Angle Measurement
-
Substrate Preparation: Clean glass slides by sonicating in acetone, followed by isopropyl alcohol, and finally deionized water (15 minutes each). Dry the slides under a stream of nitrogen and treat with an oxygen plasma cleaner for 5 minutes to generate a high density of surface hydroxyl groups.
-
Silanization: Prepare a 2% (v/v) solution of the dichlorosilane reagent in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen). Immerse the cleaned glass slides in the silane solution for 2 hours at room temperature.
-
Curing: Remove the slides from the solution, rinse thoroughly with fresh toluene to remove any unreacted silane, and then cure in an oven at 120°C for 1 hour.
-
Contact Angle Measurement: Place a 5 µL droplet of deionized water on the coated surface. Use a goniometer to measure the static contact angle between the water droplet and the surface. Repeat the measurement at five different locations on the slide and calculate the average.
Caption: Workflow for creating a hydrophobic surface using a dichlorosilane.
Advantage 2: Controlled Reactivity and Synthetic Selectivity
In organic synthesis, dichlorosilanes are frequently used as bifunctional protecting groups for diols, converting them into cyclic silyl ethers.[10] However, the high reactivity of small dichlorosilanes like DMDCS can be a double-edged sword.[11] Their low steric hindrance leads to rapid reaction rates, which can be difficult to control and may result in undesired polymerization or intermolecular reactions, especially with complex substrates.
The bulky 2-ethylhexyl groups of this compound provide a significant steric shield, moderating the reactivity of the Si-Cl bonds.[12][13] This allows for more controlled and selective reactions. For instance, it can enable the selective protection of a less sterically hindered primary alcohol in the presence of a more hindered secondary alcohol. This level of control is often unachievable with smaller, more reactive dichlorosilanes. The reduced reactivity also makes the compound easier to handle, as its reaction with ambient moisture is slower compared to DMDCS.[2][12]
Caption: Steric hindrance of this compound favors selective cyclization over polymerization.
Advantage 3: Enhanced Solubility and Thermal Properties
The chemical nature of the alkyl substituents also governs the physical properties of the resulting materials, such as silicone polymers or surface coatings.
Solubility: The long, branched, nonpolar 2-ethylhexyl chains significantly enhance the solubility of this compound and its derivatives in a wide range of nonpolar organic solvents (e.g., hexane, toluene, ethers).[14] This is a crucial advantage in applications requiring solution-based processing, such as the formulation of coatings, adhesives, and sealants, where good miscibility with other organic components is essential. Polymers derived from smaller silanes often have more limited solubility profiles.
| Compound | Solubility in Toluene | Solubility in Hexane |
| This compound | High | High |
| Dichlorodimethylsilane | High | Moderate |
Thermal Stability: The stability of the Si-C bond and the overall robustness of the siloxane network contribute to the thermal stability of silicone-based materials. While the primary factor is the Si-O backbone, the nature of the organic side chains also plays a role. Longer alkyl chains can increase the thermal stability of the material by providing a more substantial organic layer that can dissipate thermal energy.[15][16] Self-assembled monolayers of long-chain alkylsilanes are known to be thermally stable.[17] Aromatic silanes generally offer superior thermal stability, but among aliphatic silanes, longer chains are advantageous.[18]
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Prepare a thin film of the cured siloxane polymer on a silicon wafer or obtain a sample of the silane-modified powder (e.g., silica).
-
TGA Measurement: Place 5-10 mg of the sample into a platinum or alumina TGA pan.
-
Analysis: Heat the sample from 30°C to 800°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Data Interpretation: Record the temperature at which 5% weight loss occurs (T_d5%). This value is a common metric for comparing the thermal stability of materials.
Conclusion: A Strategic Choice for Demanding Applications
This compound is more than just a larger version of traditional dichlorosilanes. Its unique branched, long-chain structure provides a toolkit of advanced properties that are inaccessible with smaller reagents.
Key Advantages Summarized:
-
Superior Hydrophobicity: Creates highly water-repellent surfaces, essential for self-cleaning coatings, moisture barriers, and anti-stiction layers.[8][19]
-
Controlled Reactivity: The inherent steric hindrance allows for greater selectivity in complex chemical syntheses, particularly as a protecting group for multifunctional molecules.[13][20]
-
Enhanced Solubility: Improves compatibility with organic solvents and polymer matrices, simplifying the formulation of high-performance coatings and composites.[14]
-
Improved Thermal Stability: Contributes to the durability of the final material in applications exposed to elevated temperatures.[15][17]
For researchers, scientists, and drug development professionals, the choice of silane should be a strategic one. While smaller alkyl dichlorosilanes are suitable for many standard applications, this compound offers a distinct performance edge. Its use is justified when the goal is to achieve maximum hydrophobicity, require precise control over synthetic reactions, or formulate materials with enhanced solubility and durability. By understanding the fundamental relationship between its molecular structure and its functional properties, scientists can leverage this compound to push the boundaries of material performance and synthetic innovation.
References
- 1. This compound | C16H34Cl2Si | CID 22023834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]
- 3. Silanes and Surface Modification - Gelest [technical.gelest.com]
- 4. Hydrophobicity, Hydrophilicity, and Silane Surface Modification - Gelest [technical.gelest.com]
- 5. d-nb.info [d-nb.info]
- 6. Surface hydrophobicity: effect of alkyl chain length and network homogeneity [spiral.imperial.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Hydrophobic Silane Surface Treatments - Gelest [technical.gelest.com]
- 9. Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness [mdpi.com]
- 10. Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | 1089687-03-5 | Benchchem [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Alkylated Benzene, Long Chain Alkyl Chloride Amine | Changfu Chemical [cfsilicones.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Silanes for Surface Modification [evonik.com]
- 20. Protective Groups [organic-chemistry.org]
A Senior Application Scientist's Guide to Surface Characterization Following Dichlorobis(2-ethylhexyl)silane Treatment
For researchers, scientists, and professionals in drug development, the precise control of surface properties is not merely a technical detail—it is fundamental to the success of applications ranging from biocompatible coatings on medical devices to the functionalization of nanoparticles for targeted drug delivery. The choice of surface modification agent is therefore a critical decision, with silanization being a widely adopted and versatile strategy.
This guide provides an in-depth characterization of surfaces treated with Dichlorobis(2-ethylhexyl)silane, a dichlorosilane featuring branched, long alkyl chains. We will objectively compare its performance with other common alkylsilanes and alternative surface modification technologies, supported by established experimental data and detailed protocols. Our focus will be on elucidating the causal relationships between the chemical structure of the modifying agent and the resulting surface properties, empowering you to make informed decisions in your research and development endeavors.
The Rationale for Silanization: A Tale of Two Chemistries
Silanization is a robust and widely utilized technique for covalently modifying surfaces with a thin layer of organosilane molecules. The power of this method lies in the dual reactivity of silane coupling agents, which allows them to bridge the inorganic and organic worlds.[1]
At one end of the molecule, hydrolyzable groups—in the case of this compound, two chlorine atoms—react with surface hydroxyl (-OH) groups present on substrates like glass, silicon, or metal oxides. This reaction, which proceeds via hydrolysis to form reactive silanols (Si-OH), results in the formation of a stable, covalent siloxane bond (Si-O-Substrate) to the surface.[2] The other end of the silane molecule, the non-hydrolyzable organic group, then dictates the new surface functionality.
For this compound, the two 2-ethylhexyl chains are the key players in defining the modified surface's properties. These long, branched alkyl groups are non-polar and create a low-energy surface that repels water, a property known as hydrophobicity.[3][4] The length and branching of these chains are critical factors influencing the final surface characteristics.[5][6]
This compound in Focus: Predicted Performance
While direct, peer-reviewed experimental data for this compound is limited in publicly available literature, we can make well-informed predictions about its performance based on the established principles of silane chemistry and comparative data from structurally similar dichlorosilanes and long-chain alkylsilanes.[7][8]
The key attributes of a this compound-treated surface are expected to be:
-
High Hydrophobicity: The presence of two C8 alkyl chains per silicon atom will create a dense, low-energy surface. The branched nature of the 2-ethylhexyl group is also expected to contribute to a more disordered and less crystalline monolayer compared to linear long-chain silanes, which can further enhance water repellency.[4]
-
Good Thermal and Chemical Stability: The covalent Si-O-Substrate bond provides a durable attachment to the surface. The cross-linking potential between adjacent dichlorosilane molecules can further enhance the stability of the resulting film.
Performance Benchmarking: A Comparative Analysis
To provide a clear perspective on the performance of this compound, we will compare its expected properties with other commonly used surface modification agents. The following tables summarize key performance indicators based on published data for analogous compounds.
Table 1: Comparative Hydrophobicity of Silane-Treated Surfaces
| Silane Compound | Alkyl Chain Length | Water Contact Angle (θ) on Smooth Silica | Reference |
| Dimethyldichlorosilane (DMDCS) | C1 | ~81° | [7] |
| Diethyldichlorosilane (DEDCS) | C2 | ~81° | [7] |
| Dibutyldichlorosilane (DBDCS) | C4 | >81° | [7] |
| This compound (Predicted) | C8 (branched) | >100° | Inferred from[5][6] |
| Octyltriethoxysilane | C8 | ~105° | [6] |
| Octadecyltrimethoxysilane | C18 | ~110° | [8] |
Table 2: Comparison of Surface Roughness after Silanization
| Silane Treatment | Substrate | RMS Roughness (Rq) | Reference |
| Untreated Polypropylene | - | Varies | [9] |
| Flame-Treated Polypropylene | - | Increased | [9] |
| Silane-Treated (Epoxy Functional) PP | - | Further Increase | [9] |
| Untreated Silicon Wafer | - | ~0.2 nm | [10] |
| Disilane-Treated Silicon Wafer | 550°C | ~0.3 nm | [10] |
| Trisilane-Treated Silicon Wafer | 550°C | ~0.5 nm | [10] |
| This compound on Si (Predicted) | - | Slight Increase | Inferred |
Table 3: Elemental Surface Composition (XPS) of a Generic Silanized Surface
| Element | Untreated Substrate (e.g., SiO₂) | Silane-Treated Substrate | Expected Change |
| Si | High | Increased | Contribution from silane |
| O | High | Decreased | Attenuation by silane layer |
| C | Low (adventitious) | High | From alkyl chains of silane |
Alternative Surface Modification Strategies
While silanization is a powerful technique, alternative methods exist for tuning surface properties.
-
Fluorinated Silanes: These compounds, such as trichloro(1H,1H,2H,2H-perfluorooctyl)silane, can produce highly hydrophobic and oleophobic (oil-repellent) surfaces due to the low surface energy of fluorocarbons.[11]
-
Polymer Coatings: Thin films of polymers like polystyrene or parylene can be deposited to create hydrophobic surfaces. These methods offer a wide range of tunable properties but may lack the covalent attachment and robustness of silane layers.
-
Surface Roughening: Creating micro- or nanoscale roughness on a surface can dramatically enhance its hydrophobicity, a phenomenon known as the "lotus effect." This can be achieved through techniques like etching or the deposition of nanoparticles.[12]
Experimental Protocols for Surface Characterization
To ensure the scientific integrity of your findings, it is crucial to employ standardized and well-controlled experimental protocols. The following sections detail the methodologies for the key surface characterization techniques discussed in this guide.
Silanization Protocol (Vapor Phase Deposition)
Vapor phase deposition is often preferred for dichlorosilanes as it provides a more controlled and reproducible coating compared to solution-phase methods, which can be sensitive to trace amounts of water leading to premature polymerization.[13][14]
Objective: To create a uniform, hydrophobic monolayer of this compound on a substrate.
Methodology:
-
Substrate Preparation:
-
Thoroughly clean the substrate to remove organic contaminants. A common procedure involves sonication in a series of solvents (e.g., acetone, isopropanol, deionized water).
-
Activate the surface to generate hydroxyl groups. This can be achieved by plasma cleaning or treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Rinse the substrate thoroughly with deionized water and dry with a stream of inert gas (e.g., nitrogen or argon).
-
-
Vapor Phase Silanization:
-
Place the cleaned and dried substrate in a vacuum desiccator.
-
In a separate small, open container within the desiccator, place a few drops of this compound.
-
Evacuate the desiccator to a moderate vacuum (e.g., 10-100 mTorr).
-
Allow the silanization to proceed for a set period (e.g., 1-12 hours). The duration will depend on the desired coating density and should be optimized for your specific application.
-
Vent the desiccator with an inert gas.
-
-
Post-Treatment:
-
Remove the coated substrate and rinse with a non-polar solvent (e.g., hexane or toluene) to remove any physisorbed silane molecules.
-
Cure the substrate in an oven at a temperature appropriate for the substrate material (e.g., 100-120 °C for 1 hour) to promote cross-linking and stabilize the silane layer.
-
Contact Angle Goniometry
Objective: To quantify the hydrophobicity of the treated surface by measuring the static water contact angle.
Methodology:
-
Place the silanized substrate on the goniometer stage.
-
Using a high-precision syringe, dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-air interface.
-
Utilize the instrument's software to measure the angle formed between the substrate surface and the tangent to the droplet at the point of contact.
-
Perform measurements at multiple locations on the surface to ensure statistical relevance.
Atomic Force Microscopy (AFM)
Objective: To visualize the surface topography and quantify the surface roughness at the nanoscale.
Methodology:
-
Mount the sample onto an AFM stub using a suitable adhesive.
-
Select an appropriate AFM probe (e.g., a silicon nitride tip for tapping mode).
-
Engage the tip with the surface and begin scanning in tapping mode to minimize sample damage.
-
Acquire images over various scan sizes (e.g., 1x1 µm, 5x5 µm) to assess uniformity.
-
Use the AFM software to calculate the root-mean-square (RMS) roughness from the height data.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and chemical bonding states at the surface, confirming the presence and integrity of the silane layer.
Methodology:
-
Mount the sample on a holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Irradiate the sample surface with a monochromatic X-ray source (e.g., Al Kα).
-
Survey Scan: Perform a wide energy scan (e.g., 0-1200 eV) to identify all elements present on the surface.
-
High-Resolution Scans: For elements of interest (e.g., C 1s, O 1s, Si 2p), perform detailed scans with high energy resolution.
-
Data Analysis:
-
Use appropriate software to fit the high-resolution spectra with component peaks to identify different chemical states.
-
Quantify the atomic concentrations of the detected elements.
-
Visualizing the Process: Diagrams
Caption: Mechanism of surface modification with this compound.
Caption: Experimental workflow for surface treatment and characterization.
Conclusion
This compound presents a compelling option for creating highly hydrophobic and robust surfaces. Its long, branched alkyl chains are predicted to yield excellent water repellency, while the dichlorosilane chemistry allows for the formation of a durable, cross-linked siloxane network on the substrate. By understanding the fundamental principles of silanization and employing rigorous characterization techniques, researchers can effectively leverage this and other silane coupling agents to precisely engineer surface properties for a wide array of advanced applications. This guide serves as a foundational resource, providing both the theoretical framework and the practical methodologies necessary for achieving reproducible and reliable results in the field of surface modification.
References
- 1. "An XPS study on the attachment of triethoxsilylbutyraldehyde to two ti" by Holly J. Martin, Kirk H. Schulz et al. [digitalcommons.memphis.edu]
- 2. Surface Properties of Silane-Treated Diatomaceous Earth Coatings: Effect of Alkyl Chain Length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylated Benzene, Long Chain Alkyl Chloride Amine | Changfu Chemical [cfsilicones.com]
- 4. Hydrophobic Silane Surface Treatments - Gelest [technical.gelest.com]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Hydrolysis Rates of Dichlorosilanes for Scientific Professionals
Introduction: The Critical Role of Dichlorosilane Hydrolysis
Dichlorosilanes (R₂SiCl₂) are a cornerstone class of organosilicon compounds, serving as fundamental precursors in the synthesis of silicone polymers (polysiloxanes). The transformation of these monomers into versatile materials such as fluids, elastomers, and resins is initiated by a crucial chemical reaction: hydrolysis. This process, where the silicon-chlorine (Si-Cl) bonds are cleaved by water to form silanols (R₂Si(OH)₂), is deceptively complex. The initially formed silanols are highly reactive and readily undergo condensation to form siloxane (Si-O-Si) linkages, releasing water and building the polymer backbone.[1][2]
The rate of this initial hydrolysis step is a critical parameter that dictates the overall kinetics of polymerization, influencing the structure, molecular weight, and properties of the final silicone product. For researchers, scientists, and drug development professionals utilizing silicone-based materials—for applications ranging from advanced drug delivery systems to medical-grade tubing and specialized coatings—a deep understanding of the comparative hydrolysis rates of different dichlorosilane precursors is paramount for process control and material design. This guide provides an in-depth analysis of the factors governing these rates, outlines a robust experimental methodology for their determination, and presents a comparative overview of the reactivity of various dichlorosilanes.
The Underlying Chemistry: Mechanism of Dichlorosilane Hydrolysis
The hydrolysis of the Si-Cl bond is a thermodynamically favorable process. The driving force is the replacement of the weaker Si-Cl bond (bond energy ~90 kcal/mol) with the much stronger Si-O bond (bond energy ~110 kcal/mol), making the overall reaction highly exothermic.[3]
The reaction proceeds via a nucleophilic substitution mechanism at the silicon center. The silicon atom in dichlorosilanes is electrophilic due to the electron-withdrawing nature of the two chlorine atoms. Water molecules act as nucleophiles, attacking the silicon atom. Computational studies suggest that the reaction can proceed through a pentacoordinate silicon transition state.[4] The presence of additional water molecules can significantly lower the activation energy barrier by facilitating proton transfer, thereby catalyzing the reaction.[4]
The general two-step process can be summarized as:
-
Hydrolysis: The two chlorine atoms on the dichlorosilane molecule are replaced by hydroxyl (-OH) groups from water, forming a silanediol and hydrochloric acid (HCl).[1][5] R₂SiCl₂ + 2H₂O → R₂Si(OH)₂ + 2HCl
-
Condensation: The resulting silanediol is unstable and rapidly condenses. The hydroxyl groups react with each other to eliminate water and form Si-O-Si bonds, leading to the formation of linear chains or cyclic oligomers.[1][2] n R₂Si(OH)₂ → [-Si(R)₂-O-]n + n H₂O
The liberated HCl can further catalyze the condensation reaction.[6] The structure of the final polymer—whether it is a long linear chain or a cyclic compound—depends on the reaction conditions.[7]
Experimental Protocol: Measuring Hydrolysis Rates via Conductometry
To objectively compare the hydrolysis rates, a reproducible experimental setup is essential. A highly effective method involves monitoring the reaction's progress by measuring the increase in electrical conductivity of the reaction medium over time.[8] This is possible because the hydrolysis of dichlorosilanes produces ionic hydrochloric acid (HCl), which dissociates into H⁺ and Cl⁻ ions in the aqueous solution, thereby increasing its conductivity.[8]
Causality Behind Experimental Choices:
-
Why Conductometry? This technique provides a real-time, non-invasive measure of the formation of an ionic product (HCl). The rate of increase in conductivity is directly proportional to the rate of hydrolysis, allowing for straightforward kinetic analysis.[8]
-
Why a Controlled Temperature? Hydrolysis is an exothermic reaction.[7][9] Maintaining a constant temperature using a water bath is crucial because reaction rates are highly temperature-dependent.
-
Why Stirring? Dichlorosilanes are often immiscible with water.[10] Constant and vigorous stirring is necessary to ensure a consistent interfacial area between the reactants, preventing the reaction rate from being limited by mass transfer.[10]
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a jacketed glass reaction vessel equipped with a conductivity probe, a thermometer, and a magnetic stirrer. Connect the vessel to a circulating water bath set to a constant temperature (e.g., 25°C).
-
Reagent Preparation: Prepare a defined volume of deionized water in the reaction vessel. Allow the water to thermally equilibrate by stirring at a constant rate (e.g., 500 rpm) for 15-20 minutes.
-
Calibration (Optional but Recommended): Calibrate the conductivity meter using standard KCl solutions to ensure accurate readings. For comparative studies, consistency is more critical than absolute accuracy.
-
Initiation of Reaction: Using a syringe, rapidly inject a precise molar equivalent of the dichlorosilane to be tested into the stirring deionized water. Simultaneously, start a stopwatch or data logging software.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals (e.g., every second) until the reading stabilizes, indicating the completion of the hydrolysis reaction.
-
Data Analysis: Plot the measured conductivity versus time. The initial slope of this curve is proportional to the initial rate of hydrolysis. By calculating the concentration of HCl produced over time (from conductivity data), one can determine the reaction rate constant.
-
Repetition: Thoroughly clean and dry the apparatus and repeat the experiment for each dichlorosilane under identical conditions to ensure comparability.
Experimental Workflow Diagram
Below is a Graphviz diagram illustrating the key steps in the conductometric measurement of dichlorosilane hydrolysis rates.
Caption: Workflow for determining dichlorosilane hydrolysis rates via conductometry.
Comparative Hydrolysis Rates: A Data-Driven Overview
Obtaining absolute rate constants for dichlorosilane hydrolysis that are comparable across different studies is challenging due to variations in experimental conditions (e.g., temperature, solvent, stirring rate). However, based on consistent observations from multiple sources, we can establish a reliable relative ranking of reactivity. The following table summarizes the comparative hydrolysis rates for several common dichlorosilanes.
| Dichlorosilane | Formula | Substituent (R) | Relative Hydrolysis Rate | Observations & Notes |
| Dichlorosilane | H₂SiCl₂ | Hydrogen | Very Fast | Hydrolyzes rapidly to form a mixture of volatile and nonvolatile polysiloxanes ([H₂SiO]n).[11] |
| Trichloromethylsilane | CH₃SiCl₃ | Methyl | Extremely Fast | Included for comparison. Hydrolysis is nearly instantaneous, often producing a solid, cross-linked polymer network.[5][8] |
| Dichlorodimethylsilane | (CH₃)₂SiCl₂ | Methyl | Fast | The industry workhorse. Hydrolyzes vigorously and exothermically. The reaction is complete within seconds under typical lab conditions.[8][10] |
| Dichlorodiethylsilane | (C₂H₅)₂SiCl₂ | Ethyl | Moderate | The bulkier ethyl groups provide more steric hindrance than methyl groups, slowing the approach of water to the silicon center. |
| Dichlorodiphenylsilane | (C₆H₅)₂SiCl₂ | Phenyl | Slow | The large, sterically demanding phenyl groups significantly hinder the nucleophilic attack by water. The hydrolysis product, diphenylsilanediol, is a stable crystalline solid.[12][13] |
| Chlorotrimethylsilane | (CH₃)₃SiCl | Methyl | Fast (but slower than (CH₃)₂SiCl₂) | Included for comparison. As a monofunctional silane, it acts as a chain stopper. Hydrolyzes slightly slower than its difunctional counterpart.[8] |
Note: Trichloromethylsilane and Chlorotrimethylsilane are not dichlorosilanes but are included to provide context on the effect of the number of chlorine atoms on reactivity.
Key Factors Influencing Hydrolysis Rates
The reactivity of dichlorosilanes is not intrinsic but is heavily influenced by several interconnected factors:
-
Steric Effects: This is one of the most dominant factors. Larger, bulkier organic groups (R) attached to the silicon atom physically obstruct the path of the attacking water molecule. This steric hindrance increases the activation energy of the reaction, slowing it down. The trend from fast hydrolysis with small methyl groups ((CH₃)₂SiCl₂) to slow hydrolysis with bulky phenyl groups ((C₆H₅)₂SiCl₂) is a classic example.[14]
-
Electronic Effects: Electron-donating alkyl groups (like methyl and ethyl) slightly increase the electron density on the silicon atom, making it a less potent electrophile and thus slightly decreasing its reactivity toward nucleophiles like water. Conversely, electron-withdrawing groups would increase the rate.[14]
-
Number of Chlorine Atoms: The rate of hydrolysis generally increases with the number of chlorine atoms attached to the silicon. For instance, trichloromethylsilane (CH₃SiCl₃) hydrolyzes more rapidly than dichlorodimethylsilane ((CH₃)₂SiCl₂), which in turn is generally more reactive than chlorotrimethylsilane ((CH₃)₃SiCl).[8] Each chlorine atom is strongly electron-withdrawing, making the silicon center more electrophilic and susceptible to nucleophilic attack.
-
Catalysts and pH: Hydrolysis can be catalyzed by both acids and bases.[14][15] Under acidic conditions, the reaction is facilitated by the protonation of the chlorine atom, making it a better leaving group. Under basic conditions, the hydroxide ion (OH⁻) is a much stronger nucleophile than water, leading to a rapid attack on the silicon atom. The hydrolysis rate is typically at its minimum around a neutral pH of 7.[15]
-
Solvent and Concentration: The choice of solvent can influence reaction rates, especially in biphasic systems, by affecting the solubility of the dichlorosilane and the mass transfer across the phase boundary.[6] Higher concentrations of water can also increase the reaction rate.[16]
Conclusion
The hydrolysis rate of dichlorosilanes is a finely tunable parameter governed by the interplay of steric and electronic effects of the organic substituents, the number of reactive chlorine sites, and the reaction conditions. Dichlorodimethylsilane exhibits a rapid, benchmark rate, while increasing the steric bulk of the substituents, as seen in dichlorodiphenylsilane, dramatically reduces reactivity. Understanding these relative rates and the methodologies to measure them is fundamental for any scientist or engineer aiming to control the synthesis of polysiloxanes and tailor their properties for specific, high-performance applications. The conductometric method detailed herein provides a reliable and accessible means for generating the quantitative data needed to optimize these critical processes.
References
- 1. Hydrolysis of dimethyldichloro silane , `(CH_(3))_(2) SiCl_(2)` followed by condensation polymerisation yields straight chain polymer of [allen.in]
- 2. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 9. m.youtube.com [m.youtube.com]
- 10. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]
- 11. Dichlorosilane - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Diphenylsilanediol - Wikipedia [en.wikipedia.org]
- 14. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 15. gelest.com [gelest.com]
- 16. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
A Senior Application Scientist's Guide to Benchmarking Dichlorobis(2-ethylhexyl)silane Against Alternative Crosslinking Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science and material development, the selection of an appropriate crosslinking agent is a critical decision that profoundly influences the final properties of a material. This guide provides an in-depth technical comparison of Dichlorobis(2-ethylhexyl)silane with other common crosslinking agents. As a Senior Application Scientist, my objective is to offer not just a list of alternatives, but a logical framework for their evaluation, grounded in scientific principles and practical experimental validation.
While direct, publicly available experimental data comparing this compound is limited, this guide will synthesize information on its chemical nature and contrast it with well-established crosslinking agents. The experimental data presented in the comparison tables are representative values derived from the performance of structurally similar compounds and are intended to be illustrative of the expected performance.
The Fundamental Role of Crosslinking in Polymer Performance
Crosslinking transforms linear polymer chains into a three-dimensional network, dramatically enhancing mechanical strength, thermal stability, and chemical resistance. The choice of crosslinking agent dictates the nature and density of these crosslinks, thereby tailoring the material's properties for specific applications. This compound, a member of the dialkyldichlorosilane family, participates in condensation curing, a process initiated by moisture.
Comparative Analysis of Crosslinking Agents
This section provides a comparative overview of this compound and its alternatives. The selection of an appropriate crosslinker depends on the polymer system, desired properties, and processing conditions.
Chemical Structure and Reaction Mechanisms
The performance of a crosslinking agent is intrinsically linked to its chemical structure and the mechanism by which it forms crosslinks.
This compound: This dialkyldichlorosilane possesses two reactive chlorine atoms. In the presence of moisture, these chlorine atoms hydrolyze to form silanol groups, which then condense with hydroxyl-terminated polymer chains or other silanol groups, releasing hydrochloric acid as a byproduct and forming stable siloxane (Si-O-Si) bonds. The bulky 2-ethylhexyl groups can influence the reactivity and the physical properties of the final crosslinked network, potentially offering increased flexibility and hydrophobicity.
Alternative Crosslinking Agents:
-
Vinyl-functional Silanes (e.g., Vinyltrimethoxysilane): These are commonly used in addition-cure systems, particularly for silicones with vinyl groups. The crosslinking occurs via a hydrosilylation reaction, typically catalyzed by a platinum complex, where a Si-H group on one polymer chain adds across the vinyl group of the silane. This method offers a fast cure with no byproducts.
-
Organic Peroxides (e.g., Dicumyl Peroxide): Peroxides initiate crosslinking through a free-radical mechanism. Upon heating, the peroxide decomposes to form free radicals, which abstract hydrogen atoms from the polymer backbone, creating polymer radicals that then combine to form carbon-carbon crosslinks. This method is widely used for polyolefins and some elastomers.
-
Acetoxy and Oxime Silanes: These are other types of condensation-curing silanes. Acetoxy silanes release acetic acid upon curing, which can be corrosive to some substrates.[1] Oxime silanes release methyl ethyl ketoxime and are generally less corrosive.[2] The reactivity and cure rate of these silanes differ, providing a range of options for controlling the curing process.[2]
Performance Benchmarking
The following table summarizes the anticipated performance characteristics of this compound in comparison to its alternatives. Disclaimer: The data for this compound is illustrative and based on the expected behavior of dialkyldichlorosilanes with bulky alkyl groups.
| Parameter | This compound | Vinyltrimethoxysilane (Addition Cure) | Dicumyl Peroxide (Peroxide Cure) | Methyltriacetoxysilane (Condensation Cure) |
| Cure Mechanism | Condensation | Addition (Hydrosilylation) | Free Radical | Condensation |
| Byproducts | Hydrochloric Acid | None | Peroxide decomposition products | Acetic Acid |
| Cure Speed | Moderate | Fast | Temperature-dependent | Fast |
| Adhesion | Good | Excellent | Moderate | Good |
| Corrosivity | High (due to HCl) | Low | Low | High (due to Acetic Acid) |
| Tensile Strength (Illustrative) | Moderate-High | High | High | Moderate-High |
| Elongation at Break (Illustrative) | High | Moderate | Moderate | Moderate |
| Thermal Stability (Illustrative Onset of Decomposition) | ~350°C | ~380°C | ~320°C | ~340°C |
Visualization of Crosslinking Mechanisms
The following diagrams illustrate the fundamental differences in the crosslinking mechanisms.
Caption: Condensation crosslinking with this compound.
Caption: Addition cure crosslinking with a vinyl-functional silane.
Caption: Free-radical crosslinking initiated by an organic peroxide.
Experimental Protocols for Benchmarking
To objectively compare the performance of this compound with its alternatives, a series of standardized tests should be conducted. The following protocols provide a framework for this evaluation.
Experimental Workflow
Caption: Workflow for the experimental evaluation of crosslinking agents.
Gel Content Determination (ASTM D2765)
Objective: To quantify the extent of crosslinking by measuring the insoluble fraction of the polymer.
Methodology:
-
Accurately weigh a sample of the crosslinked polymer (approximately 0.5 g).
-
Place the sample in a wire mesh cage.
-
Immerse the cage in a suitable solvent (e.g., xylene for polyolefins, toluene for silicones) at its boiling point for a specified period (typically 8-12 hours).
-
Remove the sample and dry it in a vacuum oven until a constant weight is achieved.
-
The gel content is calculated as the percentage of the final weight to the initial weight.
Causality: A higher gel content indicates a greater degree of crosslinking, as the crosslinked network is insoluble in the solvent.
Mechanical Properties (ASTM D412)
Objective: To determine the tensile strength, elongation at break, and modulus of the crosslinked elastomer.
Methodology:
-
Prepare dumbbell-shaped specimens from the cured polymer sheets.
-
Condition the specimens at a standard temperature and humidity.
-
Mount a specimen in a universal testing machine equipped with extensometers.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen ruptures.
-
Record the load and elongation data throughout the test.
-
Calculate tensile strength, elongation at break, and modulus from the stress-strain curve.
Causality: The tensile properties are directly related to the crosslink density and the nature of the crosslinks. A higher crosslink density generally leads to higher tensile strength and modulus, but lower elongation at break.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the crosslinked polymer.
Methodology:
-
Place a small, accurately weighed sample (5-10 mg) into a TGA crucible.
-
Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).
-
Record the weight loss of the sample as a function of temperature.
-
Determine the onset temperature of decomposition and the temperature at maximum weight loss.
Causality: The thermal stability is influenced by the bond strength of the polymer backbone and the crosslinks. Stronger crosslinks, such as Si-O-Si bonds, generally result in higher thermal stability.[3]
Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To qualitatively and semi-quantitatively monitor the crosslinking reaction.
Methodology:
-
Obtain FTIR spectra of the uncrosslinked polymer, the crosslinking agent, and the cured polymer.
-
Identify characteristic absorption bands for the reactive groups of the crosslinker (e.g., Si-Cl) and the newly formed crosslinks (e.g., Si-O-Si).
-
Monitor the disappearance of the reactive group peaks and the appearance of the crosslink peaks as a function of curing time.
Causality: The changes in the FTIR spectrum provide direct evidence of the chemical reactions occurring during the crosslinking process. The formation of Si-O-Si bonds can be observed by the appearance of a broad absorption band around 1000-1100 cm⁻¹.[4]
Conclusion
The selection of a crosslinking agent is a multifaceted decision that requires a thorough understanding of the desired material properties and the underlying chemical mechanisms. This compound, as a dialkyldichlorosilane, offers a moisture-cured crosslinking solution that can impart flexibility and hydrophobicity due to its bulky alkyl groups. However, the release of hydrochloric acid as a byproduct is a significant consideration.
Alternative crosslinking agents, such as vinyl-functional silanes for addition-cure systems and organic peroxides for free-radical curing, provide different sets of advantages and disadvantages in terms of cure speed, byproducts, and final properties. A systematic experimental evaluation, as outlined in this guide, is essential for making an informed decision and optimizing the performance of the final crosslinked material for its intended application.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Dichlorobis(2-ethylhexyl)silane
This document provides essential procedural guidance for the safe handling and disposal of Dichlorobis(2-ethylhexyl)silane (CAS No. 1089687-03-5). As a reactive organosilicon compound, its disposal requires more than simple waste collection; it necessitates a chemical deactivation step to mitigate its inherent hazards. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on robust scientific principles to ensure safety and regulatory compliance.
Core Hazard Profile and Chemical Reactivity
This compound is a moisture-sensitive and corrosive liquid. Its primary hazard stems not from its intrinsic toxicity in its shipped state, but from its vigorous reactivity with water and other protic substances. Understanding this reactivity is fundamental to its safe management and disposal.
Upon contact with moisture, such as humidity in the air or aqueous solutions, dichlorosilanes undergo rapid hydrolysis.[1][2] This reaction cleaves the silicon-chlorine bonds, producing hydrochloric acid (HCl) and a corresponding silanol (R₂Si(OH)₂). The silanol is generally unstable and readily undergoes condensation to form stable, inert polysiloxane polymers.[3]
The fundamental deactivation reaction is: C₁₆H₃₄Cl₂Si + 2H₂O → C₁₆H₃₄Si(OH)₂ + 2HCl
The immediate and primary concern of this reaction is the generation of corrosive and toxic hydrogen chloride gas.[4][5] Therefore, the core principle of safe disposal is to perform a controlled hydrolysis where the generated HCl is simultaneously neutralized.
| Chemical and Physical Properties | |
| Chemical Name | This compound |
| CAS Number | 1089687-03-5[6] |
| Molecular Formula | C₁₆H₃₄Cl₂Si[6] |
| Molecular Weight | 325.43 g/mol [6] |
| Primary Hazards | H314: Causes severe skin burns and eye damage. |
| H290: May be corrosive to metals.[7] | |
| Reactivity | Reacts with water, releasing corrosive hydrochloric acid.[4][8] |
Mandatory Safety Protocols: PPE and Engineering Controls
Given the compound's corrosivity and reactivity, stringent safety measures are not optional. All handling and disposal procedures must be conducted within a certified chemical fume hood to contain any released HCl vapor.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[4][5] Standard safety glasses are insufficient.
-
Body Protection: A flame-resistant lab coat and appropriate protective clothing must be worn.[5] Ensure closed-toe shoes are worn.
-
Emergency Access: An eyewash station and safety shower must be immediately accessible.
The Deactivation Workflow: A Step-by-Step Protocol
The following protocol details a laboratory-scale procedure for the safe deactivation of this compound. This process converts the reactive chemical into a non-hazardous mixture of polysiloxane, sodium chloride, and water, which can then be safely managed by a professional waste disposal service.
Experimental Workflow Diagram
Caption: Workflow for the safe deactivation and disposal of dichlorosilanes.
Materials and Reagents:
-
This compound
-
Isopropanol (or another suitable alcohol)
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Large glass beaker or flask (at least 10x the volume of the silane)
-
Stir plate and magnetic stir bar
-
Dropping funnel or pipette
-
pH paper or calibrated pH meter
-
Ice bath
-
Appropriate waste container
Procedure:
-
Prepare the Neutralization Bath: In the chemical fume hood, prepare a 10% (w/v) aqueous solution of sodium bicarbonate. For every 1 gram of dichlorosilane to be neutralized, use at least 100 mL of this bicarbonate solution. Place the beaker in an ice bath on a stir plate and begin gentle stirring.
-
Causality: Using a large excess of a weak base (sodium bicarbonate) ensures that the generated HCl is neutralized instantly and gently, preventing a violent acid-base reaction and controlling the temperature. The ice bath provides additional thermal control for the exothermic hydrolysis reaction.[3]
-
-
Dilute the Silane: In a separate flask, dilute the this compound with an equal volume of isopropanol.
-
Causality: Diluting the reactive silane helps to moderate the reaction rate upon its addition to the aqueous phase, preventing localized heating and uncontrolled HCl evolution.
-
-
Controlled Addition: Using a dropping funnel or by careful pipetting, add the diluted silane solution dropwise to the stirring, cooled sodium bicarbonate solution.
-
Trustworthiness: This is the most critical step. A slow, controlled addition is paramount for safety. You should observe some gas evolution (CO₂ from the bicarbonate neutralizing the HCl). If the reaction becomes too vigorous (excessive bubbling or fuming), immediately stop the addition until it subsides.
-
-
Post-Reaction Stirring: Once the addition is complete, allow the mixture to stir for at least one hour at room temperature to ensure the reaction has gone to completion.
-
Verify Neutrality: Check the pH of the final solution using pH paper or a meter. The pH should be between 6.0 and 8.0. If it is still acidic, add small amounts of sodium bicarbonate until the solution is neutral.
-
Waste Segregation and Labeling: The resulting mixture contains inert poly(bis(2-ethylhexyl)siloxane), sodium chloride, water, and isopropanol. Transfer this mixture to a clearly labeled waste container. The label should read: "Deactivated this compound Waste" and list the contents.
-
Final Professional Disposal: This container of deactivated material must be disposed of through a licensed professional waste disposal service.[6] Never pour this mixture down the drain. Provide the service with the Safety Data Sheet for the original material and a description of the neutralization process.
Emergency Procedures for Spills and Exposure
In the event of a spill or personnel exposure, immediate and correct action is critical.
-
Spills: Evacuate the area. For a small spill, use an inert absorbent material (like dry sand or vermiculite) to contain it. Do NOT use water or combustible materials.[9] Place the absorbed material in a sealed container for disposal. For large spills, evacuate and call emergency responders.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
By adhering to this scientifically-grounded deactivation protocol, researchers can effectively mitigate the risks associated with this compound and ensure its safe and compliant disposal.
References
- 1. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]
- 2. Chemistry - Hydrolysis - Silicones Europe [silicones.eu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. globalsilicones.org [globalsilicones.org]
- 5. scribd.com [scribd.com]
- 6. angenechemical.com [angenechemical.com]
- 7. This compound | 1089687-03-5 | TCI Deutschland GmbH [tcichemicals.com]
- 8. Di(2-ethylhexyl)dichlorosilane | 1089687-03-5 [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Mastering the Safe Handling of Dichlorobis(2-ethylhexyl)silane: A Guide to Personal Protective Equipment
For the Researcher in Pursuit of Innovation, Safety is the Unwavering Bedrock. This guide provides essential, immediate, and actionable intelligence on the personal protective equipment (PPE) required for handling Dichlorobis(2-ethylhexyl)silane. As Senior Application Scientists, we understand that true scientific advancement is built upon a foundation of rigorous safety protocols. This document moves beyond mere checklists to instill a deep, causal understanding of the "why" behind each procedural step, ensuring your work is not only groundbreaking but also fundamentally safe.
This compound is a reactive chlorosilane that demands meticulous handling.[1] Its primary hazard lies in its reactivity, particularly with moisture. Upon contact with water, it hydrolyzes to release corrosive hydrogen chloride (HCl) gas.[2][3][4] This reaction is the root cause of the severe skin burns and eye damage associated with this compound.[5][6] Therefore, the selection and proper use of PPE are not just recommended; they are imperative for mitigating these risks.
Immediate Safety Bulletin: Core PPE Requirements
Before handling this compound, ensure the following personal protective equipment is readily available and in excellent condition. This is your first line of defense against exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves | Provides a robust barrier against skin contact with the corrosive liquid. |
| Eye & Face Protection | Chemical splash goggles and a face shield | Essential for protecting against splashes and the corrosive vapors that can cause severe eye damage.[7][8] |
| Respiratory Protection | NIOSH-certified combination organic vapor/acid gas respirator | Necessary when there is a risk of inhaling the substance or its corrosive hydrolysis products.[9] |
| Body Protection | Chemical-resistant lab coat or apron | Protects against accidental spills and splashes, preventing skin contact.[8] |
A Deeper Dive: Understanding Your Protective Ensemble
True safety lies not just in wearing PPE, but in understanding its function and limitations. The following sections provide a detailed exploration of each component of your protective gear.
Hand Protection: Your Direct Interface
The choice of glove material is critical. Both neoprene and nitrile rubber offer excellent resistance to chlorosilanes.[9] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Given the reactivity of this compound, a double-gloving strategy can provide an additional layer of safety, particularly during procedures with a higher risk of splashes.
Eye and Face Protection: Shielding Your Most Vulnerable Asset
Direct contact of this compound with the eyes can cause severe corrosive damage, potentially leading to permanent vision loss.[2][10] Therefore, chemical splash goggles that form a complete seal around the eyes are mandatory. A face shield should be worn in conjunction with goggles to protect the entire face from splashes.[7][8] Contact lenses should never be worn when handling this chemical, as they can trap corrosive vapors against the eye.[9]
Respiratory Protection: Guarding Against Invisible Threats
The hydrolysis of this compound produces hydrogen chloride gas, which is highly irritating and corrosive to the respiratory tract.[2] A NIOSH-certified respirator with a combination of organic vapor and acid gas cartridges is essential in situations where the ventilation is inadequate or when there is a potential for aerosol generation.[9] All personnel requiring respiratory protection must be properly fit-tested and trained in the use and maintenance of their specific respirator model.
Protective Clothing: The Final Barrier
A chemical-resistant lab coat or apron is a fundamental component of your PPE.[8] In the event of a spill, this outer layer can be quickly removed to minimize contact with the skin. For larger-scale operations or situations with a significant risk of splashing, chemical-resistant coveralls may be necessary.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, methodical procedure is paramount when working with reactive chemicals. The following workflow is designed to minimize the risk of exposure at every stage of handling.
Donning PPE: A Deliberate Sequence
Doffing PPE: A Protocol for Decontamination
The process of removing PPE is as critical as putting it on. A contaminated glove can inadvertently lead to exposure if not removed correctly.
Disposal Plan: Managing Contaminated Materials
All disposable PPE that has come into contact with this compound must be treated as hazardous waste.
Step 1: Segregation Immediately place all contaminated items, including gloves, wipes, and disposable lab coats, into a designated, clearly labeled, and sealed hazardous waste container.
Step 2: Neutralization of Small Spills For small spills, an inert absorbent material such as dry sand or diatomaceous earth should be used.[2] The contaminated absorbent must then be collected and placed in the hazardous waste container.
Step 3: Waste Disposal The disposal of chlorosilane waste must be conducted in accordance with all local, state, and federal regulations.[11] This typically involves neutralization or incineration by a licensed hazardous waste disposal company.[10] Never attempt to dispose of this material down the drain or in regular trash.
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your research.
References
- 1. Di(2-ethylhexyl)dichlorosilane | 1089687-03-5 [chemicalbook.com]
- 2. globalsilicones.org [globalsilicones.org]
- 3. gelest.com [gelest.com]
- 4. dakenchem.com [dakenchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound | C16H34Cl2Si | CID 22023834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. gelest.com [gelest.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. 06 08 02* Waste containing hazardous chlorosilanes [utilvtorprom.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
